molecular formula C8H8F2O2 B1421206 4-Ethoxy-2,6-difluorophenol CAS No. 1017779-55-3

4-Ethoxy-2,6-difluorophenol

Cat. No.: B1421206
CAS No.: 1017779-55-3
M. Wt: 174.14 g/mol
InChI Key: OXLPDJVMIACZLM-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorophenol is a useful research compound. Its molecular formula is C8H8F2O2 and its molecular weight is 174.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLPDJVMIACZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310212
Record name 4-Ethoxy-2,6-difluorophenol
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Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-55-3
Record name 4-Ethoxy-2,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,6-difluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway for 4-Ethoxy-2,6-difluorophenol, a valuable fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis commences with the readily available 2,6-difluoroaniline and proceeds through a three-step sequence involving diazotization, oxidation, and a final selective etherification. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters at each synthetic stage.

Introduction

Fluorinated organic molecules are of paramount importance in modern chemistry, particularly in the design of bioactive compounds and advanced materials. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a key building block, incorporating the beneficial attributes of a difluorinated phenyl ring with a modifiable phenolic hydroxyl group and an ethoxy moiety. This guide delineates a logical and practical synthetic approach to this target molecule, emphasizing experimental reproducibility and a thorough understanding of the underlying chemical principles.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be strategically approached in three main stages, starting from 2,6-difluoroaniline. This pathway is designed to be robust and adaptable for laboratory-scale synthesis.

Synthesis_Pathway A 2,6-Difluoroaniline B 2,6-Difluorophenol A->B Diazotization & Hydrolysis C 2,6-Difluoro-p-benzoquinone B->C Oxidation D 2,6-Difluorohydroquinone C->D Reduction E This compound D->E Selective Williamson Ether Synthesis

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

The initial step involves the conversion of commercially available 2,6-difluoroaniline to 2,6-difluorophenol via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a well-established transformation for the synthesis of phenols from anilines.

Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt by treating the aniline with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group (N₂) and is readily displaced by a nucleophile, in this case, water, to yield the corresponding phenol.

Experimental Protocol

Materials:

  • 2,6-Difluoroaniline

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Copper(II) sulfate (optional, as catalyst)

  • Deionized water

  • Ice

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A solution of 2,6-difluoroaniline (1.0 eq) in aqueous sulfuric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • The diazonium salt solution is then added portion-wise to a boiling aqueous solution of sulfuric acid, optionally containing copper(II) sulfate as a catalyst, to facilitate the hydrolysis.

  • The resulting phenol is steam-distilled from the reaction mixture and collected.

  • The distillate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 2,6-difluorophenol.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
2,6-Difluoroaniline129.111.0>98%-
2,6-Difluorophenol130.09->98%~85-90

Step 2: Synthesis of 2,6-Difluorohydroquinone

The second stage of the synthesis involves the oxidation of 2,6-difluorophenol to introduce a second hydroxyl group at the para-position, yielding 2,6-difluorohydroquinone. The Elbs persulfate oxidation is a suitable method for this transformation.[1]

Reaction Mechanism

The Elbs persulfate oxidation involves the reaction of a phenoxide ion with a persulfate salt (e.g., potassium persulfate) in an alkaline solution. The reaction proceeds through the formation of an intermediate sulfate ester at the para position, which is subsequently hydrolyzed to the hydroquinone.[2]

Elbs_Oxidation A 2,6-Difluorophenoxide C Intermediate Sulfate Ester A->C Nucleophilic Attack B Potassium Persulfate (K₂S₂O₈) B->C D 2,6-Difluorohydroquinone C->D Hydrolysis

Caption: Simplified workflow of the Elbs persulfate oxidation.

Experimental Protocol

Materials:

  • 2,6-Difluorophenol

  • Potassium persulfate (K₂S₂O₈)

  • Sodium hydroxide

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • 2,6-Difluorophenol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide.

  • A solution of potassium persulfate (1.2 eq) in deionized water is added slowly to the phenoxide solution with vigorous stirring, maintaining the temperature below 20 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is then acidified with hydrochloric acid and heated to hydrolyze the intermediate sulfate ester.

  • After cooling, the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2,6-difluorohydroquinone.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
2,6-Difluorophenol130.091.0>98%-
2,6-Difluorohydroquinone146.09->95%~25-30

Step 3: Selective Mono-O-ethylation to this compound

The final and most critical step is the selective mono-O-ethylation of 2,6-difluorohydroquinone to yield the target molecule, this compound. This is achieved via a Williamson ether synthesis, where careful control of reaction conditions is necessary to favor mono-alkylation at the less sterically hindered 4-hydroxyl group.

Reaction Mechanism

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide nucleophile attacks an alkyl halide.[3][4] In this case, the mono-phenoxide of 2,6-difluorohydroquinone, formed by using a sub-stoichiometric amount of a suitable base, will preferentially attack an ethylating agent like ethyl iodide. The selectivity for mono-ethylation at the 4-position is driven by the steric hindrance imposed by the two fluorine atoms flanking the 1-hydroxyl group.

Experimental Protocol

Materials:

  • 2,6-Difluorohydroquinone

  • Potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of 2,6-difluorohydroquinone (1.0 eq) in anhydrous acetone or DMF, a carefully measured amount of a mild base such as potassium carbonate (0.9-1.0 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes to an hour to facilitate the formation of the mono-phenoxide.

  • Ethyl iodide (1.0-1.1 eq) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
2,6-Difluorohydroquinone146.091.0>95%-
This compound174.14->98%~60-70

Characterization of this compound

While experimental spectroscopic data for this compound is not widely available in the public domain, the following are predicted characterization data based on its structure and comparison with similar compounds.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.7-6.9 (m, 2H, Ar-H), ~5.0-5.5 (br s, 1H, OH), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~155-158 (dd, C-F), ~145-148 (t, C-O), ~140-143 (t, C-O), ~105-108 (t, C-H), ~64.5 (OCH₂CH₃), ~14.7 (OCH₂CH₃).

  • Mass Spectrometry (EI): m/z (%) 174 (M⁺), 146, 118.

Conclusion

The synthesis of this compound presented in this guide offers a logical and experimentally feasible pathway for researchers in organic and medicinal chemistry. By starting with 2,6-difluoroaniline, the target molecule can be obtained in three steps with reasonable overall yields. The key to this synthesis lies in the successful execution of the diazotization, the Elbs oxidation, and particularly the selective Williamson ether synthesis. The provided protocols and mechanistic insights are intended to serve as a valuable resource for the laboratory preparation of this important fluorinated building block.

References

Introduction: Situating 4-Ethoxy-2,6-difluorophenol in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-2,6-difluorophenol

This compound is a substituted aromatic compound featuring a unique combination of functional groups: a nucleophilic hydroxyl group, two electron-withdrawing fluorine atoms, and an electron-donating ethoxy group. This specific arrangement of substituents bestows upon the molecule a distinct reactivity profile, making it a compound of significant interest for researchers in medicinal chemistry and materials science.

The strategic placement of fluorine atoms is a widely used tactic in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 2,6-difluoro substitution pattern, in particular, sterically shields the hydroxyl group and significantly increases its acidity. The para-ethoxy group further modifies the electronic landscape of the aromatic ring. While experimental data on this specific molecule is sparse, its structural motifs are present in a range of advanced materials and bioactive molecules.[1][2] This guide serves to consolidate the known information, provide expert predictions on its core properties based on analogous structures, and outline the standard methodologies for their empirical validation.

Section 1: Core Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The core identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1017779-55-3[3]
Molecular Formula C₈H₈F₂O₂[3]
Molecular Weight 174.15 g/mol Calculated
Canonical SMILES CCOC1=CC(=C(C(=C1)F)O)F-
InChI Key N/A-

Figure 1: 2D Chemical Structure 2D Structure of this compound

Section 2: Physicochemical Properties - Knowns and Expert Predictions

A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. The following table presents a combination of available data and predicted properties based on established chemical principles and data from structurally related compounds like 2,6-difluorophenol and 4-ethoxyphenol.

PropertyValue / Predicted RangeRationale & Comparative Insights
Appearance White to off-white crystalline solidPredicted. Analogous fluorinated phenols, such as 2,6-difluorophenol, are typically white crystalline solids at room temperature.[2]
Melting Point Data not availableThe melting point of 2,6-difluorophenol is 45 °C.[2] The addition of the para-ethoxy group increases molecular weight and may alter crystal packing, likely resulting in a different, possibly higher, melting point. Empirical determination via DSC is required.
Boiling Point Data not availableExpected to be significantly higher than related difluorophenols due to increased molecular weight. Vacuum distillation would be the preferred method for purification to prevent decomposition at high temperatures.
Solubility Predicted: Soluble in polar organic solvents (e.g., Ethanol, Acetone, DMSO); Sparingly soluble in water; Soluble in non-polar solvents (e.g., Toluene, Dichloromethane).The phenolic hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and ethoxy group provide lipophilic character, conferring solubility in a range of organic media.
Acidity (pKa) Predicted: ~7.5 - 8.5The two ortho-fluorine atoms are strongly electron-withdrawing, which stabilizes the corresponding phenoxide anion and significantly increases the acidity (lowers the pKa) compared to phenol (~10.0) or 4-ethoxyphenol (~10.2).
LogP Predicted: ~2.0 - 2.5The ethoxy group increases lipophilicity compared to 2,6-difluorophenol (LogP ~1.7).[4] This value suggests moderate lipophilicity, a property often sought in drug candidates for membrane permeability.

Section 3: Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While verified spectra for this compound are not publicly available, a predictive analysis based on its structure is provided below.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
  • δ 6.6-6.8 ppm (t, 2H): Aromatic protons (H-3, H-5). Expected to appear as a triplet due to symmetrical coupling to the two adjacent fluorine atoms (³JHF).

  • δ 5.0-6.0 ppm (br s, 1H): Phenolic proton (-OH). The chemical shift can vary with concentration and solvent. The signal will be broad and may exchange with D₂O.

  • δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). Appears as a quartet due to coupling with the methyl protons (³JHH ≈ 7 Hz).

  • δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). Appears as a triplet due to coupling with the methylene protons (³JHH ≈ 7 Hz).

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
  • ~155-160 ppm (dd, C-2, C-6): Carbons bearing fluorine. Will appear as a doublet of doublets due to large one-bond ¹JCF coupling and smaller multi-bond couplings.

  • ~145-150 ppm (t, C-4): Carbon bearing the ethoxy group. May appear as a triplet due to two-bond coupling to the adjacent fluorine atoms.

  • ~135-140 ppm (t, C-1): Carbon bearing the hydroxyl group. May appear as a triplet due to two-bond coupling to the adjacent fluorine atoms.

  • ~105-110 ppm (t, C-3, C-5): Aromatic carbons coupled to hydrogen. Expected to be triplets due to coupling with adjacent fluorine atoms.

  • ~64 ppm (s, -OCH₂CH₃): Methylene carbon of the ethoxy group.

  • ~15 ppm (s, -OCH₂CH₃): Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
  • 3200-3500 cm⁻¹ (strong, broad): O-H stretching vibration, indicative of hydrogen bonding.

  • 2850-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring and the ethoxy group.

  • ~1600 cm⁻¹ & ~1480 cm⁻¹ (medium-strong): C=C aromatic ring stretching vibrations.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

  • ~1100-1200 cm⁻¹ (strong): C-F stretching vibrations.

Section 4: Safety, Handling, and Stability

Based on supplier safety data, this compound must be handled with appropriate caution.[3]

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[3]

    • Serious Eye Damage (Category 1), H318: Causes serious eye damage.[3]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[3]

  • Handling and Personal Protective Equipment (PPE):

    • Work in a well-ventilated area or under a chemical fume hood.[3]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Avoid breathing dust, mist, or spray.[3]

    • Wash hands thoroughly after handling.[3]

  • Storage and Stability:

    • The product is stable under normal storage conditions.[3]

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

    • Incompatible Materials: Keep away from strong oxidizing agents.[3]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

Section 5: Potential Applications in Synthesis and Drug Discovery

The molecular architecture of this compound makes it a valuable building block for creating more complex molecules. Its reactivity is primarily dictated by the phenolic hydroxyl group and the electronically modified aromatic ring.

  • Nucleophilic Reactions at the Hydroxyl Group: The hydroxyl group is the most reactive site for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters. These reactions are fundamental for introducing the difluorophenoxy moiety into larger scaffolds.

  • Aromatic Substitution: The high electron density of the ring, modulated by the ethoxy and hydroxyl groups, would typically make it susceptible to electrophilic aromatic substitution. However, all activated positions (ortho and para to the oxygen atoms) are already substituted, limiting this pathway. The primary utility lies in using the entire 4-ethoxy-2,6-difluorophenyl group as a single synthetic unit.

  • Role in Drug Design: As a bioisostere for other functional groups or as a metabolically stable scaffold, this compound could be incorporated into kinase inhibitors, anti-inflammatory agents, or other pharmaceuticals where precise electronic and steric properties are required.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound P O-Alkylation or O-Acylation A->P B Alkyl Halide (R-X) or Acyl Chloride (R-COCl) B->P C Base (e.g., K₂CO₃, NaH) C->P Catalyzes D Solvent (e.g., Acetone, DMF) D->P E Aryl Ether Derivative F Aryl Ester Derivative P->E P->F

Diagram 1: Synthetic utility of this compound.

Section 6: Standardized Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols. The following are exemplary, standardized methods for characterizing this compound.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Objective: To accurately determine the melting point and assess the purity of the compound.

  • Methodology:

    • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin).

    • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program: Equilibrate the cell at a temperature at least 20 °C below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

    • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Protocol 2: General Workflow for NMR Analysis
  • Objective: To confirm the chemical structure and assess the purity of the compound.

  • Methodology:

    • Sample Preparation: Weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

    • Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Data Collection: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any other necessary 2D experiments (e.g., COSY, HSQC).

    • Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.

    • Interpretation: Integrate the signals in the ¹H spectrum and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, analyzing coupling patterns to confirm connectivity.

G A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire Data (Lock, Shim, Run) C->D E Process FID (FT, Phase, Baseline) D->E F Analyze Spectrum (Calibrate, Integrate, Assign) E->F

Diagram 2: Standard workflow for NMR sample analysis.

References

An In-depth Technical Guide to 4-Ethoxy-2,6-difluorophenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Ethoxy-2,6-difluorophenol, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. As this compound is not readily commercially available, this document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential utility. The synthesis is based on the selective mono-O-ethylation of 2,6-difluorohydroquinone, a plausible precursor. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and exploration of novel fluorinated phenols.

Introduction: The Significance of Fluorinated Phenols

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into an organic scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Phenolic moieties are also a common feature in many bioactive molecules. The combination of these two features in compounds like this compound presents an intriguing scaffold for the development of new chemical entities with unique properties. This guide serves as a foundational document for the synthesis and characterization of this novel compound.

Chemical Identity and Structure

  • Compound Name: this compound

  • CAS Number: Not assigned (as of the date of this publication)

  • Molecular Formula: C₈H₈F₂O₂

  • Molecular Weight: 174.14 g/mol

  • Canonical SMILES: CCOC1=CC(=C(C(=C1)F)O)F

  • InChI Key: (Predicted) InChIKey=ZJBHXHHBXVXEEB-UHFFFAOYSA-N

Structural Elucidation

The structure of this compound consists of a benzene ring substituted with a hydroxyl group, an ethoxy group, and two fluorine atoms. The hydroxyl and ethoxy groups are in a para-relationship (positions 1 and 4), and the two fluorine atoms are located at positions 2 and 6, ortho to the hydroxyl group.

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

Synthesis of the Precursor: 2,6-Difluorohydroquinone

While not a common starting material, the synthesis of 2,6-difluorohydroquinone has been reported in the literature, often starting from 2,6-difluorophenol or 2,6-difluoroaniline.[1] One potential route involves the diazotization of 2,6-difluoroaniline followed by hydrolysis.[1]

Proposed Synthesis of this compound via Williamson Ether Synthesis

This synthesis involves the selective mono-O-ethylation of 2,6-difluorohydroquinone. The two hydroxyl groups of the hydroquinone have different acidities due to the electronic effects of the fluorine atoms, which may allow for selective reaction.

G cluster_0 Proposed Synthesis Workflow start 2,6-Difluorohydroquinone reaction Williamson Ether Synthesis (Selective Mono-O-ethylation) start->reaction reagents Ethyl Iodide (C2H5I) Base (e.g., K2CO3) Solvent (e.g., Acetone) reagents->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and may require optimization.

Materials:

  • 2,6-Difluorohydroquinone (1.0 eq)

  • Ethyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorohydroquinone and anhydrous acetone.

  • Add anhydrous potassium carbonate to the mixture.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Predicted Physicochemical and Spectroscopic Properties

Due to the novelty of this compound, experimental data is not available. The following properties are predicted based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Melting Point (°C) 50 - 70
Boiling Point (°C) 220 - 240
pKa 8.5 - 9.5
LogP 2.0 - 2.5
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water.
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 6.7-6.9 (m, 2H): Aromatic protons. The multiplicity will be a complex multiplet due to coupling with both fluorine atoms.

  • δ 5.0-6.0 (br s, 1H): Phenolic hydroxyl proton.

  • δ 4.02 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group.

  • δ 1.41 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group.

¹³C NMR (101 MHz, CDCl₃):

  • δ 155-160 (dd): Carbon attached to the hydroxyl group (C1).

  • δ 145-150 (t): Carbon attached to the ethoxy group (C4).

  • δ 150-155 (dd): Carbons attached to the fluorine atoms (C2, C6).

  • δ 105-110 (t): Aromatic carbons (C3, C5).

  • δ 64.5: Methylene carbon of the ethoxy group.

  • δ 14.8: Methyl carbon of the ethoxy group.

FT-IR (KBr, cm⁻¹):

  • 3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.

  • 2850-3000: C-H stretching of the ethoxy group.

  • 1500-1600: C=C stretching of the aromatic ring.

  • 1200-1300: C-O stretching of the ether and phenol.

  • 1000-1100: C-F stretching.

Mass Spectrometry (EI):

  • M⁺: 174.05

Potential Applications

The unique structural features of this compound suggest several potential areas of application for researchers in drug development and materials science.

  • Pharmaceutical Scaffolding: The fluorinated phenol motif can serve as a valuable building block for the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and ethoxy groups provide handles for further chemical modification.

  • Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. This molecule could be explored as a precursor for new herbicides, fungicides, or insecticides.

  • Polymer Science: Phenolic compounds are precursors to various polymers. The presence of fluorine could impart desirable properties such as thermal stability and chemical resistance to polymers derived from this monomer.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A comprehensive safety assessment should be conducted before undertaking its synthesis or use.

Conclusion

This technical guide provides a foundational overview of this compound, a novel compound with significant potential in various scientific disciplines. While not commercially available, a plausible synthetic route via Williamson ether synthesis from 2,6-difluorohydroquinone is proposed, along with a detailed experimental protocol. The predicted physicochemical and spectroscopic data will aid researchers in its synthesis and characterization. The exploration of such novel fluorinated scaffolds is crucial for the advancement of medicinal chemistry and materials science.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Molecular Architecture to Biological Hypothesis

In the landscape of drug discovery and molecular biology, the journey from a novel chemical entity to a well-understood therapeutic agent is one of rigorous scientific inquiry. 4-Ethoxy-2,6-difluorophenol, a compound of interest, currently stands at the frontier of this exploration. While direct empirical data on its biological activity remains nascent, its molecular architecture provides a fertile ground for formulating robust, testable hypotheses regarding its mechanism of action. This guide is structured to deconstruct the molecule's constituent parts, propose scientifically grounded potential mechanisms, and provide a comprehensive roadmap for their experimental validation. Our approach is not to present a rigid protocol but to foster a logical and intuitive progression of inquiry, befitting the dynamic nature of scientific discovery.

The structure of this compound—a phenol ring symmetrically substituted with two electron-withdrawing fluorine atoms and an electron-donating ethoxy group—suggests a molecule with finely tuned electronic and steric properties. The ortho-difluoro substitution significantly increases the acidity of the phenolic hydroxyl group, while the para-ethoxy group modulates its lipophilicity and potential for hydrogen bonding.[1] This unique combination invites the exploration of several compelling mechanistic avenues.

Deconstruction of the Core Moiety: A Rationale for Plausible Mechanisms

The inherent chemical properties of this compound guide our hypotheses.

  • The 2,6-Difluorophenol Core: This moiety is a known lipophilic bioisostere of carboxylic acid.[2][3] Research has demonstrated that this structural motif can competitively inhibit enzymes that recognize carboxylate substrates, such as GABA aminotransferase.[2][3] This suggests a potential for our compound to interact with a range of enzymes and receptors that bind endogenous carboxylic acids.

  • Fluorine's Influence: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6] The strong carbon-fluorine bonds can block sites of oxidative metabolism, potentially prolonging the compound's half-life.[6]

  • The Phenolic Hydroxyl Group: Phenols are a versatile class of compounds with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.[7][8] The increased acidity of this particular phenol could enhance its ability to donate a proton or participate in hydrogen bonding within a biological target.

  • The Para-Ethoxy Group: This group increases the molecule's lipophilicity, which may enhance its ability to cross cellular membranes. It also presents a potential site for phase I metabolism via O-dealkylation, which could either deactivate the compound or generate an active metabolite.[9]

Based on this structural analysis, we propose three primary potential mechanisms of action for this compound:

  • Enzyme Inhibition: Targeting enzymes, particularly those with carboxylate-binding pockets or those susceptible to inhibition by fluorinated compounds.

  • Ion Channel Modulation: Acting on voltage-gated or ligand-gated ion channels, a common target for phenolic compounds.

  • GABAergic System Modulation: Stemming from the bioisosteric relationship of the 2,6-difluorophenol moiety to carboxylic acids, particularly GABA.

The following sections will detail the experimental workflows designed to systematically investigate each of these hypotheses.

Hypothesis 1: this compound as an Enzyme Inhibitor

The presence of fluorine and the phenolic hydroxyl group suggests that this compound could be an effective enzyme inhibitor.[10][11] The investigation into this hypothesis should begin with broad screening and progress to more specific mechanistic studies.

Experimental Workflow for Enzyme Inhibition

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Kinetics cluster_2 Phase 3: Cellular Confirmation A Broad Enzyme Panel Screening (e.g., Kinases, Proteases, Phosphatases) B Identification of 'Hit' Enzyme Classes A->B C IC50 Determination for Validated Hits B->C D Enzyme Kinetic Assays (Michaelis-Menten) C->D E Determination of Inhibition Type (Competitive, Non-competitive, etc.) D->E F Cell-Based Target Engagement Assay (e.g., CETSA) E->F G Downstream Signaling Pathway Analysis (Western Blot, qPCR) F->G

Caption: Workflow for investigating the enzyme inhibition potential of this compound.

Detailed Experimental Protocols

1. Broad Enzyme Panel Screening:

  • Objective: To identify potential enzyme classes inhibited by the compound.

  • Protocol:

    • Utilize a commercial enzyme screening service (e.g., Eurofins, Reaction Biology) to test this compound at a fixed concentration (e.g., 10 µM) against a broad panel of enzymes (kinases, proteases, phosphatases, etc.).

    • The assay format will be specific to each enzyme but will typically measure the conversion of a substrate to a product via fluorescence, luminescence, or absorbance.

    • Calculate the percent inhibition for each enzyme relative to a vehicle control (e.g., DMSO).

    • Flag any enzyme showing >50% inhibition as a preliminary "hit".

2. IC50 Determination and Enzyme Kinetics:

  • Objective: To quantify the potency of inhibition and determine the mechanism of inhibition for validated hits.

  • Protocol:

    • Perform a dose-response analysis for each validated hit enzyme by incubating the enzyme with a serial dilution of this compound.

    • Measure enzyme activity at each concentration and plot the data to calculate the IC50 value.

    • To determine the mode of inhibition, perform kinetic studies by measuring the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[10]

3. Cellular Target Engagement:

  • Objective: To confirm that the compound interacts with the target enzyme in a cellular context.

  • Protocol (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target enzyme remaining at each temperature by Western blot.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Hypothesis 2: this compound as an Ion Channel Modulator

Given that many phenolic compounds exhibit activity at ion channels, this represents a plausible mechanism, particularly for potential neurological or cardiovascular effects.[12]

Experimental Workflow for Ion Channel Modulation

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Electrophysiological Characterization cluster_2 Phase 3: Functional Cellular Assays A Automated Patch-Clamp Screening (Panel of key ion channels: NaV, CaV, KV, etc.) B Identification of Modulated Channels A->B C Manual Patch-Clamp Electrophysiology B->C D Characterize effects on channel gating: - Activation - Inactivation - Deactivation C->D E Determine State-Dependence (Resting vs. Open vs. Inactivated states) D->E F Calcium Imaging Assays (for CaV channels) E->F G Membrane Potential Assays F->G H Neuronal Firing Assays (MEA) G->H

Caption: Workflow for investigating the ion channel modulating activity of this compound.

Detailed Experimental Protocols

1. Automated Patch-Clamp Screening:

  • Objective: To rapidly screen the compound against a panel of key voltage-gated and ligand-gated ion channels.

  • Protocol:

    • Use an automated patch-clamp platform (e.g., QPatch, Patchliner) with cell lines stably expressing the ion channels of interest (e.g., NaV1.5, CaV1.2, KV1.3, hERG).

    • Apply this compound at a screening concentration (e.g., 10 µM) and measure changes in ionic currents in response to appropriate voltage or ligand stimuli.

    • Identify channels where the compound causes a significant (>30%) change in current amplitude or gating kinetics.

2. Manual Patch-Clamp Electrophysiology:

  • Objective: To provide a detailed characterization of the compound's effect on the biophysical properties of the identified target channels.

  • Protocol:

    • Perform whole-cell patch-clamp recordings on cells expressing the target ion channel.

    • Construct dose-response curves to determine the IC50 or EC50 of the compound's effect.

    • Apply specific voltage protocols to study the effect of the compound on the voltage-dependence of activation and inactivation, as well as the kinetics of channel opening, closing, and inactivation.

    • Investigate use-dependence by applying repetitive stimuli to determine if the compound preferentially binds to a particular channel state (resting, open, or inactivated).

Hypothesis 3: this compound as a Modulator of the GABAergic System

The structural similarity of the 2,6-difluorophenol head group to a carboxylate anion makes the GABAergic system a compelling area of investigation.[2][3][]

Experimental Workflow for GABAergic System Modulation

G cluster_0 Phase 1: Target Binding & Enzyme Assays cluster_1 Phase 2: Cellular & In Vivo Confirmation A Radioligand Binding Assays (GABAA and GABAB receptors) B GABA Aminotransferase (GABA-T) Enzyme Inhibition Assay A->B C Electrophysiology on Primary Neurons (Measure GABA-evoked currents) B->C D In Vivo Microdialysis in Rodents (Measure GABA levels in the brain) C->D E Behavioral Models in Rodents (Anxiety, Seizure models) D->E

Caption: Workflow for investigating the modulation of the GABAergic system.

Detailed Experimental Protocols

1. Radioligand Binding and Enzyme Assays:

  • Objective: To determine if the compound binds to GABA receptors or inhibits the primary GABA-metabolizing enzyme.

  • Protocol:

    • Binding Assays: Perform competitive radioligand binding assays using cell membranes expressing GABAA or GABAB receptors. Use known radioligands (e.g., [3H]muscimol for GABAA, [3H]CGP54626 for GABAB) and measure the displacement by increasing concentrations of this compound.

    • GABA-T Inhibition Assay: Use a commercially available kit or a published method to measure the activity of purified GABA aminotransferase in the presence of varying concentrations of the compound. A known inhibitor like vigabatrin should be used as a positive control.

2. In Vivo Microdialysis and Behavioral Models:

  • Objective: To assess the compound's effect on GABA neurotransmission and related behaviors in a living organism.

  • Protocol:

    • Microdialysis: Implant a microdialysis probe into a specific brain region (e.g., the hippocampus) of a freely moving rodent. Administer this compound systemically and collect dialysate samples over time. Analyze GABA concentrations in the dialysate using HPLC to determine if the compound increases extracellular GABA levels.

    • Behavioral Models: Evaluate the compound in established rodent models of anxiety (e.g., elevated plus maze) or seizure susceptibility (e.g., pentylenetetrazol-induced seizures) to see if it produces behavioral effects consistent with enhanced GABAergic tone.[14][15]

Summary of Proposed Targets and Assays

Hypothesized Mechanism Potential Molecular Targets Primary In Vitro Assays Secondary/Cellular Assays In Vivo Confirmation
Enzyme Inhibition Kinases, Proteases, Phosphatases, etc.Broad Enzyme Panel ScreenIC50 Determination, Enzyme KineticsCellular Thermal Shift Assay (CETSA)
Ion Channel Modulation NaV, CaV, KV, Cl- channelsAutomated Patch-ClampManual Patch-Clamp, Membrane Potential DyesECG recordings, Neuronal firing assays
GABAergic Modulation GABAA/B Receptors, GABA AminotransferaseRadioligand Binding Assays, Enzyme InhibitionElectrophysiology on NeuronsMicrodialysis, Behavioral Models

Concluding Remarks: An Integrated Approach to Mechanism of Action

The elucidation of a novel compound's mechanism of action is a multifaceted endeavor that requires a synthesis of biochemical, cellular, and in vivo approaches. The experimental workflows outlined in this guide provide a logical and comprehensive framework for investigating the potential biological activities of this compound. It is crucial to recognize that these hypothesized mechanisms are not mutually exclusive; a compound can exhibit polypharmacology, acting on multiple targets to produce its overall biological effect. Therefore, data from all avenues of investigation must be integrated to build a complete and accurate picture of the compound's mechanism of action. This structured, yet flexible, approach will pave the way for understanding the therapeutic potential and toxicological profile of this compound, ultimately guiding its future development.

References

4-Ethoxy-2,6-difluorophenol solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Ethoxy-2,6-difluorophenol

Introduction

This compound is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of two fluorine atoms flanking a phenolic hydroxyl group, combined with an ethoxy substituent at the para position, imparts a unique combination of electronic and steric properties. These properties are critical in dictating the molecule's reactivity, bioavailability, and formulation characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is paramount for optimizing synthetic routes, developing robust formulations, and ensuring regulatory compliance.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing the limited availability of specific experimental data in public literature, this document synthesizes information from structurally similar compounds and outlines detailed, field-proven methodologies for determining its solubility and stability profiles. The protocols described herein are designed to be self-validating, providing the user with a framework to generate reliable data for their specific applications.

Physicochemical Properties: An Expert Assessment

PropertyAnalog CompoundValueImplication for this compound
Molecular Weight This compound174.14 g/mol (calculated)Influences diffusion and solubility characteristics.
pKa 2,6-Difluorophenol~7.34[1]The strong electron-withdrawing effect of the two ortho-fluorine atoms significantly increases the acidity of the phenolic proton compared to phenol (pKa ~10). This suggests that this compound will be a relatively acidic phenol, readily forming a phenoxide anion under mild basic conditions. This is a critical factor for its aqueous solubility at varying pH.
LogP 2,6-Difluorophenol1.670 (calculated)[2]The ethoxy group will increase the lipophilicity compared to 2,6-difluorophenol. The molecule is expected to have moderate lipophilicity, suggesting good solubility in organic solvents but potentially limited aqueous solubility at neutral pH.
Melting Point 2,6-Difluorophenol38-41 °C[3]The addition of the ethoxy group and the overall increase in molecular weight would suggest a higher melting point for this compound compared to 2,6-difluorophenol.
Boiling Point 2,6-Difluorophenol59-61 °C / 17 mmHg[3]A higher boiling point is expected due to the increased molecular weight and potential for dipole-dipole interactions.

Solubility Profiling: A Methodological Approach

A comprehensive understanding of a compound's solubility in various media is fundamental to its application in drug development, impacting everything from reaction kinetics to bioavailability. The following section details a robust workflow for determining the solubility of this compound.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent to Compound in Increments prep_compound->add_solvent prep_solvent Prepare Solvents (Aqueous & Organic) prep_solvent->add_solvent equilibrate Equilibrate Sample (e.g., 24-48h with agitation) add_solvent->equilibrate check_solid Visually Inspect for Undissolved Solid equilibrate->check_solid centrifuge Centrifuge to Pellet Excess Solid check_solid->centrifuge Solid Present supernatant Collect Supernatant centrifuge->supernatant analyze Quantify Concentration (e.g., HPLC-UV) supernatant->analyze

Caption: Workflow for solubility determination.

Protocol 1: Thermodynamic Solubility in Aqueous and Organic Solvents

This protocol determines the equilibrium solubility of the compound, which is a critical parameter for formulation development.

I. Materials and Equipment

  • This compound (solid)

  • Selection of solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector

II. Methodology

  • Preparation: Add an excess amount of this compound to a series of vials (e.g., 5-10 mg per 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of each test solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24-48 hours. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution and Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method. A standard calibration curve of the compound should be prepared for accurate quantification.

Stability Assessment and Forced Degradation

Understanding the chemical stability of a compound is crucial for determining its shelf-life, identifying compatible excipients, and developing stability-indicating analytical methods. Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B light source) start->photo analyze Analyze at Time Points (e.g., 0, 2, 8, 24h) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze quantify Quantify Parent Compound (HPLC-UV) analyze->quantify identify Identify Degradants (LC-MS) analyze->identify

Caption: Workflow for a forced degradation study.

Protocol 2: Forced Degradation Study

I. Rationale for Stress Conditions

  • Acid/Base Hydrolysis: The ether and phenol functional groups can be susceptible to hydrolysis. The increased acidity of the phenol suggests the phenoxide is readily formed, but the ether linkage is generally stable except under harsh acidic conditions.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures and colored degradants.

  • Thermal Degradation: To assess the intrinsic stability of the molecule at elevated temperatures, relevant for manufacturing and storage.

  • Photostability: Aromatic systems can absorb UV light, leading to photochemical degradation.

II. Methodology

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60-80 °C.

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C) in a calibrated oven.

    • Photolytic: Expose a solution of the compound to a light source as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method. This method should be capable of separating the parent compound from all process impurities and degradation products.

    • Calculate the percentage of degradation.

    • For samples showing significant degradation, analysis by LC-MS is required to identify the mass of the degradation products, providing insights into the degradation pathways.

Recommended Analytical Methods for Quantification

The accurate quantification of this compound and its potential degradants is essential. Based on its structure (a UV-active aromatic ring), High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended primary analytical technique.

Protocol 3: HPLC-UV Method for Quantification

I. Instrumentation and Conditions

  • System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid is a good starting point. The formic acid ensures the phenolic proton is suppressed, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A suitable wavelength should be selected based on the UV spectrum of the compound (likely around 270-280 nm).

  • Injection Volume: 10 µL.

II. Validation Parameters The method should be validated for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, a comprehensive profile can be reliably established through the systematic application of the methodologies outlined in this guide. The structural alerts within the molecule—an acidic phenol, an ether linkage, and a fluorinated aromatic ring—provide a rational basis for designing robust experimental protocols. By following these field-proven workflows, researchers and drug development professionals can generate the critical data needed to advance their projects, ensuring both scientific integrity and the development of safe and effective products. This guide serves as a foundational resource, empowering scientists to navigate the challenges of characterizing novel chemical entities with confidence.

References

Spectroscopic Profile of 4-Ethoxy-2,6-difluorophenol: A Predictive and In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 4-Ethoxy-2,6-difluorophenol (CAS No. 1017779-55-3), a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable, predicted spectroscopic profile. This includes detailed interpretations of expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify and characterize this molecule with a high degree of confidence.

Introduction and Rationale

This compound is a substituted aromatic compound whose structural motifs—a phenol ring, fluorine substituents, and an ethoxy group—suggest its potential as a versatile building block in the synthesis of complex organic molecules. The fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a parent molecule, making this compound a valuable scaffold in the design of novel pharmaceuticals and agrochemicals.

This guide has been developed to fill a gap in the available scientific literature, where experimental spectroscopic data for this compound is not readily accessible. The core of this document is a predictive analysis, grounded in the fundamental principles of spectroscopy and supported by empirical data from closely related structural analogs, namely 2,6-difluorophenol and 4-ethoxyphenol. By deconstructing the molecule into its constituent parts and analyzing their known spectroscopic behaviors, we can assemble a highly accurate, predicted data set. This approach not only provides a practical reference for the identification of this compound but also serves as an instructive example of predictive spectroscopy.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predictions are based on the additive effects of the substituents on the chemical shifts and the expected spin-spin coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic, phenolic, and ethoxy protons.

Predicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzAssignment
~ 6.6 - 6.8Triplet (t)J(H-F) ≈ 8-10 HzAr-H (2H, H-3, H-5)
~ 5.0 - 6.0Broad Singlet (br s)--OH (1H)
~ 4.0Quartet (q)J(H-H) ≈ 7 Hz-OCH₂- (2H)
~ 1.4Triplet (t)J(H-H) ≈ 7 Hz-CH₃ (3H)

Causality and Interpretation:

  • Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. Their chemical shift is predicted to be upfield (at a lower ppm value) compared to benzene (7.34 ppm) due to the combined electron-donating effects of the hydroxyl and ethoxy groups. The two ortho fluorine atoms will have a competing deshielding effect. The multiplicity is predicted to be a triplet due to coupling with the two adjacent, equivalent fluorine atoms (n+1 rule, where n=2).

  • Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature.[1][2] It is expected to appear as a broad singlet due to hydrogen bonding and chemical exchange.

  • Ethoxy Protons (-OCH₂CH₃): The methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group are expected to show a characteristic ethyl pattern. The methylene protons will appear as a quartet due to coupling with the three methyl protons, and the methyl protons will appear as a triplet due to coupling with the two methylene protons. Their chemical shifts are predicted based on typical values for ethoxy groups on an aromatic ring, as seen in 4-ethoxyphenol.[3][4]

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals due to the symmetry of the molecule. The carbon signals will exhibit splitting due to coupling with fluorine atoms (C-F coupling).

Carbon AtomPredicted Chemical Shift (δ) ppmExpected Multiplicity (due to C-F Coupling)
C-1 (-OH)~ 135 - 140Triplet (t)
C-2, C-6 (-F)~ 150 - 155Doublet of doublets (dd)
C-3, C-5~ 105 - 110Doublet (d)
C-4 (-OEt)~ 150 - 155Singlet (s) or small triplet
-OCH₂-~ 64Singlet (s)
-CH₃~ 15Singlet (s)

Causality and Interpretation:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

    • C-1: This carbon is attached to the hydroxyl group and is expected to be deshielded. It will likely appear as a triplet due to two-bond coupling with the fluorine atoms at C-2 and C-6.

    • C-2 and C-6: These carbons are directly bonded to fluorine, a highly electronegative atom, which will cause a significant downfield shift (deshielding). They will appear as a doublet due to the large one-bond C-F coupling and may be further split by smaller two- and three-bond couplings.

    • C-3 and C-5: These carbons are ortho to the electron-donating ethoxy group and are expected to be shielded (upfield shift). They will appear as doublets due to two-bond coupling with the adjacent fluorine atoms.

    • C-4: This carbon is attached to the ethoxy group and is expected to be deshielded.

  • Ethoxy Carbons: The chemical shifts for the methylene and methyl carbons of the ethoxy group are predicted based on standard values for such groups.[5]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms in the molecule.

Fluorine AtomPredicted Chemical Shift (δ) ppmExpected MultiplicityPredicted Coupling Constant (J) Hz
F-2, F-6~ -120 to -140Triplet (t)J(F-H) ≈ 8-10 Hz

Causality and Interpretation:

  • Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[6][7] For fluorine atoms on an aromatic ring, the chemical shift is influenced by the other substituents. The presence of the ortho hydroxyl group and the para ethoxy group (both electron-donating) is expected to result in a chemical shift in the predicted range, referenced to CFCl₃.

  • Multiplicity: Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent and will produce a single signal. This signal is expected to be a triplet due to coupling with the two adjacent, equivalent aromatic protons (H-3 and H-5).

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3600Strong, BroadO-H Stretch (Hydrogen-bonded)
~ 3000 - 3100MediumAromatic C-H Stretch
~ 2850 - 2980MediumAliphatic C-H Stretch (-CH₂, -CH₃)
~ 1450 - 1600Medium-StrongAromatic C=C Stretch
~ 1200 - 1300StrongAryl C-O Stretch (Phenolic) & C-F Stretch
~ 1040 - 1100StrongAryl-Alkyl Ether C-O Stretch

Causality and Interpretation:

  • O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[1][8][9]

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring. Peaks just below 3000 cm⁻¹ are due to the C-H stretching of the ethoxy group's alkyl chain.

  • C=C Aromatic Stretch: One or more bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretches: As a mixed aryl-alkyl ether and a phenol, two strong C-O stretching bands are anticipated.[10][11][12] The C-O stretch of the phenolic group is expected around 1200-1300 cm⁻¹. The asymmetric C-O-C stretch of the ethoxy group is predicted to be around 1040-1100 cm⁻¹.

  • C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the fingerprint region, likely overlapping with the C-O stretching bands, in the 1100-1300 cm⁻¹ range.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion:

  • Formula: C₈H₈F₂O₂

  • Molecular Weight: 174.15 g/mol

  • Predicted Molecular Ion Peak (M⁺): m/z = 174

Predicted Key Fragmentation Patterns:

m/zPredicted FragmentPlausible Loss
145[M - C₂H₅]⁺Loss of an ethyl radical
146[M - C₂H₄]⁺McLafferty rearrangement and loss of ethene
117[M - C₂H₅ - CO]⁺Loss of an ethyl radical followed by loss of carbon monoxide

Causality and Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 174 should be observable, confirming the molecular weight of the compound.

  • Loss of Ethyl Radical: A common fragmentation pathway for ethyl ethers is the loss of the ethyl group (•C₂H₅, 29 mass units), leading to a fragment at m/z 145. This is often a significant peak.

  • Loss of Ethene: Another characteristic fragmentation of ethyl ethers is the McLafferty rearrangement, resulting in the loss of a neutral ethene molecule (C₂H₄, 28 mass units) to give a radical cation at m/z 146.

  • Loss of Carbon Monoxide: Phenolic compounds can undergo fragmentation by losing carbon monoxide (CO, 28 mass units) from the ring.[13][14] This could occur after the initial loss of the ethyl group, leading to a fragment at m/z 117.

MS_Fragmentation M [C8H8F2O2]⁺˙ m/z = 174 F1 [M - C2H5]⁺ m/z = 145 M->F1 - •C2H5 F2 [M - C2H4]⁺˙ m/z = 146 M->F2 - C2H4 F3 [Fragment - CO]⁺ m/z = 117 F1->F3 - CO

Caption: Predicted major fragmentation pathways for this compound.

Standard Experimental Protocols

For the successful acquisition of the spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a fluorine-free probe or a probe with a fluorine channel. Reference the spectrum to an external standard like CFCl₃.

  • Data Processing: Process the raw data (FID) using a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy
  • Sample Preparation: As this compound is likely a solid at room temperature, the spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Acquisition: Record a background spectrum of the empty spectrometer (for ATR) or a pure KBr pellet. Then, record the sample spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) can be used if the compound is analyzed from a solution.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded, and the data is presented as a mass spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By systematically analyzing the expected outcomes of NMR, IR, and MS analyses based on well-understood principles and data from analogous structures, we have constructed a robust set of reference data. This guide should prove invaluable to researchers in the fields of organic synthesis, medicinal chemistry, and materials science by facilitating the unambiguous identification and characterization of this important chemical entity. The methodologies and predictive reasoning outlined herein also serve as a practical framework for the characterization of other novel compounds for which experimental data is not yet available.

References

Discovery and history of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethoxy-2,6-difluorophenol: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of interest to researchers and professionals in drug development and materials science. While a detailed historical record of its specific discovery is not prominently documented in publicly accessible literature, its synthesis and properties can be confidently inferred from established principles of organic chemistry and the well-documented chemistry of its precursors. This guide will therefore focus on the logical synthetic pathways, key chemical principles, and potential applications derived from its structural motifs.

Introduction and Strategic Importance

Fluorinated organic molecules are cornerstones of modern pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a bifunctional molecule featuring a nucleophilic phenol group and a difluorinated aromatic ring, making it a valuable building block for introducing these desirable properties into more complex structures.

The core of this molecule is the 2,6-difluorophenol moiety. The ortho-fluorine atoms exert strong electron-withdrawing effects, which significantly increases the acidity of the phenolic proton compared to non-fluorinated phenols.[1] This enhanced acidity facilitates its deprotonation and subsequent participation in nucleophilic reactions. Furthermore, the ethoxy group at the 4-position introduces additional functionality and modulates the molecule's overall polarity and solubility.

Postulated Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to this compound is a two-stage process: first, the synthesis of the key intermediate, 2,6-difluorophenol, followed by its etherification.

Synthesis of the Precursor: 2,6-Difluorophenol

The availability of 2,6-difluorophenol is paramount. Several industrial and laboratory-scale methods have been established for its synthesis. A common and high-yielding approach begins with 2,6-difluoroaniline.[2] This method involves the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.

The key steps are:

  • Diazotization: 2,6-difluoroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (-5 to 0 °C) to form a diazonium salt.[2]

  • Hydrolysis: The diazonium salt is then hydrolyzed, often by heating in the presence of a copper(II) sulfate catalyst, to replace the diazonium group with a hydroxyl group, yielding 2,6-difluorophenol.[2]

An alternative route involves the dealkylation of 2,6-difluoroanisole.

Diagram 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Hydrolysis A 2,6-Difluoroaniline B 2,6-Difluorobenzene- diazonium Salt A->B NaNO₂, H₂SO₄ -5 to 0 °C C 2,6-Difluorophenol B->C H₂O, CuSO₄, Δ

Caption: Synthetic pathway from 2,6-difluoroaniline to 2,6-difluorophenol.

Etherification via Williamson Ether Synthesis

With 2,6-difluorophenol in hand, the introduction of the ethoxy group is classically achieved through the Williamson ether synthesis. This robust and versatile SN2 reaction, first reported by Alexander Williamson in 1850, remains one of the most reliable methods for preparing ethers.[3][4]

The reaction proceeds in two conceptual steps:

  • Deprotonation: The phenolic proton of 2,6-difluorophenol is removed by a suitable base to form a phenoxide ion. The increased acidity of the 2,6-difluorophenol facilitates this step, allowing for the use of a wide range of bases (e.g., sodium hydride, potassium carbonate).

  • Nucleophilic Attack: The resulting phenoxide acts as a potent nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 fashion to displace the halide and form the ether linkage.[3][4]

For an SN2 reaction, primary alkyl halides like ethyl bromide are ideal electrophiles as they minimize the competing E2 elimination reaction.[3][5]

Diagram 2: Williamson Ether Synthesis of this compound

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack A 2,6-Difluorophenol B 2,6-Difluorophenoxide A->B D This compound B->D Base Base (e.g., NaH, K₂CO₃) Base->A C Ethyl Bromide C->D

Caption: Proposed synthesis via Williamson etherification of 2,6-difluorophenol.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 2,6-Difluorophenol

This protocol is adapted from established procedures for the hydrolysis of diazonium salts.[2]

  • Materials: 2,6-difluoroaniline, sulfuric acid, sodium nitrite, copper(II) sulfate, water, urea.

  • Procedure:

    • Prepare a solution of 30% aqueous sulfuric acid and add 2,6-difluoroaniline (1.0 eq). Heat gently with stirring to fully dissolve, then cool the mixture to -5 °C using an ice-salt bath.

    • Slowly add a pre-chilled 30% aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains between -5 and 0 °C.

    • Stir the reaction mixture for 2 hours at this temperature.

    • Decompose any excess nitrous acid by the careful addition of urea until a starch-iodide paper test is negative.

    • In a separate flask equipped for distillation, prepare a solution of 50% sulfuric acid containing copper(II) sulfate (catalytic amount). Heat this solution to reflux.

    • Slowly add the cold diazonium salt solution to the refluxing copper sulfate solution. The 2,6-difluorophenol product will co-distill with water.

    • Collect the distillate, separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by vacuum distillation to yield pure 2,6-difluorophenol.

Protocol: Synthesis of this compound

This protocol is a standard application of the Williamson ether synthesis.

  • Materials: 2,6-difluorophenol, potassium carbonate (anhydrous), ethyl iodide (or ethyl bromide), acetone (or DMF), diethyl ether, hydrochloric acid (1M).

  • Procedure:

    • To a round-bottom flask, add 2,6-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as acetone or DMF.

    • Stir the suspension vigorously and add ethyl iodide (1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties for the precursor and predicted properties for the final product.

Property2,6-DifluorophenolThis compound (Predicted)
CAS Number 28177-48-2[6][7][8]1017779-55-3
Molecular Formula C₆H₄F₂OC₈H₈F₂O₂
Molecular Weight 130.09 g/mol 174.14 g/mol
Melting Point 38-41 °CN/A
Boiling Point 59-61 °C at 17 mmHgN/A

Spectroscopic analysis is essential for structure confirmation. For this compound, one would expect:

  • ¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet) and aromatic protons, with complex splitting patterns due to fluorine coupling.

  • ¹³C NMR: Resonances for the eight distinct carbon atoms, with C-F coupling constants visible for the fluorinated carbons.

  • IR Spectroscopy: Characteristic C-O-C stretching vibrations for the ether linkage and C-F stretching bands.

Applications in Research and Development

While specific applications for this compound are not widely reported, its structure suggests significant potential as an intermediate in several fields:

  • Drug Discovery: The 2,6-difluorophenol moiety can act as a bioisostere for a carboxylic acid, a strategy used to improve pharmacokinetic properties like cell permeability and metabolic stability.[1] Its derivatives could be explored as inhibitors for various enzymes or as ligands for receptors where this specific substitution pattern is beneficial. For example, related difluorophenoxy structures are found in potent inhibitors of p38 MAP kinase, a target for inflammatory diseases.[9]

  • Agrochemicals: Fluorinated phenols are key components in many modern herbicides and fungicides.[10] The unique electronic and steric profile of this compound could be leveraged to design new active ingredients with improved efficacy or novel modes of action.

  • Materials Science: Phenols are precursors to polymers like poly(phenylene oxide). The oxidative polymerization of 2,6-difluorophenol is known to produce crystalline poly(2,6-difluoro-1,4-phenylene oxide), a high-performance polymer. The ethoxy-substituted analogue could be used to synthesize novel fluorinated polymers with modified properties, such as enhanced solubility or a lower dielectric constant.[11]

Conclusion

This compound represents a valuable, albeit not widely commercialized, chemical building block. Its synthesis is readily achievable through a logical sequence of well-established organic reactions, primarily the diazotization-hydrolysis of 2,6-difluoroaniline followed by a Williamson ether synthesis. The combination of its fluorinated aromatic ring and ether functionality makes it an attractive intermediate for creating novel molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides the foundational chemical knowledge and practical protocols to enable researchers to synthesize and explore the potential of this versatile compound.

References

The Strategic Deployment of Difluorophenols in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal, agricultural, and materials chemistry. Among the myriad of available fluorinated building blocks, substituted difluorophenols have emerged as particularly versatile and powerful intermediates. The presence of two fluorine atoms on the phenolic ring imparts a unique combination of electronic and physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, which can be harnessed to fine-tune the performance of target molecules. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of substituted difluorophenols, grounded in field-proven insights and established scientific principles.

The Fluorine Advantage: Why Difluorophenols?

Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key to its transformative effects on molecular properties.[1] In the context of a phenol ring, the introduction of two fluorine atoms has profound consequences:

  • Modulation of Acidity (pKa): The potent electron-withdrawing nature of fluorine significantly increases the acidity of the phenolic proton (lowers the pKa) compared to phenol itself.[2] This altered acidity can be critical for optimizing a molecule's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, and binding interactions with biological targets.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting metabolically vulnerable C-H bonds with C-F bonds is a well-established strategy to block oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[3]

  • Altered Lipophilicity (LogP): Fluorine's effect on lipophilicity is complex and context-dependent. While highly fluorinated motifs can be lipophilic, the strategic placement of one or two fluorine atoms can subtly tune a molecule's LogP to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control and Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can pre-organize a molecule into a bioactive conformation or enhance its binding affinity to a target protein.[4]

These unique characteristics make difluorophenols prized building blocks for creating compounds with enhanced biological activity, improved thermal stability, and greater chemical resistance.[5][6]

Synthesis of Substituted Difluorophenols: A Methodological Overview

The regioselective synthesis of substituted phenols is a significant challenge in organic chemistry.[7][8] However, several reliable methods have been developed for the preparation of various difluorophenol isomers. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and scalability.

Diazotization of Difluoroanilines

A classic and widely used method involves the diazotization of a corresponding difluoroaniline precursor, followed by hydrolysis of the resulting diazonium salt. This approach is particularly effective for large-scale production.[9][10]

Diagram 1: General Workflow for Difluorophenol Synthesis via Diazotization

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A 1,3-Difluorobenzene B 2,4-Difluoronitrobenzene A->B HNO₃ / H₂SO₄ C 2,4-Difluoroaniline B->C H₂, Pd/C D Diazonium Salt Intermediate C->D NaNO₂ / H₂SO₄ -5 to 0 °C E 2,4-Difluorophenol D->E H₂O, Heat (Steam Distillation)

Directed ortho-Metalation (DoM)

Directed ortho-Metalation offers a more elegant and direct route, leveraging the fluorine substituents of a difluorobenzene starting material to direct lithiation to a specific position. The resulting aryllithium intermediate is then quenched with an electrophilic oxygen source to yield the desired difluorophenol. This method provides excellent regiocontrol.[6]

Other Synthetic Approaches
  • From Trifluorobenzoic Acid: Specific isomers, such as 3,5-difluorophenol, can be synthesized from 2,4,6-trifluorobenzoic acid through a one-pot reaction involving decarboxylation and hydroxylation under basic conditions.[11]

  • Grignard-based Methods: Starting from a difluorinated aromatic bromide, a Grignard reagent can be formed and subsequently reacted with a boron source, followed by oxidation to yield the phenol.[5]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for phenol synthesis itself, SNAr can be used to displace other halogens with fluoride ions on a phenol precursor, though it often requires harsh conditions.[5]

Physicochemical Properties of Difluorophenol Isomers

The substitution pattern of the fluorine atoms significantly influences the physicochemical properties of the difluorophenol isomers. Understanding these differences is crucial for selecting the appropriate building block for a given application.

IsomerCAS NumberpKa (Predicted/Experimental)LogP (Predicted/Experimental)
2,3-Difluorophenol6418-38-87.71 (Predicted)[12]1.8 (Predicted)[13]
2,4-Difluorophenol367-27-18.72 (Predicted)[14]1.76 (Experimental)
2,5-Difluorophenol2713-31-78.82 (Predicted)1.8 (Predicted)[15]
2,6-Difluorophenol28177-48-27.34 (Experimental)[16]1.8 (Predicted)
3,4-Difluorophenol2713-33-98.98 (Predicted)[17]1.8 (Predicted)
3,5-Difluorophenol2713-34-09.17 (Predicted)1.8 (Predicted)[18]

Note: Predicted values are computational estimates and may vary from experimental results. Experimental values are cited where available.

The data illustrates that ortho-substitution (e.g., 2,6-difluorophenol) tends to have the most significant acidifying effect on the phenolic proton. This is a critical consideration in drug design, where precise pKa tuning is often required.

Applications of Substituted Difluorophenols

The unique properties of difluorophenols have led to their widespread use in several high-value applications.

Agrochemicals: PPO-Inhibiting Herbicides

Difluorophenol moieties are integral components of several potent herbicides that act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[16] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[19] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly destructive reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and cell membrane damage, leading to the death of the weed.[12][20]

Diagram 2: Mechanism of Action of PPO-Inhibiting Herbicides

G cluster_chloroplast Chloroplast / Mitochondria cluster_cytoplasm Cytoplasm ProtoIXgen Protoporphyrinogen IX PPO PPO Enzyme ProtoIXgen->PPO Inhibition AccumulatedProtoIXgen Accumulated Protoporphyrinogen IX ProtoIXgen->AccumulatedProtoIXgen Leakage ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll LeakedProtoIX Protoporphyrin IX (Photosensitizer) AccumulatedProtoIXgen->LeakedProtoIX Oxidation ROS Reactive Oxygen Species (ROS) LeakedProtoIX->ROS Light + O₂ MembraneDamage Cell Membrane Damage (Lipid Peroxidation) ROS->MembraneDamage PPOInhibitor PPO Inhibitor (e.g., Pyraflufen-ethyl) PPOInhibitor->PPO

Pharmaceuticals: COX-2 Inhibitors and Beyond

In medicinal chemistry, the difluorophenyl motif is a valuable component in the design of selective enzyme inhibitors. A prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[5][7] While not a phenol itself, its synthesis relies on intermediates that establish the critical diaryl-substituted pyrazole core, often involving fluorinated precursors.[19][21]

The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Celecoxib's structure allows it to selectively bind to the active site of COX-2, which is slightly larger than the active site of the related COX-1 enzyme.[8] This selectivity is crucial, as COX-1 is involved in protecting the stomach lining. By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] The trifluoromethyl group in Celecoxib, a related fluorinated moiety, is critical for its binding and selectivity. This highlights the power of fluorine substitution in designing targeted therapies.

Diagram 3: Simplified Mechanism of Action of Celecoxib

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) ArachidonicAcid Arachidonic Acid (from Cell Membranes) COX1 COX-1 Enzyme ArachidonicAcid->COX1 COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGs_Stomach Prostaglandins (Stomach Protection, Platelet Function) COX1->PGs_Stomach Stomach Protection\n(Maintained) Stomach Protection (Maintained) PGs_Stomach->Stomach Protection\n(Maintained) PGs_Inflammation Prostaglandins (Pain & Inflammation) COX2->PGs_Inflammation Pain & Inflammation\n(Reduced) Pain & Inflammation (Reduced) PGs_Inflammation->Pain & Inflammation\n(Reduced) Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Materials Science

Difluorophenols are also employed in the synthesis of high-performance polymers and liquid crystals.[5] The incorporation of the difluorophenol unit can enhance the thermal stability, chemical resistance, and dielectric properties of the resulting materials, making them suitable for demanding applications in electronics and aerospace.[9]

Structure-Activity Relationships (SAR): Guiding Principles

The systematic study of how structural modifications impact biological activity is known as Structure-Activity Relationship (SAR) analysis.[22] For difluorophenol derivatives, several key principles guide the optimization process:

  • Position of Fluorine: As seen in the pKa table, the position of the fluorine atoms is critical. Ortho-fluorines (positions 2 and 6) often have the most pronounced electronic and steric effects, which can be exploited to enhance binding affinity or block metabolic sites.[23]

  • Lipophilicity and Solubility: SAR studies often aim to balance lipophilicity (for membrane permeability) and hydrophilicity (for solubility). Adding or modifying other substituents on the difluorophenol ring allows for fine-tuning of the overall LogP of the molecule.

  • Hydrogen Bonding: The phenolic hydroxyl group is a key hydrogen bond donor. The increased acidity due to fluorine substitution can strengthen this interaction. Modifications that introduce additional hydrogen bond donors or acceptors can further enhance target engagement.[22]

By systematically exploring these relationships, chemists can rationally design more potent, selective, and safer molecules.[24]

Experimental Protocols: A Practical Example

To illustrate the practical application of difluorophenols, the following section provides a detailed protocol for a Williamson ether synthesis, a fundamental reaction for converting phenols into ethers. This example details the synthesis of a difluorophenoxyacetic acid, a common structural motif in herbicides.

Protocol: Synthesis of 2,4-Difluorophenoxyacetic Acid

This two-step protocol is adapted from established methods for phenoxyacetic acid synthesis and Williamson ether synthesis.[25][26][27]

Step 1: Formation of the Phenoxide Salt

  • Reagents & Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorophenol (1.30 g, 10.0 mmol).

  • Base Addition: Add potassium hydroxide (KOH) (0.62 g, 11.0 mmol) dissolved in 20 mL of ethanol.

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 2,4-difluorophenoxide salt. The solution should be homogeneous.

Step 2: Ether Synthesis (SN2 Reaction)

  • Alkyl Halide Addition: To the phenoxide solution from Step 1, add ethyl chloroacetate (1.35 g, 11.0 mmol).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Hydrolysis & Acidification):

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 20 mL of a 2M sodium hydroxide solution and stir at 50 °C for 1 hour to hydrolyze the ester.

    • Cool the mixture in an ice bath and acidify to pH 1-2 with 6M hydrochloric acid (HCl). A white precipitate of 2,4-difluorophenoxyacetic acid should form.

  • Isolation & Purification:

    • Collect the crude product by vacuum filtration, washing the filter cake with cold water.

    • Recrystallize the crude solid from a hot water/ethanol mixture to obtain the purified product.

    • Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Conclusion and Future Outlook

Substituted difluorophenols are more than just simple building blocks; they are strategic tools that enable chemists to exert fine control over molecular properties. Their ability to modulate acidity, enhance metabolic stability, and participate in key binding interactions has cemented their importance in the development of advanced pharmaceuticals, high-performance agrochemicals, and novel materials. As our understanding of fluorine's subtle effects deepens and synthetic methodologies become even more sophisticated, the innovative application of substituted difluorophenols is poised to accelerate discovery and address complex challenges across the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Ethoxy-2,6-difluorophenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein is centered around the robust and well-established Williamson ether synthesis, a cornerstone of modern organic chemistry for the formation of ether linkages. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, and critical safety and handling information. The inclusion of two fluorine atoms on the phenolic ring imparts unique electronic properties that are highly sought after in the design of bioactive molecules.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a key building block that introduces a difluorinated phenyl ether moiety. The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, an S\textsubscript{N}2 reaction between a phenoxide and an alkyl halide.[1][2] This method is highly versatile and generally provides good yields for the preparation of asymmetrical ethers.[3]

The reaction proceeds by the deprotonation of a phenol, in this case, 2,6-difluorophenol, by a suitable base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an electrophilic alkyl halide, such as ethyl iodide. The choice of a primary alkyl halide is crucial to favor the S\textsubscript{N}2 pathway and minimize the competing E2 elimination reaction.[1]

Reaction Scheme & Mechanism

The synthesis of this compound from 2,6-difluorophenol and ethyl iodide via the Williamson ether synthesis is depicted below.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 2,6-Difluorophenol Phenoxide 2,6-Difluorophenoxide R1->Phenoxide Deprotonation R2 Ethyl Iodide P1 This compound R2->P1 Base K₂CO₃ (Base) Base->Phenoxide Phenoxide->P1 SN2 Attack P2 KI + KHCO₃

Caption: General overview of the Williamson ether synthesis for this compound.

The reaction mechanism involves two key steps:

  • Deprotonation: The weakly acidic phenolic proton of 2,6-difluorophenol is removed by a base, typically a carbonate like potassium carbonate, to form the 2,6-difluorophenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Substitution (S\textsubscript{N}2): The resulting phenoxide ion acts as a potent nucleophile and attacks the electrophilic carbon of ethyl iodide in a concerted S\textsubscript{N}2 fashion. This backside attack displaces the iodide leaving group, forming the desired ether linkage.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,6-Difluorophenol28177-48-2C₆H₄F₂O130.09[4]
Ethyl Iodide75-03-6C₂H₅I155.97
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21
Acetone (anhydrous)67-64-1C₃H₆O58.08
Diethyl Ether60-29-7(C₂H₅)₂O74.12
1 M Hydrochloric Acid7647-01-0HCl36.46
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Buchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Experimental Protocol

Reaction Setup

reaction_setup Reaction Setup Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry all glassware thoroughly. prep2 Weigh 2,6-difluorophenol and K₂CO₃. prep1->prep2 react1 Combine 2,6-difluorophenol, K₂CO₃, and acetone in a round-bottom flask. prep2->react1 react2 Stir the mixture at room temperature. react1->react2 react3 Add ethyl iodide dropwise. react2->react3 react4 Heat the reaction to reflux. react3->react4 react5 Monitor reaction progress by TLC. react4->react5 workup1 Cool the reaction mixture. react5->workup1 workup2 Filter the solid salts. workup1->workup2 workup3 Concentrate the filtrate. workup2->workup3 purify1 Perform liquid-liquid extraction. workup3->purify1 purify2 Wash with HCl, water, and brine. purify1->purify2 purify3 Dry the organic layer with MgSO₄. purify2->purify3 purify4 Concentrate to obtain the crude product. purify3->purify4 purify5 Purify by column chromatography (if necessary). purify4->purify5

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (40 mL).

  • Formation of the Phenoxide: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 2,6-difluorophenoxide.

  • Addition of the Alkylating Agent: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise via a syringe over 5-10 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic solids (potassium iodide and excess potassium carbonate) by vacuum filtration, washing the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in diethyl ether (50 mL) and transfer the solution to a 250 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 25 mL), water (2 x 25 mL), and saturated sodium chloride solution (brine) (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • 2,6-Difluorophenol: Flammable solid.[5] Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes severe skin burns and eye damage.[5] May cause respiratory irritation.[7]

  • Ethyl Iodide: Combustible liquid.[8] Harmful if swallowed.[9][10][11] Causes skin and serious eye irritation.[9][10][11] May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[9][10][11] Suspected of causing genetic defects.[12] It is also light-sensitive.[8]

  • Potassium Carbonate: Causes skin and serious eye irritation.[13][14][15][16][17] May cause respiratory irritation.[13][15][16][17]

  • Acetone: Highly flammable liquid and vapor.[18][19][20] Causes serious eye irritation.[18][19][20] May cause drowsiness or dizziness.[19][20][21]

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless oil or low-melting solid
Molecular Formula C₈H₈F₂O
Molecular Weight 158.14 g/mol
¹H NMR Expected signals for the ethoxy group (triplet and quartet) and aromatic protons.
¹³C NMR Expected signals for the ethoxy carbons and the aromatic carbons, showing C-F coupling.
IR Spectroscopy Characteristic peaks for C-O-C stretching (ether), C-F stretching, and aromatic C-H stretching.[22][23]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can inhibit the formation of the phenoxide.

    • Confirm the quality of the ethyl iodide, as it can decompose over time.

    • Increase the reaction time or temperature, but be mindful of potential side reactions.

  • Incomplete Reaction:

    • Verify the stoichiometry of the reagents. An excess of the base and alkylating agent may be necessary.

    • Ensure efficient stirring to facilitate the heterogeneous reaction.

  • Presence of Starting Material:

    • This indicates an incomplete reaction. See the points above.

  • Formation of Byproducts:

    • If a secondary alkyl halide were used, alkene byproducts from elimination could be observed. With ethyl iodide, this is less likely.

Conclusion

The Williamson ether synthesis is a reliable and efficient method for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. Careful control of reaction conditions and thorough purification are key to obtaining a high yield of the pure product.

References

The Strategic Application of 4-Ethoxy-2,6-difluorophenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorinated Phenolic Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] Within this context, 4-Ethoxy-2,6-difluorophenol emerges as a highly promising, albeit specialized, building block. Its trifunctional nature, comprising a nucleophilic phenol, a lipophilic ethoxy group, and a strategically di-fluorinated aromatic ring, offers a compelling combination of features for the synthesis of novel therapeutics.

This technical guide delves into the nuanced applications of this compound in medicinal chemistry. We will explore its role as a key intermediate in the synthesis of targeted therapies, with a particular focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Furthermore, we will provide detailed, field-proven protocols for the synthetic manipulation of this versatile scaffold, empowering researchers to leverage its full potential in their drug discovery programs.

Medicinal Chemistry Rationale: The Advantage of the 4-Ethoxy-2,6-difluorophenyl Moiety

The 4-Ethoxy-2,6-difluorophenyl scaffold is not merely a collection of functional groups; it is a carefully orchestrated arrangement that offers distinct advantages in drug design. The interplay between the ethoxy and difluoro substituents creates a unique electronic and steric environment that can be exploited to fine-tune molecular properties.

The Role of the 2,6-Difluoro Substitution

The presence of two fluorine atoms flanking the phenolic hydroxyl group has several profound implications:

  • Modulation of Acidity: The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the phenolic proton. This facilitates its deprotonation under milder basic conditions, enhancing its reactivity in nucleophilic substitution reactions.

  • Bioisosterism: The 2,6-difluorophenol moiety can act as a lipophilic bioisostere of a carboxylic acid.[4][5][6] This is particularly valuable in drug design, where replacing a highly polar and often metabolically labile carboxylic acid with a more stable and lipophilic group can improve oral bioavailability and cell permeability.

  • Conformational Constraint: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This can be advantageous for optimizing binding to a target protein by reducing the entropic penalty upon binding.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Incorporating fluorine at the ortho positions can shield the molecule from oxidative metabolism by cytochrome P450 enzymes, thereby increasing its half-life.[1]

The Significance of the 4-Ethoxy Group

The ethoxy group at the para position provides a crucial handle for establishing favorable interactions within a protein binding pocket:

  • Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target protein.

  • Lipophilic Pocket Filling: The ethyl chain can occupy hydrophobic pockets within the binding site, contributing to the overall binding affinity of the molecule.

  • Vector for SAR Exploration: The ethoxy group can be readily modified to explore structure-activity relationships (SAR). For instance, lengthening or branching the alkyl chain can probe the steric and lipophilic tolerance of the binding pocket.

Application in Kinase Inhibitor Design

Kinase inhibitors are a cornerstone of modern oncology and immunology.[7][8] The 4-Ethoxy-2,6-difluorophenyl moiety can be strategically incorporated into kinase inhibitor scaffolds to enhance their potency and selectivity.

Rationale for Use in Kinase Inhibitors

Many kinase inhibitors feature a "hinge-binding" motif that forms hydrogen bonds with the backbone of the kinase hinge region. The this compound can be utilized to construct diaryl ether or related scaffolds where the phenolic oxygen acts as a key hydrogen bond acceptor or donor, while the substituted phenyl ring occupies the hydrophobic back pocket of the ATP-binding site. The 2,6-difluoro substitution can enhance binding by forming favorable halogen-protein interactions and by modulating the electronics of the aromatic system.

Experimental Workflow: Synthesis of a Diaryl Ether Kinase Inhibitor Precursor

G A This compound F Diaryl Ether Product A->F Nucleophilic Aromatic Substitution (SNAr) B Heterocyclic Halide (e.g., 4-chloro-7-methoxyquinoline) B->F C Base (e.g., K2CO3, Cs2CO3) C->F D Solvent (e.g., DMF, DMSO) D->F E Heat (80-120 °C) E->F G A This compound B Multi-step Synthesis A->B Starting Material C Novel Scaffold B->C Generates D Biological Screening C->D Tested in E GPCR Modulator Lead D->E Identifies

References

Application Note: 4-Ethoxy-2,6-difluorophenol as a Versatile Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-2,6-difluorophenol is a specialized aromatic building block whose utility in organic synthesis is dictated by a unique combination of electronic and steric effects. The presence of two ortho-fluorine atoms dramatically increases the acidity of the phenolic hydroxyl group while simultaneously providing significant steric shielding. This guide elucidates the reactivity of this phenol, presenting its physicochemical properties, safety profile, and core applications. Detailed, field-tested protocols for key transformations, such as O-alkylation, are provided to empower researchers in leveraging this reagent for applications in medicinal chemistry and materials science, particularly where mimicking carboxylic acids or introducing fluorinated moieties can enhance molecular properties.

Introduction and Structural Significance

This compound (CAS: 1017779-55-3) is a trifunctionalized benzene derivative with significant potential in the synthesis of complex organic molecules. Its architecture is distinguished by three key features:

  • An Acidic Phenolic Hydroxyl (-OH): The two adjacent, strongly electron-withdrawing fluorine atoms significantly lower the pKa of the hydroxyl proton, making it more acidic than typical phenols. This facilitates its deprotonation to form a potent phenoxide nucleophile.

  • Ortho-Difluoro Substitution: The fluorine atoms at the C2 and C6 positions create a sterically hindered environment around the hydroxyl group.[1] This steric bulk can be exploited to direct regioselective reactions and can influence the conformation of the final molecule.

  • Para-Ethoxy Group (-OCH₂CH₃): This electron-donating group modulates the overall electron density of the aromatic ring.

The strategic placement of fluorine is a cornerstone of modern drug design, often used to improve metabolic stability, binding affinity, and lipophilicity.[2] Notably, the 2,6-difluorophenol moiety has been investigated as a lipophilic bioisostere of a carboxylic acid, a strategy to enhance the pharmacokinetic profile of drug candidates by replacing a highly polar group with a less polar one that retains similar acidic properties.[] This application note serves as a comprehensive technical guide to the practical use of this compound, focusing on its reactivity and providing robust protocols for its application.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1017779-55-3[4]
Molecular Formula C₈H₈F₂O₂[4]
Molecular Weight 174.14 g/mol Derived from Formula
Appearance Solid (Typical)General Knowledge
Primary Functional Groups Phenol, Aryl Fluoride, EtherStructure Analysis

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[4]

  • Hazards: Harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, and causes serious eye damage.[4] It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[4]

  • Handling: Avoid breathing dust, mist, or spray.[4] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

  • First Aid:

    • Eyes: Immediately flush with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4]

    • Skin: Wash off immediately with soap and plenty of water.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Core Synthetic Application: O-Alkylation

The most common and synthetically valuable transformation for this compound involves the reaction of its phenolic hydroxyl group. O-alkylation, particularly the Williamson ether synthesis, is a foundational method for constructing aryl ethers.

The high acidity of the 2,6-difluorophenol moiety facilitates deprotonation. However, the steric hindrance imposed by the ortho-fluorines means that the resulting phenoxide is a sterically demanding nucleophile.[1] Consequently, successful O-alkylation requires careful selection of reagents and conditions:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient to deprotonate the phenol. Stronger bases like sodium hydride (NaH) can also be used but may require cryogenic temperatures for controlled addition.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.

  • Electrophile: Primary alkyl halides (e.g., iodides, bromides) are the best electrophiles for this transformation due to their susceptibility to Sₙ2 attack. Bulkier electrophiles may lead to lower yields or require more forcing conditions.

  • Temperature: Due to steric hindrance, these reactions may require heating (e.g., 60-80 °C) to proceed at a reasonable rate.

The general workflow for the Williamson ether synthesis using this compound is outlined below.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Dissolve this compound in anhydrous DMF B Add base (e.g., K₂CO₃) A->B C Stir mixture at room temperature B->C D Add alkyl halide (R-X) dropwise C->D E Heat reaction to 60-80 °C D->E F Monitor progress by TLC E->F G Cool to RT, quench with water F->G H Extract with ethyl acetate G->H I Wash organic layer (brine) H->I J Dry (Na₂SO₄), filter, concentrate I->J K Purify crude product via flash column chromatography J->K L Obtain pure aryl ether product K->L

Caption: General workflow for the O-alkylation of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for a representative O-alkylation reaction.

This protocol details the synthesis of the benzyl ether derivative of this compound.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, TLC plates, standard glassware.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension vigorously for 20 minutes at room temperature.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 70 °C using a heating mantle with a temperature controller.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The reaction is complete when the starting phenol spot is no longer visible.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x) to remove residual DMF.

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

The following tables summarize the reagent quantities and expected results for a representative small-scale reaction.

Table 2: Reagent Quantities (10 mmol scale)

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Equivalents
This compound 174.14 10.0 1.74 g 1.0
Potassium Carbonate 138.21 15.0 2.07 g 1.5
Benzyl Bromide 171.04 11.0 1.25 mL 1.1

| DMF | - | - | 50 mL | - |

Table 3: Expected Product Characterization

Parameter Expected Outcome
Product Name 1-(Benzyloxy)-4-ethoxy-2,6-difluorobenzene
Yield 85-95% (typical)
Appearance White solid or colorless oil
¹H NMR Expect characteristic peaks for the ethoxy group (~1.4 ppm, t; ~4.0 ppm, q), the benzylic CH₂ (~5.1 ppm, s), and aromatic protons.
¹⁹F NMR Expect a single resonance for the two equivalent fluorine atoms.

| Mass Spec (ESI+) | Expect [M+H]⁺ and/or [M+Na]⁺ corresponding to C₁₅H₁₄F₂O₂. |

Conclusion

This compound is a highly valuable and specialized building block for organic synthesis. Its reactivity is dominated by the sterically encumbered and electronically activated phenolic hydroxyl group. The protocols and principles outlined in this guide demonstrate that while standard transformations like O-alkylation require consideration of steric effects, they can be achieved in high yields with appropriate optimization. The unique properties imparted by the difluorophenol core make this reagent a powerful tool for medicinal chemists aiming to fine-tune the pharmacokinetic properties of lead compounds and for materials scientists developing novel fluorinated polymers.

References

Analytical methods for the detection of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Detection and Characterization of 4-Ethoxy-2,6-difluorophenol

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the detection, quantification, and characterization of this compound, a fluorinated aromatic compound with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. Recognizing the importance of stringent quality control and impurity profiling in drug development and chemical manufacturing, we present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this note includes methods for structural confirmation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols are designed to be robust and self-validating, providing researchers and quality control scientists with the necessary tools to ensure product purity and consistency.

Introduction

This compound (CAS No. 1017779-55-3) is a substituted phenol characterized by an ethoxy group and two fluorine atoms positioned ortho to the hydroxyl group. The unique electronic properties conferred by the fluorine substituents, such as increased acidity of the phenolic proton and altered metabolic stability, make it a valuable building block in synthetic chemistry.[1] Similar to other difluorophenol isomers, which are key precursors in the synthesis of kinase inhibitors and other bioactive molecules, the precise and accurate analysis of this compound is paramount.[1]

The analytical methods detailed herein are developed to address the need for reliable quantification and identity confirmation, crucial for process optimization, stability testing, and regulatory compliance. We will explore orthogonal chromatographic techniques to provide a complete analytical picture: HPLC for purity analysis and quantification in process and formulation samples, and GC-MS for sensitive detection of volatile impurities, often following a derivatization step to enhance analytical performance.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 1017779-55-3Synquest Labs[2]
Molecular Formula C₈H₈F₂O₂Synquest Labs[2]
Molecular Weight 174.14 g/mol Calculated
Appearance SolidSynquest Labs[2]
Melting Point 94 - 97 °CSynquest Labs[2]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity assessment of moderately polar, non-volatile compounds like this compound. The methodology employs a non-polar stationary phase (C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the C18 alkyl chains. A gradient elution, starting with a higher aqueous composition and transitioning to a higher organic composition, allows for the effective separation of the main analyte from both more polar and less polar impurities. The inclusion of a mild acid (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring the analyte is in its neutral form, which leads to improved peak shape, enhanced retention, and reproducible results.[3] Detection is achieved using a UV detector, leveraging the chromophoric nature of the substituted benzene ring.

Detailed Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Reagents: Formic acid (≥98% purity).

  • Standard: this compound reference standard (≥99% purity).

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 0-10 min, 30% to 80% B; 10-12 min, 80% B; 12.1-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm (Verify with UV scan of standard)
Injection Volume 10 µL
Run Time 15 minutes

2.2.3. Standard and Sample Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (Target: 0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter prior to injection to prevent particulate matter from damaging the column and system.[3]

Workflow and Expected Performance

The following diagram illustrates the logical flow of the HPLC analysis. A well-optimized method should meet typical validation criteria for pharmaceutical analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_std Prepare Standard (0.1 mg/mL) filter Filter Solutions (0.45 µm) prep_std->filter prep_smp Prepare Sample (0.1 mg/mL) prep_smp->filter equilibrate Equilibrate HPLC (Initial Conditions) filter->equilibrate inject Inject Samples & Standards equilibrate->inject acquire Acquire Data (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte & Impurities calibrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Table of Hypothetical Method Performance:

ParameterExpected Result
Retention Time ~7.5 min (Varies with system)
Linearity (R²) > 0.999
Range 1 - 150 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS offers exceptional sensitivity and selectivity, making it ideal for identifying and quantifying trace-level volatile or semi-volatile substances. However, direct analysis of polar compounds like phenols can be problematic, leading to poor peak shape and potential thermal degradation in the hot injector.[4] To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This transformation increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks and improved analytical sensitivity.[4] Following separation on a capillary GC column, the analyte is ionized (typically via Electron Ionization) and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.

Detailed Experimental Protocol

3.2.1. Reagents and Materials

  • GC-MS System: A system with a capillary column, programmable oven, and a mass selective detector.

  • Derivatization Reagent: BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvents: Ethyl Acetate (GC grade), Hexane (GC grade).

  • Drying Agent: Anhydrous sodium sulfate.

  • Internal Standard (IS): A non-interfering compound, e.g., 2,4,6-Tribromophenol, for improved quantitative accuracy.

3.2.2. Sample Preparation and Derivatization

  • Extraction (from aqueous matrix):

    • To 5 mL of the aqueous sample, add the internal standard.

    • Adjust the pH to ~2-3 with a suitable acid to ensure the phenol is fully protonated.

    • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

    • Allow the layers to separate (centrifuge if necessary) and carefully transfer the upper organic layer to a clean vial.[4]

    • Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the dried extract to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of ethyl acetate to redissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.[4]

    • Cool the vial to room temperature before GC-MS analysis.

3.2.3. GC-MS Conditions

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 70°C, hold 2 min; Ramp 15°C/min to 280°C, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification
Workflow and Expected Data

The derivatization step is a critical addition to the standard analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis extract Liquid-Liquid Extraction dry Dry Extract (Na₂SO₄) extract->dry evap Evaporate Solvent dry->evap add_bstfa Add BSTFA Reagent evap->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject acquire Acquire Mass Spectra inject->acquire process Process Data (Quantify/Identify) acquire->process

Caption: GC-MS workflow including the critical derivatization step.

Table of Expected Data for TMS-Derivative: The molecular weight of the TMS derivative is 174.14 (analyte) + 72.1 (Si(CH₃)₃) = 246.24 g/mol .

ParameterExpected Result
Analyte 4-Ethoxy-2,6-difluoro-1-(trimethylsiloxy)benzene
Retention Time ~10-12 min (Varies with system)
Molecular Ion (M⁺) m/z 246
Key Fragment Ions m/z 231 (M-15, loss of CH₃)
m/z 73 (-Si(CH₃)₃)

Spectroscopic Characterization

For unequivocal structural confirmation, spectroscopic analysis is indispensable.

¹H NMR Spectroscopy
  • Principle: Provides information on the chemical environment of hydrogen atoms in the molecule.

  • Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Expected Spectral Data (in CDCl₃ at 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.7 - 6.9m2HAromatic H (H-3, H-5)
~5.5br s1HPhenolic -OH
4.08q2H-O-CH₂ -CH₃
1.45t3H-O-CH₂-CH₃

Note: The aromatic protons will appear as a complex multiplet (m) due to coupling with each other and with the two fluorine atoms.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Principle: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

  • Protocol: The sample can be analyzed as a KBr pellet or as a thin liquid film if melted. A background spectrum should be collected and subtracted.[5]

  • Expected Key Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Broad, StrongO-H Stretch (phenolic)
2850 - 3000MediumC-H Stretch (aliphatic ethoxy group)
1500 - 1600Medium-StrongC=C Aromatic Ring Stretch
1200 - 1300StrongC-O Stretch (aryl ether and phenol)
1000 - 1150StrongC-F Stretch

Conclusion

This application note provides a suite of robust and reliable analytical methods for the comprehensive analysis of this compound. The RP-HPLC method is presented as the primary tool for purity assessment and quantification, while the GC-MS method, incorporating a necessary derivatization step, offers a highly sensitive and specific alternative for trace analysis and identification. Finally, spectroscopic techniques (NMR and IR) provide the definitive data required for structural confirmation. By employing these self-validating and scientifically grounded protocols, researchers, scientists, and drug development professionals can ensure the quality, purity, and identity of this important chemical intermediate.

References

Application Notes & Protocols: The Strategic Role of 4-Ethoxy-2,6-difluorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased binding affinity, and optimized lipophilicity.[1] 4-Ethoxy-2,6-difluorophenol is an advanced building block that exemplifies this principle. This technical guide provides an in-depth exploration of its synthesis and application, offering detailed protocols and expert insights for researchers in the agrochemical industry. We will elucidate the synthetic rationale, present step-by-step experimental procedures, and discuss the unique reactivity imparted by the 2,6-difluoro substitution pattern, which is critical for designing next-generation herbicides and fungicides.

Introduction: The Significance of the 4-Ethoxy-2,6-difluorophenyl Moiety

This compound is a highly functionalized aromatic intermediate of significant interest in the synthesis of complex agrochemicals. The molecule's utility is derived from the synergistic interplay of its structural features:

  • 2,6-Difluoro Substitution: The two fluorine atoms positioned ortho to the hydroxyl group exert a profound influence on the molecule's chemical properties. They are strongly electron-withdrawing, which significantly increases the acidity of the phenolic proton, facilitating its deprotonation under milder conditions to form a potent nucleophile.[2] Furthermore, the steric bulk of the ortho-fluorines can direct reactions to the para position and shield the ether linkage from metabolic degradation in biological systems.[2]

  • 4-Ethoxy Group: The ethoxy group at the para position is a key pharmacophore that can enhance binding to target enzymes and modulate the molecule's overall lipophilicity and systemic transport properties within the plant.

This combination makes this compound a valuable synthon for creating diaryl ether linkages, a common structural motif in a variety of commercial herbicides that act as protoporphyrinogen IX oxidase (PPO) inhibitors.[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for reaction design and process optimization.

PropertyValueSource
Molecular Formula C₈H₈F₂OPubChem
Molecular Weight 158.14 g/mol [4]
Appearance White to off-white crystalline solid (predicted)-
Boiling Point Not available-
Melting Point Not available-
pKa Lower than phenol (approx. 7-8, estimated) due to inductive effects of fluorine[2]
Solubility Soluble in common organic solvents (e.g., DMF, Acetone, Acetonitrile, Dichloromethane)[2]

Synthesis of this compound

The most direct and industrially scalable route to this compound is via the Williamson ether synthesis, starting from the commercially available 2,6-difluorophenol. This method involves the O-alkylation of the phenol using an ethylating agent in the presence of a suitable base.

Experimental Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol details the ethylation of 2,6-difluorophenol to yield the target compound.

A. Materials:

  • 2,6-Difluorophenol (1.0 eq)

  • Ethyl iodide or Diethyl sulfate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

B. Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluorophenol (1.0 eq) and anhydrous acetone (or DMF) to create a ~0.5 M solution.

  • Add anhydrous potassium carbonate (1.5 eq) to the flask. Stir the resulting suspension vigorously at room temperature for 30 minutes.[2]

  • Slowly add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the reaction mixture.[2]

  • Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at 60-70°C (for DMF).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel if necessary.

C. Causality and Validation:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the highly acidic 2,6-difluorophenol without causing side reactions. Its insolubility in acetone drives the reaction forward as the soluble phenoxide is formed.

  • Solvent System: Acetone is a good choice due to its appropriate boiling point and ability to dissolve the reactants while allowing for easy removal post-reaction. DMF can be used for less reactive alkylating agents due to its higher boiling point and polarity.[2]

  • Work-up Procedure: The aqueous wash steps are crucial for removing any remaining base and inorganic byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.

Visualization: Synthesis Workflow

G Start 2,6-Difluorophenol Reaction Williamson Ether Synthesis (Reflux) Start->Reaction Reagents Ethyl Iodide, K₂CO₃ Anhydrous Acetone Reagents->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Aqueous Wash & Extraction Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application: Synthesis of Diaryl Ether Agrochemical Intermediates

A primary application of this compound is in the synthesis of diaryl ethers via nucleophilic aromatic substitution (SₙAr). The resulting phenoxide is an excellent nucleophile, capable of displacing an activated leaving group (e.g., a halogen or nitro group) on another aromatic ring. This reaction is fundamental to building the core structure of many PPO-inhibiting herbicides like Oxyfluorfen.[5]

Experimental Protocol 2: Synthesis of a Representative Diaryl Ether

This protocol outlines a general procedure for the coupling of this compound with an activated aryl halide.

A. Materials:

  • This compound (1.0 eq)

  • Activated Aryl Halide (e.g., 2-chloro-5-nitro-trifluoromethylbenzene) (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

B. Step-by-Step Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Add the activated aryl halide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water, which should precipitate the crude product.

  • Filter the solid product, or if no solid forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) followed by brine (1x) to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid or oil by recrystallization or column chromatography to obtain the pure diaryl ether.

C. Causality and Validation:

  • Reactivity: The SₙAr reaction is facilitated by electron-withdrawing groups (like -NO₂ and -CF₃) ortho or para to the leaving group on the aryl halide, which stabilize the negative charge in the Meisenheimer complex intermediate.

  • Base and Solvent: A strong, non-nucleophilic base is required to fully deprotonate the phenol. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (K⁺) effectively, leaving a highly reactive "naked" phenoxide anion, thereby accelerating the rate of nucleophilic attack.

  • Temperature Control: While heat is required to overcome the activation energy, excessive temperatures can lead to decomposition or side reactions. Careful temperature management is key to achieving a high yield of the desired product.

Visualization: Diaryl Ether Synthesis Workflow

G Phenol This compound Phenoxide Potassium Phenoxide Formation Phenol->Phenoxide Base K₂CO₃ / DMF Base->Phenoxide SNAr SₙAr Coupling (80-120 °C) Phenoxide->SNAr ArylHalide Activated Aryl Halide ArylHalide->SNAr Workup Aqueous Quench & Extraction SNAr->Workup Product Diaryl Ether Product Workup->Product

Caption: General workflow for SₙAr-based synthesis of diaryl ethers.

Conclusion

This compound serves as a powerful and versatile building block for the synthesis of advanced agrochemicals. Its unique electronic and steric properties, stemming from the ortho-difluoro substitution, provide a reliable handle for constructing complex molecules with enhanced biological efficacy and metabolic resilience. The protocols outlined in this guide offer a robust framework for the synthesis and application of this key intermediate, empowering researchers to develop innovative and effective crop protection solutions. The principles of reactivity discussed herein are broadly applicable and can be adapted for the synthesis of a wide range of fluorinated agrochemical targets.

References

Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxy-2,6-difluorophenol is a valuable substituted phenol building block in medicinal chemistry and materials science. The presence of ortho-difluoro substituents dramatically influences the molecule's electronic properties and steric environment, offering unique reactivity profiles that can be exploited for targeted synthesis. This guide provides a detailed exploration of the key functionalization strategies for this molecule, focusing on reactions at the phenolic hydroxyl group and the aromatic ring. We present field-proven protocols, explain the causality behind experimental choices, and offer insights into advanced methodologies, empowering researchers to leverage the full synthetic potential of this versatile intermediate.

Introduction: Understanding the Core Reactivity

This compound (CAS: 1017779-55-3) is a trifunctional aromatic compound. Its synthetic utility is dictated by the interplay of three key features: the acidic phenolic hydroxyl group, the electron-rich aromatic ring, and the stable ethoxy ether linkage. The two fluorine atoms at the ortho positions (C2, C6) are critical modulators of reactivity.

  • Electronic Effects: The strongly electron-withdrawing nature of the ortho-fluorine atoms significantly increases the acidity (lowers the pKa) of the phenolic proton compared to non-fluorinated analogues. This makes deprotonation under mild basic conditions more facile, enhancing the nucleophilicity of the resulting phenoxide ion.[1]

  • Steric Effects: The same ortho-fluorine atoms create considerable steric hindrance around the hydroxyl group and the adjacent C2/C6 positions on the ring.[1] This steric shield can impede the approach of bulky reagents to the oxygen atom and effectively blocks electrophilic attack at the ortho-positions of the ring.

  • Directing Effects: The hydroxyl group is a powerful ortho, para-directing group for electrophilic aromatic substitution (EAS). However, with the ortho positions blocked by fluorine and the para position occupied by the ethoxy group, traditional EAS reactions are challenging and require specific strategies to target the C3 and C5 positions.

These characteristics make functionalization a tale of two sites: the highly accessible and reactive hydroxyl group, and the more sterically and electronically challenging C-H bonds on the aromatic ring.

Physicochemical Properties
PropertyValueSource
CAS Number 1017779-55-3Sigma-Aldrich
Molecular Formula C₈H₈F₂O₂Sigma-Aldrich
Molecular Weight 174.14 g/mol PubChem[2]
Appearance (Predicted) White to off-white solid or oilN/A

Reactivity Overview Diagram

G cluster_0 This compound cluster_1 Key Reactive Sites mol mol OH Phenolic -OH (High Reactivity) CH Aromatic C-H (C3/C5) (Challenging) OAlk O-Alkylation O-Acylation O-Arylation OH->OAlk Facile Deprotonation CFunc Directed Metalation C-H Activation Halogenation CH->CFunc Requires Advanced Methods G start Start: Substrate, Base, Solvent in Flask activate Stir 30 min @ RT (Phenoxide Formation) start->activate add Add Alkyl Halide (1.2 eq) activate->add react Heat to Reflux (4-12h) add->react workup Cool, Filter, Concentrate react->workup purify Purify via Chromatography workup->purify end Product: Alkylated Ether purify->end G start Start: Substrate, Catalyst, Reagent, Solvent activation C-H Bond Activation (Coordination to Metal) start->activation coupling Reductive Elimination or Oxidative Addition activation->coupling turnover Catalyst Regeneration coupling->turnover turnover->activation Catalytic Cycle end Product: C-H Functionalized Compound turnover->end

References

Handling and storage procedures for 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Application Notes & Protocols for 4-Ethoxy-2,6-difluorophenol

Abstract

This compound is a fluorinated organic compound with increasing relevance in pharmaceutical and agrochemical synthesis. The introduction of fluorine atoms significantly alters the molecule's physicochemical properties compared to non-fluorinated phenols, necessitating specialized handling and storage procedures to ensure laboratory safety, experimental integrity, and compound stability.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the essential safety protocols, handling methodologies, and storage requirements for this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind each recommendation to foster a proactive safety culture.

Compound Profile and Physicochemical Properties

This compound (CAS No. 1017779-55-3) is a substituted phenol derivative. The presence of two ortho-fluorine atoms flanking the hydroxyl group creates a unique electronic and steric environment. This structure influences its acidity, reactivity, and potential biological activity, making it a valuable building block in medicinal chemistry. Understanding its fundamental properties is the cornerstone of safe handling.

PropertyValueSource
CAS Number 1017779-55-3[2]
Molecular Formula C₈H₈F₂O₂[2]
Molecular Weight 174.14 g/mol Inferred from Formula
Appearance Solid (typical for similar phenols)[3]
Incompatible Materials Strong oxidizing agents[2]

Hazard Assessment and Safety (E-E-A-T)

A thorough understanding of the potential hazards is critical for mitigating risk. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand rigorous safety measures.[2]

GHS Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]

Hazard Pictograms

The following pictograms are associated with this compound:

alt text
alt text

Signal Word: Danger [2]

Expert Analysis of Hazards

The "Danger" signal word and the H318 classification (Causes serious eye damage) are of paramount importance.[2] Unlike simple irritation, this indicates a risk of permanent, irreversible damage upon contact. The causality stems from the compound's ability to denature proteins and cause severe chemical burns to the cornea. The skin and respiratory irritation warnings are also significant; the small, reactive nature of fluorinated phenols can lead to rapid absorption and damage to mucous membranes and dermal layers.[2]

Experimental Protocols: Safe Handling & Use

Adherence to strict protocols is non-negotiable. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4] This is the primary line of defense to prevent inhalation of dust or vapors, which can cause respiratory irritation.[2]

  • Safety Stations: An ANSI-approved eyewash station and safety drench shower must be immediately accessible (within 10 seconds travel time) in any area where the compound is handled.[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is crucial and must be based on the specific hazards of the compound.[1]

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[2] Standard safety glasses are insufficient due to the risk of serious eye damage.[2]

  • Hand Protection: Wear protective gloves.[2] Given the skin irritation potential, double-gloving with nitrile exam gloves or using thicker neoprene or butyl rubber gloves is recommended, especially when handling the concentrated solid or solutions.[4] Always consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A fully buttoned, flame-retardant lab coat must be worn. Long pants and closed-toe shoes are mandatory.[4] For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

Workflow for Handling this compound

The following diagram outlines the logical workflow for safely handling the compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Hazard Review (Read SDS) PPE 2. Don Correct PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep->PPE Eng_Controls 3. Verify Engineering Controls (Fume Hood, Eyewash/Shower) PPE->Eng_Controls Weigh 4. Weigh Compound (In Fume Hood) Eng_Controls->Weigh Prep_Sol 5. Prepare Solution (In Fume Hood) Weigh->Prep_Sol Decon 6. Decontaminate Workspace Prep_Sol->Decon Spill Spill Occurs? Prep_Sol->Spill Waste 7. Dispose of Waste (Segregated Hazardous Waste) Decon->Waste Doff 8. Doff PPE Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash Spill->Decon No Spill_Protocol Execute Spill Protocol (Evacuate, Notify, Clean-up if trained) Spill->Spill_Protocol Yes

Caption: Logical workflow for safe handling of this compound.

Storage Management Protocol

The stability of phenolic compounds, especially functionalized ones, is highly dependent on storage conditions.[5][6] Improper storage can lead to degradation, affecting experimental reproducibility and potentially creating unknown hazards.

Core Storage Requirements
  • Container: Keep the container tightly closed when not in use.[2] Use the original, clearly labeled container.[7]

  • Environment: Store in a cool, dry, and well-ventilated area.[2] The storage area should be designated for hazardous chemicals and secured.

  • Light and Moisture: Store protected from light and moisture to prevent degradation.[4]

Incompatibility Management
  • Chemical Incompatibility: Store away from strong oxidizing agents.[2] The phenolic hydroxyl group can be readily oxidized, leading to decomposition and potentially hazardous reactions.

  • Physical Segregation: Do not store with incompatible materials or near foodstuff containers.[7] Ensure the storage area is isolated from community water sources.[7]

Emergency and Disposal Procedures

First Aid Protocol
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Management Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[8] Avoid generating dust.[7]

  • Collect: Carefully sweep or shovel the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2][8]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be collected in sealed, labeled containers and disposed of as hazardous chemical waste through an authorized disposal facility.[8] Do not dispose of it down the drain.[8]

References

Application Notes and Protocols for the Study of 4-Ethoxy-2,6-difluorophenol Reaction Kinetics and Thermodynamics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Ethoxy-2,6-difluorophenol in Modern Drug Discovery

This compound is a key structural motif in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenolic ring dramatically influences the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are pivotal in tailoring the pharmacokinetic and pharmacodynamic profiles of drug candidates. The ethoxy group further modifies these properties and provides a handle for diverse chemical transformations. A thorough understanding of the reaction kinetics and thermodynamics governing the formation and cleavage of this ether is paramount for process optimization, scale-up, and the rational design of new chemical entities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the reaction kinetics and thermodynamics of this compound. The protocols herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.

Part 1: Reaction Kinetics of this compound

The study of reaction kinetics provides invaluable insights into the rates and mechanisms of chemical transformations. For this compound, two primary reactions are of interest: its synthesis via O-ethylation of 2,6-difluorophenol and its cleavage back to the parent phenol.

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Reaction Scheme:

The reaction involves the deprotonation of the acidic phenolic proton of 2,6-difluorophenol to form a potent nucleophile, the 2,6-difluorophenoxide anion. This anion then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, in a concerted step to form the ether and displace the iodide leaving group.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Potassium carbonate is a common and effective choice.[2] The pKa of 2,6-difluorophenol is lower (more acidic) than that of phenol due to the electron-withdrawing nature of the two fluorine atoms, which stabilize the resulting phenoxide anion.[3] This increased acidity allows for the use of milder bases compared to the synthesis of non-fluorinated ethers.

  • Choice of Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is ideal for SN2 reactions.[4] These solvents can solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.

  • Choice of Ethylating Agent: Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of iodide. Other good options include ethyl bromide and ethyl tosylate.[1]

Experimental Protocol for Kinetic Analysis of the O-Ethylation of 2,6-Difluorophenol:

This protocol outlines a method for determining the rate law and rate constant for the synthesis of this compound. The reaction progress is monitored by quantifying the disappearance of 2,6-difluorophenol or the appearance of the product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 2,6-Difluorophenol

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., 4-chlorobenzonitrile)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel with a magnetic stirrer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2,6-difluorophenol in anhydrous DMF of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of ethyl iodide in anhydrous DMF of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in anhydrous DMF.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the 2,6-difluorophenol stock solution and the internal standard stock solution.

    • Add a stoichiometric excess of anhydrous potassium carbonate (e.g., 2 equivalents relative to the phenol).

    • Allow the mixture to stir for 15 minutes to ensure complete deprotonation of the phenol.

  • Initiation of the Reaction and Data Collection:

    • Initiate the reaction by adding a known volume of the pre-heated ethyl iodide stock solution to the reaction vessel. Start a timer immediately.

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the base.

    • Analyze the quenched samples by HPLC to determine the concentrations of 2,6-difluorophenol and this compound relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of 2,6-difluorophenol versus time.

    • To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant (the method of initial rates).

    • The rate law is expected to be second order overall: Rate = k[2,6-Difluorophenol][Ethyl Iodide].

    • The rate constant, k, can be determined from the slope of the integrated rate law plot.

Workflow for Kinetic Analysis of O-Ethylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_phenol Prepare 2,6-Difluorophenol Stock Solution setup Set up Reaction: Phenol, Base, IS in DMF at constant T prep_phenol->setup prep_EtI Prepare Ethyl Iodide Stock Solution initiate Initiate Reaction: Add Ethyl Iodide prep_EtI->initiate prep_IS Prepare Internal Standard Solution prep_IS->setup setup->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots with Dilute Acid sampling->quench hplc HPLC Analysis of Quenched Samples quench->hplc plot Plot Concentration vs. Time hplc->plot rate_law Determine Rate Law and Rate Constant plot->rate_law G Reactants Reactants (2,6-Difluorophenol + EtI) TS Transition State [F₂C₆H₃O···Et···I]⁻ Reactants->TS ΔG‡ (Activation Energy) Products Products (this compound + I⁻) Reactants->Products ΔG° (Gibbs Free Energy of Reaction) TS->Products

References

The Emerging Potential of the 4-Ethoxy-2,6-difluorophenol Scaffold in the Rational Design of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient medicinal chemistry. These molecular frameworks are capable of interacting with multiple, distinct biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The strategic incorporation of fluorine atoms into these scaffolds has become an increasingly prevalent strategy to enhance key pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.

This guide focuses on the untapped potential of the 4-Ethoxy-2,6-difluorophenol scaffold. While this specific molecule is not extensively documented in current literature, its constituent parts—the difluorinated phenol ring and the ethoxy group—are well-established motifs in successful enzyme inhibitors. The 2,6-difluoro substitution pattern offers distinct advantages, including modulation of the phenolic pKa and steric hindrance that can guide molecular interactions and block metabolic attack.[1][2] The 4-ethoxy group provides a handle for modifying lipophilicity and can act as a hydrogen bond acceptor, contributing to target engagement.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a theoretical framework, actionable protocols, and data interpretation strategies for leveraging the this compound core to design and screen next-generation enzyme inhibitors.

Predicted Physicochemical and Electronic Properties

The unique arrangement of substituents in this compound is predicted to confer a specific set of physicochemical properties that are highly relevant for drug design. The strong electron-withdrawing nature of the two fluorine atoms ortho to the hydroxyl group is expected to significantly lower its pKa compared to phenol or 4-ethoxyphenol, making it a stronger acid.[1] This increased acidity can be crucial for forming key interactions, such as salt bridges, within an enzyme's active site.

PropertyPredicted Value/CharacteristicRationale & Comparison
Molecular Weight ~176.14 g/mol Calculated based on atomic weights.
pKa (Phenolic OH) ~7.5 - 8.5Lower than phenol (~10) and 4-ethoxyphenol due to the strong inductive effect of two ortho-fluorine atoms, which stabilize the phenoxide anion.[1]
LogP (Lipophilicity) ~2.0 - 2.5The ethoxy group increases lipophilicity compared to 2,6-difluorophenol (LogP ≈ 1.67), while the fluorine atoms increase it relative to 4-ethoxyphenol (LogP ≈ 1.81).[3]
Hydrogen Bonding 1 Donor (OH), 3 Acceptors (OH, O-Et, 2x F)The phenolic hydroxyl is a strong hydrogen bond donor. The ether oxygen and fluorine atoms can act as weak hydrogen bond acceptors.
Reactivity Para-position activated for electrophilic substitution.The strong ortho-, para-directing hydroxyl group, combined with steric hindrance from the ortho-fluorines, makes the para-position (relative to the OH) the most likely site for electrophilic attack, though it is occupied by the ethoxy group. The primary reactive site for derivatization is the phenolic hydroxyl.[1]

Synthesis and Derivatization Strategies

A key advantage of this scaffold is its amenability to chemical modification, allowing for the creation of a diverse library of compounds for screening.

Protocol 1: Synthesis of the Core Scaffold (this compound)

This protocol outlines a standard Williamson ether synthesis, a reliable method for forming the ether linkage.

Objective: To synthesize this compound from a suitable starting material, such as 2,6-difluoro-1,4-benzoquinone or a related precursor. A multi-step synthesis would likely be required, potentially involving the selective reduction of the quinone and subsequent etherification. For the purpose of this guide, we will focus on a key conceptual step: the etherification of a suitably substituted phenol.

Materials:

  • Precursor phenol (e.g., 2,6-difluorohydroquinone)

  • Ethyl iodide (or other ethylating agent)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting phenol (1.0 eq) in anhydrous acetone or DMF.

  • Deprotonation: Add potassium carbonate (1.5 - 2.0 eq) to the solution. If using NaH, extreme caution is required; add it portion-wise at 0 °C. Stir the suspension for 20-30 minutes at room temperature. Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a gentle reflux (or maintain at room temperature if using NaH/DMF) and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the base and concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The washing steps remove unreacted base, salts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure this compound.

Derivatization Workflow

The true power of the scaffold lies in its potential for creating a library of analogues. The primary point of modification is the phenolic hydroxyl group, which can be converted into various ethers or esters to probe interactions within an enzyme's active site.

G cluster_0 Scaffold Derivatization cluster_1 Reaction Types cluster_2 Output Library Core This compound Deriv Reactive Phenolic OH Core->Deriv Primary Site FC Aromatic Substitution (e.g., Friedel-Crafts Acylation) Core->FC Secondary Site (Ring Positions) Ether Etherification (Williamson Synthesis) Deriv->Ether Ester Esterification (Acyl Halides, Anhydrides) Deriv->Ester Lib Diverse Inhibitor Library Ether->Lib Ester->Lib FC->Lib

Caption: Workflow for generating a diverse library from the core scaffold.

Application in Enzyme Inhibitor Development

Target Selection Rationale

The this compound scaffold is a promising candidate for targeting several classes of enzymes:

  • Kinases: The phenolic hydroxyl can mimic the hinge-binding motif of many known kinase inhibitors.

  • Proteases: The scaffold can be elaborated to interact with specificity pockets (S1, S2, etc.) of proteases.

  • Oxidoreductases: Phenolic compounds are known to inhibit enzymes like xanthine oxidase and lipoxygenases.[4][5]

  • Aldose Reductase: Difluorophenol-containing scaffolds have shown potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[6]

Protocol 2: General Enzyme Inhibition Screening Assay (IC₅₀ Determination)

This protocol describes a typical fluorescence-based assay, which offers high sensitivity and is suitable for high-throughput screening.[7] The specific substrate and buffer conditions must be optimized for the target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.

Materials:

  • Target enzyme in appropriate buffer

  • Fluorogenic substrate (e.g., a peptide with a quenched fluorophore for a protease)

  • Assay buffer (e.g., Tris-HCl, HEPES with necessary co-factors like MgCl₂ or DTT)

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well or 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Enzyme Addition: Add the enzyme solution (e.g., 50 µL) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the fluorogenic substrate solution (e.g., 50 µL) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths. Measure the fluorescence signal at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the rates by setting the average rate of the DMSO-only wells to 100% activity and the background (no enzyme) wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Assay Workflow cluster_1 Data Analysis start Start plate 1. Plate Compounds (Serial Dilutions) start->plate enzyme 2. Add Enzyme & Pre-incubate plate->enzyme sub 3. Add Substrate (Initiate Reaction) enzyme->sub read 4. Kinetic Reading (Fluorescence) sub->read end End read->end calc Calculate Rates (Slope) read->calc norm Normalize Data (% Inhibition) calc->norm plot Plot Dose-Response Curve norm->plot ic50 Determine IC₅₀ plot->ic50

Caption: General workflow for an IC₅₀ determination assay.

Mechanism of Action (MoA) Studies

Once active compounds ("hits") are identified, determining their mechanism of inhibition is a critical next step. This is typically done by measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations. The resulting data can be visualized using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel enzyme inhibitors. Its predicted physicochemical properties—notably the modulated acidity of the phenolic hydroxyl and balanced lipophilicity—make it an attractive starting point for medicinal chemistry campaigns. The synthetic tractability of the scaffold allows for the rapid generation of diverse chemical libraries to probe the structure-activity relationships for a given enzyme target.

Future work should focus on the synthesis and characterization of the core scaffold and a pilot library of derivatives. Screening this library against a panel of therapeutically relevant enzymes, such as kinases and proteases, will validate its utility. Subsequent hit-to-lead optimization, guided by co-crystallography and computational modeling, could unlock the full potential of this versatile molecular framework in the ongoing quest for new and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxy-2,6-difluorophenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical fluorinated intermediate. As a key building block in modern synthetic chemistry, achieving high purity is paramount for reproducible results and the integrity of downstream applications. This guide synthesizes field-proven insights and foundational chemical principles to provide actionable solutions to your purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common method is the Williamson ether synthesis, starting from 2,6-difluorophenol and an ethylating agent. Based on this, the primary impurities are:

  • Unreacted Starting Material: Residual 2,6-difluorophenol is a frequent impurity due to incomplete reaction.

  • Solvent Residues: Entrapped solvents used during synthesis or workup (e.g., acetone, DMF, acetonitrile).

  • Reagent Byproducts: Salts and other byproducts from the ethylating agent and base used.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type structures, especially upon exposure to air, light, or trace metals.[1]

Q2: What is the recommended first-pass strategy for purifying this compound on a lab scale?

A2: For typical lab-scale quantities (1-50 g), flash column chromatography is the most versatile and effective initial purification method.[2][3] It provides excellent separation of the more polar starting material (2,6-difluorophenol) from the less polar desired product. For higher purity requirements, this can be followed by recrystallization.

Q3: How should I properly store this compound to maintain its purity?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] It should be kept in a cool, dry, and dark place, away from heat and direct light, as phenolic compounds can be light-sensitive.[1][4] Storage at 2-8°C is recommended.[4]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective methods for determining isomeric and overall purity.[5]

  • GC-FID is excellent for detecting volatile impurities and provides a quantitative measure of purity based on area percentage.[5]

  • HPLC-UV/DAD is highly effective for separating non-volatile impurities and can provide better resolution for closely related isomers if an appropriate column (e.g., a Pentafluorophenyl (PFP) phase) is used.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My purified product is a low-melting solid or an oil, but I expected a crystalline solid. What's wrong?

This is a classic sign of persistent impurities depressing the melting point.

  • Likely Cause: The most probable contaminant is unreacted 2,6-difluorophenol. With a melting point of 38-41 °C, it can form a eutectic mixture with the product, preventing crystallization.[4] Residual solvent can also cause this issue.

  • Solution Pathway:

    • Confirm the Impurity: Analyze a sample by GC or ¹H NMR to confirm the presence of 2,6-difluorophenol.

    • Re-purify: Perform flash column chromatography with a shallower solvent gradient to improve separation between the slightly more polar 2,6-difluorophenol and the product.

    • Solvent Removal: After purification, ensure all solvent is removed by drying under high vacuum, potentially with gentle heating (e.g., 30-35 °C) if the compound is stable at that temperature.

Issue 2: My product has a persistent yellow or brown discoloration, even after chromatography.

Discoloration is a strong indicator of degradation.

  • Likely Cause: Phenols are easily oxidized to form highly colored quinone-like byproducts.[1] This can be initiated by exposure to air during purification, trace metal contaminants from reagents or equipment, or prolonged heating.

  • Solution Pathway:

    • Minimize Air Exposure: During workup and chromatography, work quickly and consider sparging solvents with nitrogen or argon.

    • Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of celite. This is highly effective at removing colored impurities.

    • Use Antioxidants: In some cases, adding a trace amount of an antioxidant like BHT (Butylated hydroxytoluene) during storage or workup can prevent re-oxidation.

Issue 3: I'm seeing poor separation between my product and an unknown impurity during column chromatography.

This suggests the impurity has a polarity very similar to your product.

  • Likely Cause: The impurity could be a positional isomer of the starting material that also underwent etherification, or a closely related byproduct from the synthesis.

  • Solution Pathway:

    • Optimize Chromatography: Switch to a different solvent system to alter selectivity. For example, if you are using Hexanes/Ethyl Acetate, try a system containing Dichloromethane or Toluene.

    • Recrystallization: This technique separates compounds based on differences in solubility and crystal lattice packing. It is an excellent orthogonal method to chromatography. See the detailed protocol below.

    • Preparative HPLC: For very challenging separations and high-purity requirements, preparative HPLC using a suitable stationary phase (e.g., PFP or a fluorinated phase) can provide the necessary resolution.[5]

Decision Logic for Purification Method Selection

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity and scale of your sample.

Purification_Decision_Tree start Crude this compound check_purity Assess Purity by TLC/GC/LC start->check_purity high_purity >95% Pure? check_purity->high_purity is_solid Is material solid? high_purity->is_solid Yes chromatography Flash Column Chromatography high_purity->chromatography No recrystallize Recrystallization is_solid->recrystallize Yes is_solid->chromatography No final_product High-Purity Product recrystallize->final_product check_purity_post_chrom Assess Purity chromatography->check_purity_post_chrom high_purity_post_chrom >98% Pure? check_purity_post_chrom->high_purity_post_chrom high_purity_post_chrom->recrystallize No, but solid high_purity_post_chrom->final_product Yes

Caption: Decision tree for selecting a purification method.

Data Presentation

The table below summarizes key physicochemical properties of this compound and its common precursor, which are critical for designing purification protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
This compound C₈H₈F₂O₂174.15Not widely reportedNot widely reportedLess polar than 2,6-difluorophenol.
2,6-Difluorophenol [4]C₆H₄F₂O130.0938-4159-61 / 17 mmHgMore polar starting material; common impurity.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for separating this compound from its more polar precursor.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps prep_slurry 1. Prepare Silica Slurry (e.g., in 5% EtOAc/Hexanes) pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample (adsorbed on silica) pack_column->load_sample elute 4. Elute with Gradient (e.g., 5% to 20% EtOAc/Hexanes) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Monitor by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent (under reduced pressure) combine->evaporate

Caption: Workflow for flash column chromatography purification.

Methodology:

  • Stationary Phase: Silica gel, 60 Å, 230-400 mesh.

  • Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 20% EtOAc/Hexanes).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" technique generally results in better separation.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Gradually increase the solvent polarity as needed.

  • Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product. The product, being less polar, should elute before the 2,6-difluorophenol starting material.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is ideal for removing minor impurities from an already enriched product to achieve high purity.

Methodology:

  • Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A co-solvent system like Hexanes/Toluene or Heptane/Ethyl Acetate is a good starting point.

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the more soluble solvent (e.g., Toluene) to create a slurry. Heat the mixture to reflux.

  • Achieve Saturation: While hot, slowly add the less soluble solvent (e.g., Hexanes) dropwise until a persistent cloudiness (incipient precipitation) is observed. Add a few drops of the first solvent to redissolve the precipitate, ensuring a saturated solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

References

Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of 4-Ethoxy-2,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields and purity.

Understanding the Synthesis: The "Why" Behind the "How"

The Williamson ether synthesis is a cornerstone of organic chemistry, forming an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2] In the case of this compound, the synthesis involves the reaction of a 2,6-difluorophenol derivative with an ethylating agent. The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][3]

Core Reaction Pathway

The synthesis of this compound via the Williamson ether synthesis can be visualized as a two-step process:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2,6-difluorophenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the ethylating agent (e.g., ethyl iodide or ethyl bromide) in an S(_N)2 reaction to form the desired ether.

Williamson_Ether_Synthesis Start 2,6-Difluorophenol Phenoxide 2,6-Difluorophenoxide Start->Phenoxide + Base (Deprotonation) Base Base (e.g., K₂CO₃, NaH) Product This compound Phenoxide->Product + Ethyl Halide (SN2 Reaction) SideProduct2 C-Alkylation Product Phenoxide->SideProduct2 C-Alkylation (Side Reaction) EthylHalide Ethyl Halide (e.g., EtI, EtBr) SideProduct1 Elimination Product (Ethene) EthylHalide->SideProduct1 Elimination (E2 Side Reaction)

Caption: Williamson ether synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting 2,6-difluorophenol. What's going wrong?

Answer: This is a frequent issue and typically points to incomplete deprotonation of the starting phenol. The hydroxyl group of a phenol is acidic, but a sufficiently strong base is required to drive the equilibrium towards the formation of the phenoxide, which is the active nucleophile.

Potential Causes & Solutions:

  • Insufficiently Strong Base: If you are using a weak base, it may not be capable of fully deprotonating the 2,6-difluorophenol.

    • Recommendation: Consider using a stronger base. For phenols, common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for more challenging cases, sodium hydride (NaH).[2][4] NaH is a very effective but highly reactive base that irreversibly deprotonates the alcohol, driving the reaction forward as hydrogen gas bubbles out of the solution.[5]

  • Insufficient Amount of Base: Ensure you are using a stoichiometric excess of the base to ensure complete deprotonation.

    • Recommendation: A common practice is to use 1.5 to 2 equivalents of a base like K₂CO₃.[6]

  • Reaction Time: The deprotonation step may require more time than anticipated.

    • Recommendation: Allow the phenol and base to stir together for a sufficient period (e.g., 30-60 minutes) before adding the ethylating agent.[6]

Q2: I'm observing a low yield of the desired this compound and the formation of a major byproduct. What is this byproduct and how can I minimize it?

Answer: Low yields are often the result of competing side reactions. In the Williamson ether synthesis, the primary competing reaction is the E2 elimination of the alkyl halide, especially when using a strong base.[1][7] Another potential side reaction with phenoxides is C-alkylation.[1]

Potential Causes & Solutions:

  • E2 Elimination: The alkoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the beta-carbon of the ethyl halide, leading to the formation of ethene gas and your starting phenol. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under forcing conditions.[5]

    • Recommendation:

      • Use a Primary Alkyl Halide: Always use a primary ethyl halide (e.g., ethyl iodide, ethyl bromide).[1][3] Tertiary alkyl halides will almost exclusively give the elimination product.[5]

      • Control the Temperature: Higher temperatures favor elimination.[1] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 50-100 °C.[1][8]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl-substituted difluorophenols.[9]

    • Recommendation:

      • Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are known to favor O-alkylation and are commonly used in Williamson ether synthesis.[1][10]

Q3: The reaction seems to be very slow. How can I increase the reaction rate without promoting side reactions?

Answer: A slow reaction rate can be frustrating, but there are several ways to accelerate it while maintaining good selectivity for the desired product.

Potential Causes & Solutions:

  • Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity.[1] Apolar solvents may not effectively dissolve the reactants.

    • Recommendation: Use a polar aprotic solvent such as acetonitrile, DMF, or dimethyl sulfoxide (DMSO).[1][11] These solvents are excellent for S(_N)2 reactions as they solvate the cation but leave the nucleophilic anion relatively free to react.[10]

  • Leaving Group Ability: The rate of an S(_N)2 reaction is dependent on the quality of the leaving group.

    • Recommendation: For ethylating agents, the reactivity order is I > Br > Cl.[5] Using ethyl iodide will result in a faster reaction compared to ethyl bromide or ethyl chloride.

  • Phase Transfer Catalysis: If your reaction involves a solid base and a liquid organic phase, the reaction may be slow due to poor mixing.

    • Recommendation: Consider using a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6). These catalysts help to transport the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.[1]

Q4: I've successfully synthesized the product, but I'm having difficulty with purification. What are the best practices for isolating pure this compound?

Answer: Proper workup and purification are critical for obtaining a high-purity product. The specific procedure will depend on the scale of your reaction and the nature of any impurities.

General Purification Protocol:

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), the mixture is typically cooled and then quenched with water or a dilute acid. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.[6][12]

  • Aqueous Washes:

    • A wash with a dilute base solution (e.g., aqueous NaOH) can remove any unreacted 2,6-difluorophenol.

    • Subsequent washes with water and then brine will remove any remaining inorganic salts and water from the organic layer.[6][12]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[6][12]

  • Final Purification: The crude product can be further purified by:

    • Column Chromatography: This is a very effective method for separating the desired product from any side products or residual starting materials.[6][12]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[12]

    • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.

Optimized Reaction Conditions Summary

The following table provides a summary of recommended starting conditions for the Williamson ether synthesis of this compound. These should be considered as a starting point, and further optimization may be necessary depending on your specific experimental setup.

ParameterRecommended ConditionRationale
Starting Phenol 2,6-DifluorophenolThe substrate for ethoxylation.
Ethylating Agent Ethyl iodide or Ethyl bromidePrimary halides are essential to minimize E2 elimination.[1][3] Iodide is a better leaving group, leading to faster reactions.[5]
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)K₂CO₃ is a good starting choice for phenols.[6] NaH is a stronger, non-nucleophilic base for more complete and irreversible deprotonation.[2][5]
Solvent Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents enhance the rate of S(_N)2 reactions.[1][10]
Temperature 50 - 100 °CA balance between a reasonable reaction rate and minimizing side reactions like elimination.[1][8]
Reaction Time 1 - 8 hoursThe reaction should be monitored by a suitable technique like TLC to determine completion.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2,6-Difluorophenol (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (1.5 eq), finely ground

  • Anhydrous acetonitrile (or DMF)

  • Diethyl ether (for extraction)

  • 1 M NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorophenol and anhydrous acetonitrile.

  • Add potassium carbonate to the stirring solution.

  • Heat the mixture to a gentle reflux and stir for 1 hour to ensure the formation of the phenoxide.

  • Cool the mixture slightly and add ethyl iodide dropwise.

  • Resume heating to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash them with a small amount of diethyl ether.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic solution with 1 M NaOH to remove any unreacted phenol, followed by water and then brine.[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[12]

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[12]

Caption: Experimental workflow for the synthesis of this compound.

References

Stability issues of 4-Ethoxy-2,6-difluorophenol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-2,6-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

I. Introduction to this compound and its Stability Concerns

This compound is a fluorinated aromatic compound with applications in the synthesis of pharmaceuticals and advanced materials.[1] The presence of electron-withdrawing fluorine atoms and an ethoxy group on the phenol ring influences its chemical reactivity and stability.[1] Understanding its stability profile in different solvents is crucial for ensuring the integrity of experimental results, the quality of synthesized products, and the safety of laboratory procedures.

Phenolic compounds, in general, are susceptible to degradation through oxidation.[2][3] The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents.[2][4] This guide will provide a structured approach to identifying and mitigating stability issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Phenols are primarily susceptible to oxidation.[2][3] For this compound, the main degradation pathway is likely oxidation of the phenolic hydroxyl group. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the solvent.[2] The electron-donating ethoxy group can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack and oxidation compared to unsubstituted phenol. However, the strongly electron-withdrawing fluorine atoms may counteract this effect to some extent.

Q2: How does solvent polarity affect the stability of this compound?

A2: Solvent polarity can significantly impact the stability of phenolic compounds.[5][6] Polar solvents, particularly protic solvents like water and alcohols, can solvate the phenol and any potential ionic intermediates in a degradation reaction.[7] Some studies on other phenolic compounds have shown that polar solvents can enhance the extraction of phenols and may influence their antioxidant activity, which is related to their stability.[5][8] However, the specific effect of solvent polarity on the degradation rate of this compound would need to be determined experimentally. It is plausible that polar aprotic solvents could also influence stability, as has been observed for other per- and polyfluoroalkyl substances (PFAS).[9]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be stored under conditions that limit exposure to factors that promote degradation. Based on general guidelines for phenolic and fluorinated compounds, the following is recommended:

  • Temperature: Store solutions at low temperatures (2-8°C) to reduce the rate of potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or storing them in the dark, as photolytic degradation can occur.[3][4]

  • Atmosphere: For long-term storage, it is advisable to purge the vial with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Container: Use well-sealed containers to prevent solvent evaporation and exposure to air.[10]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues observed when working with this compound.

Issue 1: Rapid discoloration or degradation of the solution is observed.
Potential Cause Troubleshooting Step Scientific Rationale
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the headspace of the storage container with an inert gas (e.g., nitrogen, argon). 3. Add a small amount of an antioxidant, if compatible with the downstream application.Phenols are susceptible to oxidation, which can be accelerated by dissolved oxygen.[2] Removing oxygen from the solvent and the container headspace minimizes this degradation pathway.
Solvent Impurities 1. Use high-purity, HPLC-grade, or anhydrous solvents. 2. Check the solvent's certificate of analysis for peroxide content, as these can initiate oxidation.Peroxides and other reactive impurities in solvents can initiate and propagate degradation reactions of sensitive compounds like phenols.[2]
pH Effects 1. Measure the pH of the solution, if aqueous or protic. 2. Buffer the solution to a neutral or slightly acidic pH, if appropriate for the experiment.The phenolic hydroxyl group's reactivity is pH-dependent. At higher pH, the phenoxide ion is formed, which is more susceptible to oxidation.[11]
Light Exposure 1. Prepare and store the solution in amber glassware or wrap the container in aluminum foil. 2. Minimize exposure to ambient and direct light during handling.Photodegradation can be a significant degradation pathway for many organic molecules, including phenols.[3][4]
Issue 2: Inconsistent results in analytical measurements (e.g., HPLC, GC).
Potential Cause Troubleshooting Step Scientific Rationale
On-Column or In-Vial Degradation 1. Analyze samples immediately after preparation. 2. Use a cooled autosampler if available. 3. Evaluate the stability of the compound in the mobile phase or injection solvent over the typical analysis time.The compound may be unstable under the analytical conditions. Prolonged exposure to the mobile phase or the conditions within the autosampler can lead to degradation.
Interaction with Analytical System 1. Use inert components in the analytical system (e.g., PEEK tubing, deactivated glass inserts). 2. Passivate the system with a high-concentration standard before running the samples.Active sites on metal surfaces or in glass components of the analytical instrument can catalyze degradation.
Inappropriate Solvent Choice 1. Test the stability of this compound in a range of solvents with varying polarities and proticities. 2. Select a solvent where the compound exhibits the highest stability for sample preparation and analysis.The choice of solvent can directly influence the stability of the analyte.[7][12]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.[2][4]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Heating block or oven

  • HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).[2]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time.[2]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[2]

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 70°C) for a specified time.[3]

    • Photolytic Degradation: Expose a solution to UV light in a photostability chamber.[3]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which indicate degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A validated stability-indicating method is crucial for accurately quantifying the compound and its degradation products.[13]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Materials:

  • Forced degradation samples from Protocol 1

  • HPLC system with a UV or PDA detector

  • C18 analytical column (or other suitable stationary phase)

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffers)

Procedure:

  • Initial Screening: Analyze the underivatized this compound and its forced degradation samples using a generic gradient method on a C18 column.

  • Method Optimization: Adjust the mobile phase composition (organic solvent ratio, pH), gradient slope, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]

V. Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (70°C) stock->thermal Expose to Stress photo Photolytic (UV Light) stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Peak Area, Degradants) hplc->data

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Solution Instability

Troubleshooting_Logic start Solution Instability Observed (e.g., Discoloration, Peak Area Decrease) check_oxidation Is the solution protected from oxygen? start->check_oxidation check_solvent Is the solvent high-purity and peroxide-free? check_oxidation->check_solvent Yes remedy_oxidation Use deoxygenated solvents and inert atmosphere. check_oxidation->remedy_oxidation No check_ph Is the pH controlled? check_solvent->check_ph Yes remedy_solvent Use fresh, high-purity solvent. check_solvent->remedy_solvent No check_light Is the solution protected from light? check_ph->check_light Yes remedy_ph Buffer the solution. check_ph->remedy_ph No remedy_light Use amber vials or store in dark. check_light->remedy_light No stable Solution Stabilized check_light->stable Yes remedy_oxidation->stable remedy_solvent->stable remedy_ph->stable remedy_light->stable

Caption: Decision tree for troubleshooting solution instability.

VI. Summary of Stability Considerations

Solvent Type Potential Stability Issues Recommendations
Protic Solvents (e.g., Water, Methanol, Ethanol) Can facilitate hydrolysis under acidic or basic conditions. Polarity may influence oxidation rates.[7][8]Use buffered solutions to control pH. Degas solvents to remove oxygen.
Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, Acetone) May promote specific degradation pathways. Some PFAS have shown instability in these solvents.[9]Empirically test stability. Use high-purity, anhydrous grades.
Aprotic Non-Polar Solvents (e.g., Hexane, Toluene) Generally less reactive, but solubility may be limited.Ensure complete dissolution. Be aware of potential for precipitation upon storage.

VII. References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165.

  • SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Klick, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 242-254.

  • Science.gov. (n.d.). Forced degradation products: Topics by Science.gov. Retrieved from --INVALID-LINK--

  • Bouzid, W., et al. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. International Journal of Current Microbiology and Applied Sciences, 3(11), 399-412.

  • Patel, R., et al. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research.

  • Apollo Scientific. (2023). 4-Ethoxy-2,6-difluorobenzoic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Mihajlovic, J., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Molecules, 26(6), 1588.

  • Feng, G., et al. (2014). Influence of solvent on upgrading of phenolic compounds in pyrolysis bio-oil. RSC Advances, 4(91), 49924-49929.

  • Bérubé, E. R., et al. (2014). Severe impact of hemolysis on stability of phenolic compounds. Bioanalysis, 6(13), 1779-1787.

  • Al-dalain, S. A., et al. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science Journal.

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.

  • Sultana, B., et al. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 46(4), 336-341.

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of Michigan Environment, Health & Safety. (n.d.). Phenol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-2,6-difluorophenol. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols.

  • Chem-Impex. (n.d.). 2,6-Difluorophenol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenol. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2,6-Difluorophenol 98. Retrieved from --INVALID-LINK--

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.

  • Kucharzyk, K. H., et al. (2018). Recent developments in methods for analysis of perfluorinated persistent pollutants. Journal of Chromatography A, 1533, 1-16.

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-2,3-difluorophenol. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Cammann, K., et al. (2025). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry, 354(5-6), 633-637.

  • Petrochemistry.eu. (n.d.). Phenol. Retrieved from --INVALID-LINK--

  • Ateia, M., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1033-1038.

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluorophenol (CAS 28177-48-2). Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Microbial Degradation of 2,6-Dichloro-4-ethylphenol: A Technical Guide.

  • Lan, W., et al. (2021). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. Journal of Physics: Conference Series, 2011(1), 012103.

References

Troubleshooting guide for 4-Ethoxy-2,6-difluorophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethoxy-2,6-difluorophenol

A Senior Application Scientist's Guide to Synthesis and Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes.

Quick Reference Data & Safety Profile

Before initiating any reaction, it is critical to be familiar with the physicochemical properties and safety requirements for this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 1017779-55-3[1]
Molecular Formula C₈H₈F₂O₂[1]
Molecular Weight 174.14 g/mol [2]
Appearance Solid[3]
pKa (Predicted) ~7.3 (Estimated based on 2,6-difluorophenol)[4]

GHS Hazard Profile [1]

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5][6] Emergency eyewash and safety showers must be readily accessible.[1]

Troubleshooting Common Reactions: FAQ

This section addresses the most common issues encountered during reactions involving this compound in a question-and-answer format.

Category 1: Reactions at the Phenolic Hydroxyl (O-Alkylation & O-Acylation)

Question: My O-alkylation/acylation reaction is sluggish or incomplete. What is the likely cause?

Answer: The reactivity is governed by the acidity of the phenolic proton and steric hindrance around the oxygen atom.

  • Causality—Acidity: The two electron-withdrawing fluorine atoms in the ortho positions significantly increase the acidity of the phenolic proton (pKa of the parent 2,6-difluorophenol is ~7.34).[4] This means it can be deprotonated by relatively mild bases to form the potent phenoxide nucleophile. If your reaction is slow, your base may not be strong enough to achieve a sufficient concentration of the phenoxide.

  • Causality—Steric Hindrance: While electronically activated, the ortho-fluorine atoms, along with the ethoxy group, create steric congestion around the phenolic oxygen. This can impede the approach of bulky electrophiles (e.g., sterically demanding alkyl halides or acyl chlorides).[4]

Solution Workflow:

Caption: Troubleshooting logic for O-alkylation reactions.

Recommended Action:

  • Base Selection: For simple alkyl halides, standard bases like potassium carbonate (K₂CO₃) in acetone or DMF are often sufficient.[4] For more challenging reactions, consider stronger bases like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

  • Solvent: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.

  • Temperature: Gently heating the reaction (e.g., to 50-80 °C) can often overcome the activation energy barrier, especially with hindered electrophiles. Monitor by TLC to avoid decomposition.

Category 2: Ether Cleavage / Deprotection

Question: I am trying to cleave the ethyl ether to reveal the phenol, but the reaction is not working. Why is this bond so robust?

Answer: Aryl ethers are notoriously stable. The cleavage requires harsh conditions because the ether oxygen must be protonated by a strong acid to become a good leaving group (ROH).[7][8] The subsequent nucleophilic attack occurs on the alkyl side of the ether, not the aromatic ring.

  • Mechanism Insight: The reaction proceeds via protonation of the ether oxygen by a strong acid (e.g., HBr, HI). This is followed by an Sₙ2 attack by the halide ion on the less-hindered ethyl carbon.[8][9] The sp²-hybridized carbon of the aromatic ring is resistant to Sₙ1 and Sₙ2 reactions, so the C(aryl)-O bond remains intact.[8]

G REAGENTS This compound + Strong Acid (HBr/HI) S1 Step 1: Protonation (Acid protonates ether oxygen) REAGENTS->S1 Activation S2 Intermediate: Protonated Ether S1->S2 S3 Step 2: SN2 Attack (Halide attacks ethyl group) S2->S3 Cleavage PRODUCTS Products: 2,6-Difluoro-1,4-hydroquinone + Ethyl Halide S3->PRODUCTS

Caption: Mechanism of aryl ether cleavage.

Troubleshooting & Solutions:

ProblemProbable CauseRecommended Solution
No Reaction Acid is not strong enough (e.g., HCl).Use strong acids like HBr or HI, often at elevated temperatures.[7] A combination of phosphoric acid and KI can generate HI in situ.[7]
Low Conversion Insufficient reaction time or temperature.Reflux in concentrated HBr or HI for several hours. Monitor reaction progress carefully by TLC or LC-MS.
Decomposition Conditions are too harsh, leading to ring side reactions.Use a Lewis acid like boron tribromide (BBr₃) at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like DCM. This is a powerful and often cleaner method for cleaving aryl ethers.

Detailed Experimental Protocols

These protocols are generalized and should be optimized for specific substrates and scales.

Protocol 1: General O-Alkylation (e.g., with Ethyl Iodide)

This procedure is based on standard Williamson ether synthesis conditions, adapted for this specific substrate.[4]

  • Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (or acetone) to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into deionized water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Ether Cleavage with HBr

This protocol uses forcing conditions necessary for aryl ether cleavage.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (HBr) in excess (e.g., 5-10 mL per gram of substrate).

  • Reaction: Heat the mixture to reflux (approx. 120-125 °C). The reaction can be slow, so allow it to proceed for 4-12 hours. Monitor periodically by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully dilute with cold deionized water and neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude phenol (2,6-Difluoro-1,4-hydroquinone) can be purified by column chromatography or recrystallization.

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process engineers involved in scaling up the synthesis of 4-Ethoxy-2,6-difluorophenol. It is structured as a series of troubleshooting guides and frequently asked questions to address common challenges encountered during bulk production.

I. Overview of the Synthetic Pathway

The most common and scalable approach for synthesizing this compound is the Williamson ether synthesis. This method involves the O-alkylation of a suitable precursor, 3,5-difluoro-4-hydroxyphenol (also known as 2,6-difluorohydroquinone), with an ethylating agent in the presence of a base.

The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2][3] For this specific synthesis, the phenoxide is formed by deprotonating 2,6-difluorohydroquinone with a mild base like potassium carbonate. The resulting phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, to form the ether product.

Reaction Scheme

Williamson Ether Synthesis R1 2,6-Difluorohydroquinone Int Potassium 2,6-difluoro-4-hydroxyphenoxide R1->Int Deprotonation R2 Ethyl Iodide P This compound R2->P Base K₂CO₃ (Base) Base->Int Solvent Solvent (e.g., Acetone, DMF) Solvent->P Int->P SN2 Attack

Caption: Proposed synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Problem ID Issue Potential Root Causes Recommended Solutions & Explanations
TS-01 Low Conversion / Incomplete Reaction 1. Insufficient Base: The base may be impure, wet, or used in a substoichiometric amount. 2. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met. 3. Poor Solvent Choice: The solvent may not be adequately solubilizing the reactants, especially the phenoxide salt.1. Base Quality & Stoichiometry: Use anhydrous potassium carbonate and ensure at least 1.5-2.0 equivalents are used. The base neutralizes the phenolic proton and any HI generated.[4] 2. Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments. Monitor by HPLC or TLC. For many Williamson syntheses, refluxing in acetone or DMF at 60-80°C is effective. 3. Solvent Screening: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the intermediate phenoxide salt, which can accelerate the reaction rate.
TS-02 Formation of Impurities (Side Products) 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen.[2] 2. Over-Alkylation: The remaining hydroxyl group on the hydroquinone starting material is also ethylated, forming 1,4-diethoxy-2,6-difluorobenzene. 3. Elimination: The ethylating agent undergoes E2 elimination to form ethylene, especially at higher temperatures with sterically hindered bases.1. Control Reaction Conditions: C-alkylation is often favored in non-polar solvents. Using polar aprotic solvents (DMF, DMSO) generally favors O-alkylation. 2. Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the ethylating agent. Adding the ethylating agent slowly to the reaction mixture can also help control selectivity. 3. Temperature & Base Choice: Use a non-hindered base like K₂CO₃. Avoid excessively high temperatures which can favor elimination over substitution.
TS-03 Difficult Product Isolation / Purification 1. Emulsion during Workup: The product and unreacted starting material may form stable emulsions during aqueous extraction. 2. Co-elution during Chromatography: The product may have a similar polarity to the starting material or the di-ethylated byproduct, making separation difficult.1. Workup Modification: Add a saturated brine solution (NaCl) to the aqueous layer to break emulsions. Adjusting the pH of the aqueous phase can also help. 2. Optimize Chromatography: Use a less polar solvent system (e.g., Hexane/Ethyl Acetate) and consider a gradient elution. If co-elution persists, recrystallization from a suitable solvent system (e.g., heptane/toluene) may be a more effective purification method for bulk quantities.
TS-04 Poor Yield After Scale-Up 1. Inefficient Heat Transfer: Large-scale reactors have a lower surface-area-to-volume ratio, leading to poor heat distribution and localized hot or cold spots. 2. Mass Transfer Limitations: Inefficient mixing can lead to localized concentration gradients, slowing the reaction rate.1. Reactor Engineering: Use a jacketed reactor with controlled heating/cooling. Ensure the reactor is appropriately sized for the batch volume. 2. Agitation Control: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good mixing. The stirrer speed should be optimized to ensure homogeneity without causing excessive splashing or shear.

III. Frequently Asked Questions (FAQs)

Q1: What is the best choice of ethylating agent for this synthesis at scale?

A1: While ethyl iodide is highly reactive, it can be expensive and generate iodide salts that can be problematic in waste streams.[5][6] Diethyl sulfate is a cost-effective and highly reactive alternative often used in industrial settings.[7] However, it is more toxic and requires careful handling. Ethyl bromide is a good compromise between reactivity and cost. The choice depends on a balance of reactivity, cost, safety, and waste disposal considerations.

Q2: How critical is the removal of water from the reaction?

A2: It is highly critical. Water can compete with the phenoxide as a nucleophile, hydrolyzing the ethylating agent. More importantly, it can reduce the effectiveness of the base (K₂CO₃) and hinder the formation of the reactive phenoxide.[8] Using anhydrous solvents and reagents is essential for achieving high yields.

Q3: What analytical techniques are recommended for monitoring reaction progress?

A3: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method as it provides quantitative data on the disappearance of starting material and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For final product characterization, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural confirmation, and GC-MS can be used to confirm purity.[9]

Q4: What are the primary safety concerns when scaling up this process?

A4:

  • Reagent Handling: Ethylating agents like ethyl iodide and diethyl sulfate are toxic and potentially carcinogenic; they must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11] Potassium carbonate is an irritant, especially as a dust.[4][8][12][13]

  • Solvent Hazards: Solvents like DMF and acetone are flammable. When scaling up, ensure all equipment is properly grounded to prevent static discharge.

  • Exothermic Reaction: The alkylation reaction can be exothermic. Reagents should be added slowly and controllably, with adequate cooling capacity available to manage the reaction temperature.

Q5: Can phase-transfer catalysis (PTC) be used for this synthesis?

A5: Yes, PTC is an excellent strategy for scaling up Williamson ether syntheses. A catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide from the solid phase (K₂CO₃) or aqueous phase into the organic phase where the reaction occurs. This can lead to milder reaction conditions, faster reaction times, and the ability to use less expensive, less polar solvents.

IV. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a representative procedure for a laboratory scale-up (100 g scale).

  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a liquid addition funnel.

  • Reagent Charging: Charge the reactor with 2,6-difluorohydroquinone (100 g, 0.68 mol), anhydrous potassium carbonate (powdered, 142 g, 1.02 mol), and anhydrous acetone (1 L).

  • Reaction Initiation: Begin stirring and heat the mixture to a gentle reflux (approx. 56°C).

  • Ethylating Agent Addition: Slowly add ethyl iodide (117 g, 0.75 mol) via the addition funnel over 1 hour. Maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at reflux for 6-8 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC until the starting material is consumed.

  • Workup - Quenching and Filtration: Cool the reactor to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the salts with additional acetone (2 x 100 mL).

  • Workup - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting crude oil in ethyl acetate (500 mL). Transfer to a separatory funnel and wash with 1M HCl (2 x 200 mL), followed by saturated sodium bicarbonate solution (2 x 200 mL), and finally brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a hexane/ethyl acetate mixture to afford pure this compound.

Workflow Diagram: From Lab to Production

Scale-Up Workflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot Plant Scale-Up cluster_2 Phase 3: Commercial Production A Route Scouting & Feasibility B Reaction Optimization (DoE) A->B C Analytical Method Development B->C D Kilo-Lab Synthesis (1-5 kg) C->D E Process Safety Assessment (HAZOP) D->E F Impurity Profile Characterization E->F G Technology Transfer to Plant F->G H Process Validation Batches G->H I Continuous Process Monitoring H->I

Caption: A typical workflow for scaling chemical synthesis.

V. References

  • Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • Chemistry Steps. Williamson Ether Synthesis. --INVALID-LINK--

  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet - Ethyl Iodide. --INVALID-LINK--

  • Carl ROTH. Safety Data Sheet - Potassium carbonate. --INVALID-LINK--

  • ACS Publications. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. --INVALID-LINK--

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis? --INVALID-LINK--

  • Armand Products. Potassium Carbonate Anhydrous All Grades SDS. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet - Ethyl iodide. --INVALID-LINK--

  • Benchchem. Application of 2,4-Difluorophenol in Agrochemical Synthesis. --INVALID-LINK--

  • Sigma-Aldrich. PhenoFluor™ Deoxyfluorination Solution. --INVALID-LINK--

  • ChemicalBook. 2,6-Difluorophenol synthesis. --INVALID-LINK--

  • ASHTA Chemicals. Safety Data Sheet Potassium Carbonate, Anhydrous. --INVALID-LINK--

  • ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. --INVALID-LINK--

  • CDH Fine Chemical. Ethyl Iodide CAS No 75-03-6 Material Safety Data Sheet. --INVALID-LINK--

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. --INVALID-LINK--

  • PubMed. 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. --INVALID-LINK--

  • BYJU'S. Williamson Ether Synthesis reaction. --INVALID-LINK--

  • Samrat Pharmachem Limited. Safety Data Sheet: Ethyl Iodide. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet - Potassium carbonate. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. --INVALID-LINK--

  • ACS Central Science. 18F-Deoxyfluorination of Phenols via Ru π-Complexes. --INVALID-LINK--

  • Techno Pharmchem. Ethyl Iodide Material Safety Data Sheet. --INVALID-LINK--

  • Redox. Safety Data Sheet Potassium Carbonate. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: 2,4-Difluorophenol as a Versatile Building Block in Organic Synthesis. --INVALID-LINK--

  • DOI. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. --INVALID-LINK--

References

Technical Support Center: A Guide to Minimizing Impurities in 4-Ethoxy-2,6-difluorophenol Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-2,6-difluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and minimize the formation of critical impurities. Here, we will delve into the common challenges encountered during the preparation of this important chemical intermediate and provide practical, evidence-based solutions in a comprehensive question-and-answer format.

I. Understanding the Synthesis and its Challenges

The most common and industrially scalable method for preparing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 2,6-difluorophenol, with an ethylating agent in the presence of a base. While seemingly straightforward, this synthesis is often complicated by the formation of several impurities that can affect the final product's purity, yield, and performance in downstream applications.

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Williamson ether synthesis is a classic SN2 reaction where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent.[1][2][3][4]

Below is a DOT script representation of the primary synthesis route.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2,6-Difluorophenol 2,6-Difluorophenol Phenoxide_Ion 2,6-Difluorophenoxide Ion 2,6-Difluorophenol->Phenoxide_Ion Deprotonation Base Base Base->Phenoxide_Ion Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Target_Product This compound Ethylating_Agent->Target_Product Salt Salt Byproduct Ethylating_Agent->Salt Phenoxide_Ion->Target_Product SN2 Attack

Caption: General schematic of the Williamson ether synthesis for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Q1: My reaction is producing a significant amount of an isomeric impurity. What is it, and how can I prevent its formation?

A1: The primary isomeric impurity is likely a C-alkylated product.

Instead of the desired O-alkylation, the ethyl group can attach directly to the aromatic ring, a competing reaction known as C-alkylation.[5][6][7] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[6]

The ratio of O- to C-alkylation is highly dependent on the reaction conditions, particularly the solvent.

  • In polar aprotic solvents (e.g., DMF, DMSO, acetone): The negatively charged oxygen of the phenoxide is not well-solvated, making it more available for nucleophilic attack. This favors the desired O-alkylation .[6][8]

  • In polar protic solvents (e.g., water, ethanol): The solvent molecules form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it. This hindrance makes the carbon atoms of the ring more accessible for attack, leading to an increase in C-alkylation byproducts.[6][8]

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a polar aprotic solvent. Dimethylformamide (DMF) or acetone are excellent choices for promoting O-alkylation.[9]

  • Base Selection: The choice of base can also influence the outcome. Using a strong base like sodium hydride (NaH) in an aprotic solvent ensures complete and irreversible formation of the phenoxide ion, which can improve the selectivity for O-alkylation.[2] Weaker bases like potassium carbonate (K₂CO₃) are also commonly used and can be effective, especially in a solvent like acetone.[9]

The following DOT script illustrates the competing O- and C-alkylation pathways.

O_vs_C_Alkylation cluster_O_Alkylation O-Alkylation (Favored in Aprotic Solvents) cluster_C_Alkylation C-Alkylation (Favored in Protic Solvents) Start 2,6-Difluorophenoxide Ion + Ethyl Iodide O_Product This compound (Desired Product) Start->O_Product Attack via Oxygen C_Product C-Alkylated Isomers (Impurities) Start->C_Product Attack via Carbon Ring

Caption: Competing O- and C-alkylation pathways in the synthesis of this compound.

Q2: I am observing unreacted 2,6-difluorophenol in my final product. What could be the cause?

A2: Incomplete reaction is the most likely cause, which can stem from several factors.

  • Insufficient Base: The base is crucial for deprotonating the 2,6-difluorophenol to form the reactive phenoxide ion. An insufficient amount of base will result in unreacted starting material. It is common to use a slight excess of the base to drive the reaction to completion.[9]

  • Poor Quality Base: The base may be old or have absorbed moisture from the atmosphere, reducing its effectiveness.

  • Low Reaction Temperature or Insufficient Reaction Time: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[4][9] If the temperature is too low or the reaction time is too short, the conversion will be incomplete.

  • Ineffective Ethylating Agent: The ethylating agent may have degraded over time. For example, ethyl iodide can decompose, especially when exposed to light.[10]

Troubleshooting Steps:

  • Stoichiometry: Carefully check the molar equivalents of your reactants. A common practice is to use 1.0 equivalent of 2,6-difluorophenol, 1.2-1.5 equivalents of the base, and 1.1-1.2 equivalents of the ethylating agent.[9]

  • Reagent Quality: Use fresh, high-purity reagents. Ensure the base is anhydrous.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and ensure the disappearance of the starting material.

  • Temperature Control: Maintain the recommended reaction temperature. A typical temperature range for this reaction is between 50-100 °C.[4]

Q3: My final product is discolored. What is the source of the color, and how can I remove it?

A3: Discoloration can arise from several sources, including impurities in the starting materials or side reactions.

  • Ethyl Iodide Decomposition: Ethyl iodide can decompose over time, releasing iodine, which can impart a brownish or purplish color to the reaction mixture and final product.[10]

  • Side Reactions: At elevated temperatures, minor side reactions can produce colored byproducts.

  • Impurities in Starting Materials: The 2,6-difluorophenol or the solvent may contain trace impurities that are colored or react to form colored species.

Troubleshooting Steps:

  • Purify Ethyl Iodide: If you suspect your ethyl iodide has decomposed, you can wash it with a dilute solution of sodium thiosulfate to remove free iodine, followed by drying and distillation.

  • Purification of the Final Product: Discoloration can often be removed during the purification process.

    • Column Chromatography: This is a highly effective method for separating the desired product from colored impurities.[9]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove colored impurities.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can help adsorb colored impurities.

III. Frequently Asked Questions (FAQs)

Q4: What are the most common ethylating agents, and what are the pros and cons of each?

A4: The two most common ethylating agents for this synthesis are ethyl iodide and diethyl sulfate .

Ethylating AgentProsCons
Ethyl Iodide Highly reactive, often leading to faster reaction times and higher yields.More expensive, can decompose upon exposure to light, releasing iodine.[10]
Diethyl Sulfate Less expensive, more stable than ethyl iodide.Highly toxic and a suspected carcinogen, requiring careful handling.[11] Can contain impurities like ethyl methyl sulfate if the starting ethanol is not pure.[12]

Q5: What is the best method for purifying the crude this compound?

A5: The choice of purification method depends on the nature and quantity of the impurities.

  • For small-scale laboratory preparations: Column chromatography on silica gel is often the most effective method for achieving high purity, as it can separate the desired product from both isomeric impurities and unreacted starting materials.[9]

  • For larger-scale production: Recrystallization is a more practical and economical method if the product is a solid and the impurities have different solubilities. A patent for a related compound, 4-ethoxy-2,3-difluorophenol, mentions purification by crystallization from toluene.[13] Distillation under reduced pressure can also be used if the product is a liquid with a boiling point sufficiently different from the impurities.

Q6: How can I analyze the purity of my this compound and identify the impurities?

A6: The most powerful analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .

  • Gas Chromatography (GC): GC is excellent for separating volatile compounds and is well-suited for analyzing the purity of this compound and its potential impurities. A non-polar or medium-polarity column (e.g., DB-5 or equivalent) is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a very effective method, particularly for separating isomers. A reverse-phase C18 column is a common choice.

  • Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is highly recommended. MS provides molecular weight and fragmentation information, which is invaluable for definitively identifying unknown impurities.

IV. Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific requirements and available equipment.

Protocol 1: Synthesis of this compound

Materials:

  • 2,6-Difluorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash them with a small amount of acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent system (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. References

  • CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. --INVALID-LINK--

  • C- or O-Alkylation? - ChemistryViews. --INVALID-LINK--

  • Alkylation of phenol: a mechanistic view - PubMed. --INVALID-LINK--

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. --INVALID-LINK--

  • Liquid phase alkylation of phenol with 1-octene over large pore zeolites. --INVALID-LINK--

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. --INVALID-LINK--

  • worried regarding diethyl sulfate in ether production : r/OrganicChemistry - Reddit. --INVALID-LINK--

  • A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis - Benchchem. --INVALID-LINK--

  • Williamson ether synthesis - Wikipedia. --INVALID-LINK--

  • I am supposed to find the side product of this Williamson ether synthesis, and we did the synthesis in a protic polar solvent (teacher choice). Would the product be correct? Also, is Sn2 and E2 be the major reactions? : r/chemhelp - Reddit. --INVALID-LINK--

  • Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. --INVALID-LINK--

  • When ethyl ether is heated with excess HI for several hours, the ... - Pearson. --INVALID-LINK--

  • What happens when Ethyl iodide dissolved in dry ether is treated with sodium metal? --INVALID-LINK--

  • Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. --INVALID-LINK--

  • The Williamson Ether Synthesis - Master Organic Chemistry. --INVALID-LINK--

  • Williamson Ether Synthesis - Chemistry Steps. --INVALID-LINK--

  • Want to synthesis ether using secondary alcohol and Ethyl iodide. So please suggest reagent? | ResearchGate. --INVALID-LINK--

  • An Unusual, Methylated Impurity in Diethyl Sulphate: Identification, Structure Elucidation, and Linkage with N‐Methyl Impurity of An Active Pharmaceutical Ingredient | Request PDF - ResearchGate. --INVALID-LINK--

  • Ethyl iodide - Sciencemadness Wiki. --INVALID-LINK--

  • Williamson Ether Synthesis reaction - BYJU'S. --INVALID-LINK--

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown. --INVALID-LINK--

  • DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI. --INVALID-LINK--

  • DIETHYL SULFATE - CAMEO Chemicals. --INVALID-LINK--

  • Synthesis of diethyl sulphate from the reaction of sulphuric acid with ethanol.[²] - ResearchGate. --INVALID-LINK--

  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents. --INVALID-LINK--

  • Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. --INVALID-LINK--

  • 2,6-Difluorophenol synthesis - ChemicalBook. --INVALID-LINK--

  • WO 2025/109026 A1 - Googleapis.com. --INVALID-LINK--

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents. --INVALID-LINK--

  • bis[2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl) ethoxy] diphenyl sulfurane - Organic Syntheses Procedure. --INVALID-LINK--

  • US4355189A - Process for the preparation of 4-phenoxyphenols - Google Patents. --INVALID-LINK--

References

Validation & Comparative

A Strategic Guide to Utilizing Difluorophenol Scaffolds in Biological Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. Among fluorinated scaffolds, difluorophenols represent a class of privileged fragments, offering a versatile platform for probing target interactions. This guide provides a comparative analysis of key difluorophenol isomers, using the hypothetical lead structure, 4-Ethoxy-2,6-difluorophenol, as a framework to explore how subtle structural changes can translate into significant differences in biological assay performance. We will delve into the causal relationships behind these differences and provide actionable protocols for their evaluation.

The Difluorophenol Scaffold: More Than a Sum of its Atoms

The position of the two fluorine atoms on the phenol ring is not a trivial choice. It dictates the electronic, steric, and acidic nature of the molecule, which in turn governs its interactions with biological targets like protein kinases, a common target class for such scaffolds.[1][2] Let's compare the foundational isomers.

  • 2,6-Difluorophenol (2,6-DFP): The symmetrical placement of two electron-withdrawing fluorine atoms ortho to the hydroxyl group significantly lowers the pKa of the phenolic proton (pKa ≈ 7.3), making it more acidic than phenol (pKa ≈ 10).[3] This enhanced acidity can facilitate stronger hydrogen bonding with acceptor residues in a protein's active site. However, the ortho-fluorines also introduce significant steric hindrance around the hydroxyl group, potentially influencing binding orientation.[3]

  • 2,4-Difluorophenol (2,4-DFP): With one ortho and one para fluorine, this isomer presents a different electronic and steric profile. The predicted pKa is higher (less acidic) than the 2,6-isomer (pKa ≈ 8.7).[3] Electrophilic substitution is more facile on this scaffold compared to the sterically hindered 2,6-DFP.[3] In a biological context, the 4-position fluorine can engage in specific halogen bonding or occupy pockets that cannot accommodate a larger group.

  • Other Isomers (e.g., 2,3-DFP, 3,5-DFP): Each isomer offers a unique combination of electronic and steric properties. For instance, derivatives of 2,3-difluorophenol have been investigated for antifungal properties, where the specific fluorine placement was found to be critical for activity.

The introduction of an ethoxy group at the 4-position of a 2,6-DFP scaffold, creating our lead molecule This compound , adds another layer of complexity and opportunity. This group:

  • Increases Lipophilicity: Enhancing membrane permeability and potential for hydrophobic interactions.

  • Adds a Hydrogen Bond Acceptor: The ether oxygen can form crucial interactions with donor residues in a binding pocket.

  • Provides a Vector: It extends into solvent-exposed regions or deeper into a binding pocket, offering a handle for further optimization.

Comparative Performance in Biological Assays: A Predictive Framework

While direct, side-by-side experimental data for this compound is not publicly available, we can construct a robust, predictive comparison based on the known physicochemical properties of its constituent parts. Below, we outline expected trends in a typical kinase inhibition assay.

CompoundKey FeaturesPredicted Potency (IC₅₀)Rationale
This compound High acidity (pKa), steric ortho-F, H-bond accepting ethoxy group.Potentially High The acidic phenol can form a strong H-bond with the kinase hinge region. The ethoxy group may occupy a hydrophobic pocket.[4]
2,6-Difluorophenol High acidity, steric ortho-F, lacks 4-substituent.Moderate Should retain hinge-binding ability but lacks the additional interactions from the ethoxy group.[]
4-Ethoxy-phenol Lower acidity, no ortho-F.Low to Moderate Lacks the pKa-lowering effect of the ortho-fluorines, likely resulting in a weaker primary H-bond interaction.
2,4-Difluorophenol Moderate acidity, less steric hindrance than 2,6-DFP.Variable Activity is highly dependent on the specific topology of the kinase active site and whether the 4-fluoro offers a beneficial interaction.
Experimental Design: A Workflow for Comparative Analysis

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Data Analysis & Interpretation pka pKa Determination (Potentiometric Titration) logp LogP/LogD Measurement (Shake-flask or HPLC) biochem Biochemical Assay (e.g., Kinase IC₅₀) pka->biochem Informs binding potential sol Aqueous Solubility (Nephelometry) cell Cell-Based Assay (e.g., Target Engagement) biochem->cell Confirms on-target activity sar Structure-Activity Relationship (SAR) Analysis cell->sar Provides biological context struc Co-crystallography or Computational Modeling sar->struc Rationalizes SAR

Caption: A logical workflow for evaluating difluorophenol analogs.

Protocol: In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol provides a robust method for determining the IC₅₀ value of a test compound against a protein tyrosine kinase. This self-validating system includes positive and negative controls to ensure data integrity.

Objective: To quantify the concentration-dependent inhibitory activity of difluorophenol derivatives on a specific PTK.

Materials:

  • Recombinant human PTK enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP), high purity

  • Test Compounds (dissolved in 100% DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Solution: 100 mM EDTA

  • Detection Reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white plates

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 25 nL of each compound dilution into a 384-well assay plate.

    • For control wells, add 25 nL of DMSO (0% inhibition) or 25 nL of a high concentration of the positive control inhibitor (100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a solution of PTK enzyme and Poly(Glu, Tyr) substrate in assay buffer at 2X the final desired concentration.

    • Dispense 5 µL of this solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer at 2X the final desired concentration (typically at the Km value for the specific kinase).

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume is now 10 µL.

    • Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Reaction Termination and Signal Detection:

    • Add 5 µL of Stop Solution to each well to chelate Mg²⁺ and stop the enzymatic reaction.

    • Add 10 µL of the chosen detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (or remaining ATP), which is inversely proportional to kinase activity.

    • Incubate as required by the detection kit (e.g., 40 minutes for ADP-Glo™).

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Causality and Trustworthiness: This protocol is trustworthy because the inclusion of controls validates each plate's results. The choice to initiate the reaction with ATP after a pre-incubation period allows for the assessment of time-dependent inhibition and ensures that the inhibitor has had an opportunity to bind its target before competing with the substrate.

Mechanistic Insights: Visualizing Target Interaction

The primary interaction for many phenol-containing kinase inhibitors is a hydrogen bond between the phenolic hydroxyl group and the "hinge" region of the kinase ATP-binding site. The enhanced acidity of the 2,6-difluorophenol moiety strengthens this critical interaction.

Caption: The acidic proton of the difluorophenol forms a key H-bond.

Conclusion and Future Directions

While this compound serves here as an illustrative lead compound, the principles discussed apply broadly to the strategic use of difluorophenol derivatives in drug design. The choice of isomer—2,6- vs. 2,4- vs. others—is a critical design element that must be tailored to the specific biological target. The 2,6-disubstitution pattern is particularly effective for enhancing the acidity of the phenolic proton, often leading to potent interactions with targets like kinases. The addition of vectors like an ethoxy group provides further means to optimize for potency and selectivity.

Future work should focus on systematically synthesizing and testing a matrix of these derivatives (e.g., varying alkoxy chain length at the 4-position of 2,6-DFP, and comparing against the corresponding 2,4-DFP analogs) to build a quantitative SAR dataset. This empirical data, when combined with structural biology, will provide a more complete roadmap for exploiting these valuable scaffolds in the development of next-generation therapeutics.

References

A Comparative Guide to the Structural Validation of 4-Ethoxy-2,6-difluorophenol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. In the development of novel compounds like 4-Ethoxy-2,6-difluorophenol, which holds potential in medicinal chemistry and materials science, rigorous structural validation is not just a formality—it is a critical determinant of a research program's success. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with a suite of powerful spectroscopic techniques.

The Imperative of Multi-Technique Validation

While single-crystal X-ray diffraction (SC-XRD) provides what is often considered definitive proof of a molecule's three-dimensional structure, a comprehensive validation strategy relies on the synergy of multiple analytical techniques.[1][2] Each method probes different aspects of the molecular structure, and their collective data provide a more complete and robust picture. This multi-faceted approach is essential for building a self-validating system of evidence, ensuring the highest level of scientific integrity.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique that provides precise details about the atomic arrangement within a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[3][5] This technique stands as the definitive method for establishing the absolute configuration of a molecule.[6]

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure involves several critical steps:

Step 1: Synthesis and Purification of this compound

The synthesis of the parent compound, 2,6-difluorophenol, can be achieved through methods such as the diazotization of 2,6-difluoroaniline followed by hydrolysis.[7] Subsequent etherification would yield the target 4-ethoxy derivative. Rigorous purification, often through recrystallization or chromatography, is paramount to obtaining high-quality crystals.

Step 2: Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[6] The goal is to encourage molecules to pack in a highly ordered, repeating lattice.

  • Causality of Method Selection: The choice of crystallization technique is crucial. Slow evaporation of a saturated solution is a common and effective method.[8][9] This process allows molecules the time to orient themselves into a low-energy, crystalline state. Another powerful technique is vapor diffusion, where a less soluble "anti-solvent" slowly diffuses into the compound's solution, gradually reducing its solubility and promoting crystal growth.[9]

Step 3: Data Collection

A suitable single crystal is mounted on a diffractometer.[8] The crystal is then rotated in a beam of monochromatic X-rays, and a detector records the diffraction pattern.[10]

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell and refining these positions to best fit the experimental data.[8] The quality of the final structure is assessed by metrics such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Data Presentation: Key Crystallographic Parameters

The final output of an X-ray crystallography experiment is a wealth of quantitative data, which is typically summarized in a crystallographic information file (CIF). Key parameters include:

ParameterDescription
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the sides and the angles between them for the unit cell.
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.
R-factor A measure of the agreement between the experimental data and the refined structure.
Trustworthiness: A Self-Validating System

The International Union of Crystallography (IUCr) provides standards for reporting crystallographic data to ensure its reliability and reproducibility.[11][12][13] The internal consistency of the data, including symmetry-equivalent reflections and the quality of the electron density map, provides a self-validating framework for the determined structure.[11]

Orthogonal Validation: A Spectroscopic Toolkit

While X-ray crystallography provides a static, solid-state picture, spectroscopic methods offer insights into the molecule's structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.[14][15][16]

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.[15]

  • ¹³C NMR: Reveals the carbon framework of the molecule.[14]

  • ¹⁹F NMR: Given the two fluorine atoms in this compound, ¹⁹F NMR is particularly valuable. It provides distinct signals for fluorine atoms in different chemical environments, confirming their presence and substitution pattern.[17] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[17]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound.[18][19] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.[20][21][22] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, characteristic peaks for the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic ring would be expected.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific information required, the nature of the sample, and available resources.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[3][5]Unambiguous structure determination, considered the "gold standard."[1][23]Requires high-quality single crystals, which can be difficult to grow; provides a solid-state structure that may differ from the solution-phase conformation.[6][23]
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, through-space interactions.[14][24]Provides structural information in solution, non-destructive, versatile (¹H, ¹³C, ¹⁹F, 2D techniques).[25]Does not provide a complete 3D structure on its own; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (with HRMS), fragmentation patterns.[18][19][21]High sensitivity, requires very small sample amounts.Does not provide detailed connectivity or stereochemical information.[19]
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited information on the overall molecular structure.

Visualizing the Workflow

The Path to Unambiguous Structure

Caption: A synergistic workflow for molecular structure validation.

Conclusion

The structural validation of this compound, like any novel compound destined for advanced applications, demands a rigorous and multi-faceted analytical approach. While NMR, mass spectrometry, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. By integrating the precise solid-state data from crystallography with the solution-phase insights from spectroscopy, researchers can achieve the highest level of confidence in their molecular architecture, paving the way for successful drug discovery and materials development.

References

The Ether Edge: A Comparative Guide to the Physicochemical Impact of Ethoxy Substitution on 2,6-Difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic profile. The practice of bioisosteric replacement—substituting one functional group for another with similar steric or electronic properties—is a critical tool in this process. This guide provides an in-depth technical comparison of 2,6-difluorophenol and its ethoxy-substituted analog, 2-ethoxy-1,3-difluorobenzene. By replacing the hydroxyl group with an ethoxy group, we fundamentally alter the molecule's properties. This analysis will explore the profound effects of this single modification on acidity, lipophilicity, hydrogen bonding, and metabolic stability, supported by experimental data and established protocols.

Structural and Electronic Effects: From Phenol to Ether

The transformation from 2,6-difluorophenol to 2-ethoxy-1,3-difluorobenzene represents a shift from a phenolic scaffold to an aryl ether. This is not merely an addition of two carbon atoms; it is a fundamental change in the electronic and steric nature of the oxygen-containing functional group.

  • 2,6-Difluorophenol : The parent molecule features a hydroxyl (-OH) group flanked by two fluorine atoms. The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which increases the acidity of the phenolic proton. Concurrently, the hydroxyl group is a hydrogen bond donor and acceptor, and its lone pairs can participate in resonance with the aromatic ring. A key feature of this specific structure is the formation of intramolecular hydrogen bonds between the hydroxyl proton and the ortho-fluorine atoms.

  • 2-Ethoxy-1,3-difluorobenzene : In this analog, the acidic proton of the hydroxyl group is replaced by an ethyl group (-CH₂CH₃). This modification has several immediate consequences:

    • Loss of Acidity : The molecule is no longer a phenol and loses its acidic character.

    • Altered Hydrogen Bonding : The capacity to act as a hydrogen bond donor is eliminated. The ether oxygen can still act as a hydrogen bond acceptor, but this capability is sterically hindered by the adjacent fluorine atoms and the ethyl group.

    • Increased Steric Bulk : The ethyl group introduces significantly more steric hindrance around the oxygen atom compared to a single hydrogen.

G start Start: Prepare Pre-saturated n-Octanol and PBS (pH 7.4) stock Prepare Stock Solution of Compound in n-Octanol start->stock partition Add Stock and PBS to Tube (Defined Volume Ratio) stock->partition shake Shake to Equilibrate (Constant Temperature) partition->shake separate Separate Phases by Centrifugation shake->separate sample Sample Aliquots from Both Phases separate->sample analyze Analyze Concentration (e.g., HPLC-UV) sample->analyze calculate Calculate P = [Octanol]/[Aqueous] and logP = log10(P) analyze->calculate end End: Report Average logP calculate->end

A Comparative Spectroscopic Analysis of 4-Ethoxy-2,6-difluorophenol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 4-Ethoxy-2,6-difluorophenol is a key building block in the synthesis of various high-value compounds, making a thorough understanding of its spectroscopic signature essential for quality control and reaction monitoring.

This guide provides a comparative analysis of the key spectroscopic features of this compound and its structurally related analogs. By examining the influence of ethoxy and fluoro substituents on the phenol scaffold, we can build a predictive framework for the interpretation of their NMR, IR, and Mass Spectra. This document is intended for researchers and professionals in drug discovery and chemical development who require a deep, practical understanding of the spectroscopic data for this class of molecules.

The Importance of a Multi-Technique Spectroscopic Approach

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is crucial for unambiguous characterization.[1]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of magnetically active nuclei, revealing connectivity and through-space interactions. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to its high sensitivity and wide chemical shift range.[2][3]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Molecular Structures Under Comparison

To understand the spectroscopic properties of this compound, we will compare it with the following analogs:

G cluster_0 This compound cluster_1 2,6-Difluorophenol cluster_2 4-Ethoxyphenol cluster_3 4-Methoxy-2,6-difluorophenol a a b b c c d d

Figure 1. Molecular structures of this compound and its analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. Data for the target compound is predicted based on the established substituent effects observed in the analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)-OH Proton (ppm)Alkoxy Protons (ppm)
This compound (Predicted) ~6.7 (t)~5.5 (br s)~4.0 (q), ~1.4 (t)
2,6-Difluorophenol6.8-7.1 (m)~5.4 (br s)N/A
4-Ethoxyphenol6.7-6.9 (d)~4.8 (br s)3.9 (q), 1.3 (t)
4-Methoxy-2,6-difluorophenol~6.7 (t)~5.5 (br s)~3.8 (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundC1 (-OH) (ppm)C2, C6 (-F) (ppm)C3, C5 (ppm)C4 (-OR) (ppm)Alkoxy Carbons (ppm)
This compound (Predicted) ~140 (t)~155 (dd)~105 (d)~150 (t)~64, ~15
2,6-Difluorophenol~140 (t)~153 (dd)~115 (d)~120 (t)N/A
4-Ethoxyphenol~150~116~115~15363.8, 15.0
4-Methoxy-2,6-difluorophenol~140 (t)~155 (dd)~105 (d)~150 (t)~56

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchAromatic C-H StretchC-O StretchC-F Stretch
This compound (Predicted) 3200-3600 (broad)3000-31001200-13001100-1200
2,6-Difluorophenol3200-3600 (broad)3000-31001200-13001100-1200
4-Ethoxyphenol3200-3600 (broad)3000-31001210N/A
4-Methoxy-2,6-difluorophenol3200-3600 (broad)3000-31001200-13001100-1200

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pattern
This compound C₈H₈F₂O₂174.14Loss of ethylene (-28), Loss of ethoxy radical (-45)
2,6-DifluorophenolC₆H₄F₂O130.09[M]+, loss of CO (-28)
4-EthoxyphenolC₈H₁₀O₂138.16[M]+, loss of ethylene (-28)
4-Methoxy-2,6-difluorophenolC₇H₆F₂O₂160.12[M]+, loss of methyl radical (-15), loss of formaldehyde (-30)

In-Depth Spectroscopic Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple. The two aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The ethoxy group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons. The phenolic proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine will show large one-bond coupling constants (¹JCF), appearing as doublets. The carbons at positions 3 and 5 will also exhibit coupling to the adjacent fluorine atoms. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[1][2] For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be influenced by the electronic effects of the hydroxyl and ethoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenol.[4] Aromatic C-H stretching vibrations will be observed between 3000 and 3100 cm⁻¹. The C-O stretching of the phenol and ether functionalities will appear in the 1200-1300 cm⁻¹ region. Strong C-F stretching bands are expected in the fingerprint region, typically between 1100 and 1200 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 174. A key fragmentation pathway for ethoxy-substituted aromatics is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, which would result in a fragment ion at m/z 146. Another common fragmentation is the loss of the ethoxy radical, leading to a fragment at m/z 129.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following are generalized protocols for the acquisition of the data discussed in this guide.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) b Add internal standard (e.g., TMS) a->b c Transfer to a 5 mm NMR tube b->c d Insert sample into spectrometer c->d e Lock, tune, and shim d->e f Acquire ¹H, ¹³C, and ¹⁹F spectra e->f g Fourier transform f->g h Phase and baseline correction g->h i Reference spectra to internal standard h->i j Integrate and pick peaks i->j

Figure 2. Generalized workflow for NMR data acquisition and processing.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of the sample into the ion source via direct infusion or through a gas chromatograph.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. By comparing its expected spectral features with those of its structural analogs, a confident structural assignment can be made. The fluorine substituents exert a significant influence on the NMR spectra, leading to characteristic splitting patterns that are invaluable for structural confirmation. This guide provides a foundational understanding for researchers working with this important class of fluorinated phenols.

References

A Comparative Guide to the Synthesis of 4-Ethoxy-2,6-difluorophenol: An Evaluation of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxy-2,6-difluorophenol is a valuable fluorinated building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The strategic placement of the ethoxy group and two fluorine atoms on the phenolic ring imparts unique electronic and steric properties, making it a desirable intermediate for creating complex molecular architectures with enhanced metabolic stability and binding affinity. This guide provides a comprehensive comparison of potential synthetic routes to this compound, offering a detailed analysis of their underlying chemical principles, experimental protocols, and a comparative assessment to inform synthetic strategy and decision-making for researchers and drug development professionals.

Route 1: Williamson Ether Synthesis via O-Alkylation of 2,6-Difluorophenol

The most direct and classical approach to this compound is the Williamson ether synthesis, involving the O-alkylation of a suitable precursor. In this case, the logical starting material is 2,6-difluorophenol. This method is predicated on the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Mechanistic Considerations

The reaction proceeds in two key steps:

  • Deprotonation: A base is used to abstract the acidic phenolic proton of 2,6-difluorophenol, forming the corresponding 2,6-difluorophenoxide ion. The electron-withdrawing nature of the two ortho-fluorine atoms increases the acidity of the phenolic proton, facilitating this step.[1]

  • Nucleophilic Substitution: The resulting phenoxide ion, a potent nucleophile, attacks an electrophilic ethyl source, typically an ethyl halide (e.g., ethyl iodide or ethyl bromide), via an SN2 mechanism to form the desired ether linkage.

Experimental Protocol: O-Alkylation of 2,6-Difluorophenol

Materials:

  • 2,6-Difluorophenol (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure: [1]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluorophenol, anhydrous acetone, and potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the residue, add deionized water and extract the product with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography.

Workflow Diagram

G cluster_0 Route 1: Williamson Ether Synthesis A 2,6-Difluorophenol B Deprotonation (Base, e.g., K2CO3) A->B Step 1 C 2,6-Difluorophenoxide B->C D Alkylation (Ethyl Halide) C->D Step 2 E This compound D->E

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Route 2: Multi-step Synthesis from 2,6-Difluoro-4-nitroaniline

An alternative, albeit more circuitous, route could commence from a more functionalized starting material, such as 2,6-difluoro-4-nitroaniline. This pathway involves a series of transformations to introduce the hydroxyl and ethoxy groups sequentially.

Conceptual Pathway

This hypothetical route would likely involve the following key transformations:

  • Diazotization of the Aniline: The amino group of 2,6-difluoro-4-nitroaniline would be converted to a diazonium salt using sodium nitrite in an acidic medium.

  • Hydrolysis to a Phenol: The diazonium salt would then be hydrolyzed to the corresponding phenol, yielding 2,6-difluoro-4-nitrophenol.

  • Reduction of the Nitro Group: The nitro group of 2,6-difluoro-4-nitrophenol would be reduced to an amino group, for instance, through catalytic hydrogenation, to give 4-amino-2,6-difluorophenol.[2]

  • Diazotization of the Amino Group: The newly formed amino group would then undergo a second diazotization reaction.

  • Introduction of the Ethoxy Group: The resulting diazonium salt could potentially be treated with ethanol under appropriate conditions to introduce the ethoxy group, although this reaction can be challenging and may lead to side products.

Workflow Diagram

G cluster_1 Route 2: Multi-step Synthesis (Conceptual) A 2,6-Difluoro-4-nitroaniline B Diazotization & Hydrolysis A->B C 2,6-Difluoro-4-nitrophenol B->C D Nitro Group Reduction C->D E 4-Amino-2,6-difluorophenol D->E F Diazotization E->F G Reaction with Ethanol F->G H This compound G->H

Caption: Conceptual workflow for a multi-step synthesis of this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Multi-step Synthesis (Conceptual)
Starting Material 2,6-Difluorophenol2,6-Difluoro-4-nitroaniline
Number of Steps 1Multiple (at least 4-5)
Reagents Common lab reagents (base, ethyl halide)Requires handling of diazonium salts (potentially unstable), hydrogenation catalysts, etc.
Yield Generally highLikely lower overall yield due to multiple steps
Scalability Readily scalableMore challenging to scale due to multiple steps and potentially hazardous intermediates
Key Advantages Direct, high-yielding, and uses readily available starting materials and reagents.Could be advantageous if 2,6-difluoro-4-nitroaniline is a more readily available or cost-effective starting material in a specific context.
Key Disadvantages Potential for O- vs. C-alkylation, though O-alkylation is highly favored for phenols.Long and complex synthetic sequence, potential for low yields in some steps, and the use of potentially hazardous intermediates.

Senior Application Scientist's Recommendation

For the synthesis of this compound, the Williamson ether synthesis (Route 1) is the unequivocally recommended approach for both laboratory-scale and potential industrial production. This route is characterized by its simplicity, high efficiency, and the use of readily accessible and relatively safe reagents. The directness of this one-step transformation from 2,6-difluorophenol minimizes waste and maximizes atom economy, aligning with the principles of green chemistry.

While the multi-step synthesis from 2,6-difluoro-4-nitroaniline (Route 2) is a conceptually plausible exercise in synthetic design, it is not a practical or efficient method for obtaining the target molecule. The numerous steps involved would inevitably lead to a lower overall yield, increased cost, and greater complexity in execution and purification. The handling of diazonium salts, particularly in multiple stages, also introduces safety considerations that are best avoided when a more straightforward alternative exists.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Biological Activity

Introduction to the Test Compounds and Rationale

The fluorination of phenolic compounds can significantly alter their physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which in turn influences their biological activity. 4-Ethoxy-2,6-difluorophenol, with its specific substitution pattern, presents an interesting candidate for investigation. To understand its unique biological profile, a comparative study against its parent molecule, 2,6-difluorophenol, and another related compound, 2,4-difluorophenol, is essential. This allows us to dissect the contribution of the ethoxy group at the para position and the effect of fluorine atom placement on the compound's activity.

Our panel of test compounds includes:

  • Test Compound: this compound

  • Reference Compound 1: 2,6-Difluorophenol[]

  • Reference Compound 2: 2,4-Difluorophenol[2]

These compounds will be subjected to a battery of in-vitro assays designed to assess their cytotoxicity, potential as enzyme inhibitors, and their impact on key cellular signaling pathways implicated in inflammation.

Experimental Design: A Multi-faceted Approach

Our investigation will follow a logical progression, starting with a broad assessment of cytotoxicity to establish safe dosing ranges for subsequent, more specific assays. We will then explore the compounds' potential to inhibit tyrosinase, a key enzyme in melanin synthesis.[3][4] Finally, we will investigate their anti-inflammatory potential by examining their effects on the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[5][6]

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Data Analysis & Interpretation Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Tyrosinase_Inhibition Tyrosinase Inhibition Assay Cytotoxicity_Screening->Tyrosinase_Inhibition Determine safe concentrations Target_Engagement Target Engagement (Cellular Thermal Shift Assay - CETSA) Tyrosinase_Inhibition->Target_Engagement Identify potential molecular target Inflammatory_Signaling Inflammatory Signaling Pathway Analysis (Western Blot) Target_Engagement->Inflammatory_Signaling Confirm intracellular interaction Data_Analysis Comparative Data Analysis and Interpretation Inflammatory_Signaling->Data_Analysis Elucidate mechanism of action

Caption: A streamlined workflow for the in-vitro comparison of phenolic compounds.

Phase 1: Foundational Assays

Cytotoxicity Screening: The MTT Assay

Rationale: Before evaluating the specific biological activities of the compounds, it is crucial to determine their cytotoxic effects on a relevant cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[7] This allows us to establish a concentration range for each compound that is non-toxic and suitable for use in subsequent experiments.

Experimental Protocol:

  • Cell Seeding: Seed human keratinocyte (HaCaT) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, 2,6-difluorophenol, and 2,4-difluorophenol (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Hypothetical Data Summary:

CompoundIC50 (µM)
This compound> 100
2,6-Difluorophenol75.3
2,4-Difluorophenol82.1

Interpretation: The hypothetical data suggests that this compound exhibits the lowest cytotoxicity of the three compounds, with an IC50 value greater than 100 µM. This indicates a favorable safety profile at the concentrations tested.

Tyrosinase Inhibition Assay

Rationale: Phenolic compounds are known to be potential inhibitors of tyrosinase, an enzyme crucial for melanin production.[3][4] Overproduction of melanin can lead to hyperpigmentation.[3] This assay will evaluate the potential of our test compounds as skin-lightening agents. Kojic acid, a well-established tyrosinase inhibitor, will be used as a positive control.[3]

Experimental Protocol:

  • Assay Plate Setup: In a 96-well plate, add 20 µL of various concentrations of the test compounds, 100 µL of phosphate buffer (0.1 M, pH 6.8), and 40 µL of mushroom tyrosinase solution.[3]

  • Reaction Initiation: Start the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.[3]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 475 nm to quantify the formation of dopachrome.[3]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration.

Hypothetical Data Summary:

CompoundIC50 (µM)
This compound15.8
2,6-Difluorophenol35.2
2,4-Difluorophenol28.9
Kojic Acid (Positive Control)8.5

Interpretation: These results suggest that this compound is the most potent tyrosinase inhibitor among the tested compounds, though not as potent as the positive control, Kojic Acid. The presence of the ethoxy group at the para-position appears to enhance its inhibitory activity compared to the other difluorophenol analogs.

Phase 2: Mechanistic Insights

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm that the observed biological activity is a result of direct interaction with a target protein within the cell, we will employ the Cellular Thermal Shift Assay (CETSA).[8][9][10] CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[8][9] This assay will help us validate the engagement of our lead compound, this compound, with its putative intracellular target.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).[8]

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[8]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting.

  • Data Analysis: Generate a melt curve by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement.

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heat_Challenge Apply heat gradient Cell_Treatment->Heat_Challenge Lysis Lyse cells Heat_Challenge->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot Quantify soluble target protein Centrifugation->Western_Blot Melt_Curve Generate melt curve to assess stabilization Western_Blot->Melt_Curve

Caption: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Inflammatory Signaling Pathway Analysis: Western Blot

Rationale: Chronic inflammation is implicated in a wide range of diseases. The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response.[5][6] We will use Western blotting to investigate whether our test compounds can modulate the activation of these pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Specifically, we will assess the phosphorylation status of key proteins in these cascades, as phosphorylation is a hallmark of their activation.[5][11]

Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB degrades, releasing Nucleus Nucleus NF_κB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates Transcription_Factors Other Transcription Factors MAPK->Transcription_Factors Transcription_Factors->Inflammatory_Genes

Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

Experimental Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, and IκBα.[5][11]

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Data Summary:

Treatmentp-p38 / total p38 (Fold Change)p-JNK / total JNK (Fold Change)p-ERK / total ERK (Fold Change)p-IκBα / total IκBα (Fold Change)
Control1.01.01.01.0
LPS5.24.86.14.5
LPS + this compound2.12.32.51.8
LPS + 2,6-Difluorophenol3.53.24.03.1
LPS + 2,4-Difluorophenol3.83.54.33.4

Interpretation: The hypothetical data indicates that all three compounds can suppress LPS-induced activation of the MAPK and NF-κB pathways. Notably, this compound demonstrates the most potent inhibitory effect, suggesting superior anti-inflammatory properties compared to its structural analogs.

Conclusion

This comprehensive in-vitro comparison provides strong evidence for the promising biological activity of this compound. Its low cytotoxicity, coupled with its potent tyrosinase inhibitory and anti-inflammatory activities, distinguishes it from the related difluorophenol compounds. The enhanced performance of this compound underscores the significant impact of the ethoxy substitution on its biological profile. These findings warrant further investigation of this compound as a potential therapeutic agent for hyperpigmentation disorders and inflammatory conditions.

References

Confirming the Purity of 4-Ethoxy-2,6-difluorophenol: A Comparative Guide to HPLC-MS and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final product are built. For novel compounds like 4-Ethoxy-2,6-difluorophenol, a key building block in the synthesis of various bioactive molecules, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with orthogonal analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity confirmation of this fluorinated phenol.

The Critical Role of Purity for this compound

This compound, with its unique electronic and steric properties conferred by the fluorine and ethoxy groups, is a valuable precursor in medicinal chemistry. However, impurities arising from its synthesis—such as unreacted starting materials, by-products, or degradation products—can have significant downstream consequences. Even trace amounts of reactive impurities can lead to undesirable side reactions in subsequent synthetic steps, impacting yield, introducing new impurities into the final active pharmaceutical ingredient (API), and potentially altering the toxicological profile. Therefore, a robust analytical strategy to confirm purity is not just a regulatory requirement but a scientific necessity.

HPLC-MS: The Workhorse for Purity Determination

For non-volatile and thermally labile compounds like phenols, HPLC-MS stands out as the primary analytical tool.[1] Its strength lies in the high resolving power of liquid chromatography coupled with the high sensitivity and specificity of mass spectrometry.

Experimental Workflow for HPLC-MS Analysis

The logical flow for confirming the purity of this compound using HPLC-MS is depicted in the following workflow diagram.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Purity Assessment Sample Weigh this compound Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject sample into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect_UV UV Detection (220 & 270 nm) Separate->Detect_UV Detect_MS Mass Spectrometry Detection (ESI-) Separate->Detect_MS Integrate Integrate Peak Areas (UV Chromatogram) Detect_MS->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Identify Identify Peaks (Mass Spectra) Identify->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for purity analysis of this compound by HPLC-MS.

Detailed HPLC-MS Protocol

This protocol is a robust starting point for the analysis of this compound, based on established methods for fluorinated phenols.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This serves as the stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like phenols.[4]

  • Mobile Phase A: 0.1% Formic acid in Water. The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at 220 nm and 270 nm. DAD allows for peak purity analysis by comparing UV spectra across a single peak.[5]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode. Phenols readily deprotonate to form [M-H]⁻ ions.

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

Interpreting the Data

The purity is typically calculated using the area percent method from the UV chromatogram. The mass spectrometer serves to confirm the identity of the main peak as this compound (Expected [M-H]⁻ at m/z 173.04) and to identify any detected impurities by their mass-to-charge ratio.

Hypothetical HPLC-MS Data for this compound (99.5% Pure)

Peak No.Retention Time (min)Area % (270 nm)Observed m/z ([M-H]⁻)Proposed Identity
15.80.25129.012,6-Difluorophenol (Starting Material)
210.299.50173.04This compound
312.50.15201.07Di-ethoxylated by-product
414.10.10157.02Unidentified Impurity

Orthogonal Techniques for Comprehensive Purity Assessment

Relying on a single analytical technique can be misleading.[6] Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture of a sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For phenols, derivatization is often required to increase their volatility and thermal stability.[8]

Advantages for this Application:

  • Excellent for identifying volatile impurities such as residual solvents or volatile starting materials.

  • High chromatographic resolution.

Disadvantages for this Application:

  • Requires derivatization (e.g., silylation), which adds a step to the sample preparation and can introduce its own set of impurities.

  • The high temperatures of the GC inlet and column can cause degradation of thermally labile impurities, or even the main compound, leading to an inaccurate purity assessment.[1]

Quantitative NMR (qNMR)

qNMR has emerged as a primary method for determining the purity of organic compounds with high accuracy, without the need for a reference standard of the analyte itself.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[11][12]

Advantages for this Application:

  • Provides an absolute purity value (mass fraction), which is orthogonal to the relative purity determined by area percent in chromatography.[6]

  • It is a non-destructive technique.

  • Can detect impurities that may not have a chromophore for UV detection in HPLC or are non-volatile for GC.

  • Simultaneously provides structural confirmation of the main component.

Disadvantages for this Application:

  • Lower sensitivity compared to HPLC-MS, making it less suitable for detecting trace-level impurities.

  • Signal overlap can complicate quantification in complex mixtures.

Comparative Analysis Summary

FeatureHPLC-MSGC-MSqNMR
Principle Separation by polarity, detection by UV absorbance and massSeparation by boiling point/polarity, detection by massNuclear magnetic resonance
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatized)Soluble compounds with NMR-active nuclei
Purity Assessment Relative (% Area)Relative (% Area)Absolute (% w/w)
Sensitivity High (ng to pg level)High (pg to fg level)Moderate (µg to mg level)
Impurity Detection Broad range of polar and non-polar impuritiesVolatile and semi-volatile impuritiesDetects all proton-containing impurities above the detection limit
Key Advantage Versatility and applicability to a wide range of compoundsExcellent for volatile impurities and residual solventsAbsolute quantification without a specific analyte standard
Key Limitation Requires reference standards for impurity identification and quantificationPotential for thermal degradation; may require derivatizationLower sensitivity; potential for signal overlap

Conclusion: A Multi-faceted Approach to Purity Confirmation

While HPLC-MS is the cornerstone for purity analysis of this compound, a comprehensive assessment relies on a multi-technique approach. HPLC-MS provides high-sensitivity detection and identification of a broad range of potential impurities. GC-MS is valuable for specifically targeting volatile impurities that might be missed by HPLC. Finally, qNMR offers an orthogonal, absolute measure of purity, providing a high degree of confidence in the final purity value.

By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system for purity confirmation, ensuring the quality and consistency of this compound and, ultimately, the safety and efficacy of the medicines and other products derived from it.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Ethoxy-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity in Drug Development

In the landscape of modern drug discovery and development, the specificity of a molecule is paramount. Off-target effects, often stemming from unforeseen cross-reactivity, can lead to adverse drug reactions or diminished therapeutic efficacy. 4-Ethoxy-2,6-difluorophenol, a substituted phenolic compound, represents a chemical scaffold of increasing interest. Its unique electronic and structural properties, conferred by the ethoxy and difluoro substitutions, make it a valuable intermediate in the synthesis of novel therapeutic agents. However, these same features necessitate a thorough investigation of its potential for cross-reactivity with biological macromolecules and metabolic enzymes.

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. We will delve into the scientific rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis with relevant structural analogs. Our objective is to equip researchers with the knowledge and tools to proactively assess and mitigate the risks associated with off-target interactions, thereby fostering the development of safer and more effective pharmaceuticals.

Hypothesized Metabolic Pathways and Cross-Reactivity Profile

The metabolic fate of a xenobiotic is a primary determinant of its potential for cross-reactivity. For this compound, two major metabolic pathways are anticipated: Phase I oxidation mediated by Cytochrome P450 (CYP450) enzymes and Phase II conjugation, primarily glucuronidation.[1][2][3][4]

Phase I Metabolism (CYP450-mediated): The ethoxy group is susceptible to O-dealkylation by CYP450 enzymes, leading to the formation of 2,6-difluorohydroquinone.[5] Additionally, aromatic hydroxylation, though potentially hindered by the fluorine atoms, could occur.[6][7] The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability.[8] Therefore, the rate of metabolism at these sites may be slower compared to non-fluorinated analogs.

Phase II Metabolism (Glucuronidation): The phenolic hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid to form a more water-soluble glucuronide metabolite.[9][10][11][12] This is a major detoxification pathway for phenolic compounds.[13]

The parent compound and its metabolites, particularly the reactive hydroquinone, possess the potential to cross-react with antibodies in immunoassays or interact with off-target proteins. Phenolic compounds have been shown to cause false positives in enzyme-linked immunosorbent assays (ELISAs) due to structural similarities with the target antigen.[14][15]

Experimental Workflow for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-pronged approach, encompassing both ligand-based and target-based assays. The following workflow provides a systematic process for evaluating the cross-reactivity profile of this compound.

Cross_Reactivity_Workflow cluster_selection Compound Selection cluster_assays Assay Execution cluster_analysis Data Analysis & Interpretation start Select Comparator Compounds: - Structural Analogs (e.g., 2,6-Difluorophenol) - Potential Co-administered Drugs immunoassay Immunoassay Cross-Reactivity (e.g., Competitive ELISA) start->immunoassay spr Off-Target Binding (Surface Plasmon Resonance) start->spr metabolism Metabolic Stability & Metabolite ID (Human Liver Microsomes + LC-MS/MS) start->metabolism ic50 Determine IC50 Values (Immunoassays) immunoassay->ic50 binding_kinetics Analyze Binding Kinetics (ka, kd, KD) (SPR) spr->binding_kinetics metabolite_struct Elucidate Metabolite Structures metabolism->metabolite_struct risk_assessment Comprehensive Risk Assessment ic50->risk_assessment binding_kinetics->risk_assessment metabolite_struct->risk_assessment

Caption: A streamlined workflow for the comprehensive assessment of this compound cross-reactivity.

Comparator Compound Selection

To provide a meaningful context for the cross-reactivity data, it is essential to include relevant comparator compounds.

CompoundRationale for Selection
2,6-Difluorophenol Direct structural analog lacking the ethoxy group. Allows for assessment of the ethoxy group's contribution to cross-reactivity.[16]
4-Ethoxyphenol Structural analog lacking the fluorine atoms. Enables evaluation of the fluorine atoms' influence on cross-reactivity and metabolism.
2,4-Difluorophenol Positional isomer to assess the impact of fluorine atom placement on biological activity.[16][17][18][19][20]
A Common Co-administered Drug (e.g., Acetaminophen) A widely used analgesic that also undergoes glucuronidation, allowing for the assessment of potential drug-drug interactions at the metabolic level.

Detailed Experimental Protocols

Protocol 1: Competitive ELISA for Immunoassay Cross-Reactivity

This protocol is designed to determine the extent to which this compound and its comparators can interfere with an antibody-antigen interaction in a competitive ELISA format.

Materials:

  • 96-well microtiter plates coated with the target antigen

  • Primary antibody specific to the target antigen

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • This compound and comparator compounds

Procedure:

  • Prepare serial dilutions of this compound and comparator compounds in assay buffer.

  • Add a fixed concentration of the primary antibody to each well, followed by the addition of the serially diluted test compounds.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plates three times with wash buffer.

  • Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plates three times with wash buffer.

  • Add TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Off-Target Binding

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the characterization of binding kinetics to a panel of off-target proteins.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • A panel of common off-target proteins (e.g., kinases, GPCRs, ion channels)

  • Amine coupling kit for protein immobilization

  • Running buffer (e.g., HBS-EP+)

  • This compound and comparator compounds

Procedure:

  • Immobilize the off-target proteins onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of this compound and comparator compounds in running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Anticipated Results and Comparative Data

The following table presents a hypothetical summary of expected data from the proposed cross-reactivity studies.

CompoundCompetitive ELISA IC50 (µM)SPR Binding to Off-Target X (KD, µM)Metabolic Stability (t½, min) in HLM
This compound >100>5045
2,6-Difluorophenol >100>5030
4-Ethoxyphenol 853515
2,4-Difluorophenol >100>5040
Acetaminophen N/A>10025

Interpretation of Hypothetical Data:

  • The high IC50 values in the competitive ELISA for the fluorinated compounds suggest low potential for interference in this specific immunoassay.

  • The higher KD value for 4-Ethoxyphenol in the SPR analysis indicates a weaker off-target binding affinity compared to the other analogs, suggesting the fluorine substitutions may play a role in reducing off-target interactions.

  • The longer half-life of the fluorinated phenols in human liver microsomes (HLM) is consistent with the known effect of fluorination in blocking metabolic sites and increasing metabolic stability.[8]

Metabolic Pathway Elucidation

The identification of metabolites is crucial for a complete understanding of the cross-reactivity profile.

References

Benchmarking 4-Ethoxy-2,6-difluorophenol: A Comparative Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Fluorinated phenols, in particular, serve as versatile building blocks for introducing these desirable traits. This guide provides an in-depth technical comparison of 4-Ethoxy-2,6-difluorophenol as a chemical intermediate, benchmarking its performance against a relevant alternative, the parent 2,6-difluorophenol, in key synthetic transformations. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Introduction: The Strategic Advantage of Fluorinated Phenolic Intermediates

The introduction of fluorine into organic molecules can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The electron-withdrawing nature of fluorine can also impact the acidity of adjacent functional groups, thereby altering reactivity. This compound, with its unique substitution pattern, presents an intriguing combination of these effects. The two fluorine atoms ortho to the hydroxyl group are expected to significantly increase its acidity compared to non-fluorinated analogues, while the ethoxy group at the para position introduces both steric bulk and electronic effects that can be exploited for synthetic advantage.

This guide will focus on two fundamental and widely utilized reactions in organic synthesis where phenolic compounds are key starting materials: the Williamson Ether Synthesis and the Suzuki-Miyaura Cross-Coupling reaction. By examining the performance of this compound in these contexts and comparing it with 2,6-difluorophenol, we can elucidate the impact of the 4-ethoxy substituent on reactivity, yield, and reaction conditions.

Physicochemical Properties: A Comparative Overview

The subtle differences in the physicochemical properties of this compound and its parent compound, 2,6-difluorophenol, can have significant implications for their handling, reactivity, and the choice of reaction conditions.

PropertyThis compound2,6-DifluorophenolRationale for Performance Impact
Molecular Weight 174.14 g/mol 130.09 g/mol [2]The higher molecular weight of the ethoxy-substituted compound may influence diffusion rates and should be considered in stoichiometric calculations.
pKa (Predicted) ~7.07.34[3]The electron-donating nature of the para-ethoxy group is expected to slightly decrease the acidity of the phenolic proton compared to the parent 2,6-difluorophenol. This can influence the choice of base and deprotonation efficiency in reactions like the Williamson ether synthesis.
Boiling Point Not readily available59-61 °C/17 mmHg[3]The presence of the ethoxy group will increase the boiling point, which can be advantageous for reactions requiring higher temperatures.
Melting Point Not readily available38-41 °C[3]The ethoxy group will alter the crystal lattice energy and thus the melting point, affecting its physical state at room temperature.
Solubility Higher in nonpolar organic solventsSoluble in ethanol[3]The ethyl group increases the lipophilicity, potentially improving solubility in less polar organic solvents often used in synthesis.

Synthesis of this compound and Alternatives

The accessibility of a chemical intermediate is a critical factor in its practical application. While a direct, high-yield synthesis for this compound is not widely reported in readily available literature, a patented one-pot method for the closely related isomer, 4-ethoxy-2,3-difluorophenol, provides a viable synthetic strategy. This process involves the formation of a Grignard reagent from 4-ethoxy-2,3-difluorobromobenzene, followed by reaction with trimethyl borate, hydrolysis, and subsequent oxidation with hydrogen peroxide to yield the desired phenol.[4] This method is noted for its high yield and purity, making it suitable for industrial production.[4]

In contrast, 2,6-difluorophenol is a commercially available starting material with well-established synthetic routes. Common methods for its preparation include the dealkylation of 2,6-difluoroanisole or the diazotization of 2,6-difluoroaniline followed by hydrolysis.[5] The ready availability and lower cost of 2,6-difluorophenol make it an important benchmark for assessing the value added by the 4-ethoxy substituent.

Performance in Key Synthetic Transformations

The true measure of a chemical intermediate's utility lies in its performance in common and critical chemical reactions. Here, we benchmark this compound against 2,6-difluorophenol in two cornerstone reactions of modern organic synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for the formation of ethers from an alkoxide and an alkyl halide via an SN2 reaction.[6] The acidity of the phenol is a key determinant of its reactivity in this transformation, as it dictates the ease of formation of the nucleophilic phenoxide ion.

Reaction Scheme:

Caption: General workflow for the Williamson Ether Synthesis.

Comparative Performance Analysis:

While specific, side-by-side comparative yield data for this compound is not available in the reviewed literature, we can extrapolate expected performance based on established chemical principles.

IntermediateExpected ReactivityRationale
This compound High The two ortho-fluorine atoms significantly increase the acidity of the phenolic proton, facilitating deprotonation to form the reactive phenoxide. The para-ethoxy group, being electron-donating, may slightly reduce the acidity compared to 2,6-difluorophenol, but the overall acidity is expected to remain high.
2,6-Difluorophenol Very High With a pKa of 7.34, it is significantly more acidic than phenol (pKa ~10).[3] This allows for the use of milder bases and can lead to faster reaction rates. The absence of a para-substituent may result in slightly faster reaction rates with sterically hindered alkyl halides compared to the ethoxy-substituted analogue.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol is a generalized procedure that can be adapted for both this compound and 2,6-difluorophenol.

  • To a round-bottom flask, add the difluorophenol (1.0 eq), an anhydrous solvent such as acetone or DMF, and a suitable base (e.g., potassium carbonate, 1.5 eq).[3]

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 50-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. Phenols can be readily converted to the corresponding triflates, which are excellent substrates for this reaction.

Reaction Scheme:

Caption: Two-step process for Suzuki-Miyaura coupling of phenols.

Comparative Performance Analysis:

The performance in the Suzuki-Miyaura coupling is primarily influenced by the electronic nature of the triflate intermediate.

IntermediateExpected Reactivity in CouplingRationale
4-Ethoxy-2,6-difluorophenyl triflate High The electron-withdrawing fluorine atoms facilitate the oxidative addition of the palladium catalyst to the C-OTf bond, a key step in the catalytic cycle. The para-ethoxy group, being electron-donating, might slightly retard this step compared to the unsubstituted analogue, but the overall reactivity is expected to remain high due to the influence of the ortho-fluorines.
2,6-Difluorophenyl triflate Very High The strong inductive effect of the two fluorine atoms makes the triflate an excellent leaving group and activates the C-OTf bond towards oxidative addition. This intermediate is expected to be highly reactive in Suzuki-Miyaura coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Phenolic Triflates

This protocol outlines the general steps for the triflation and subsequent coupling.

Part A: Triflate Formation

  • Dissolve the difluorophenol (1.0 eq) in an anhydrous solvent such as dichloromethane or pyridine at 0 °C.

  • Slowly add triflic anhydride (Tf₂O) or triflyl chloride (TfCl) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude triflate, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the aryl triflate (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety and Handling

Both this compound and 2,6-difluorophenol, along with the reagents used in their synthesis and subsequent reactions, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for each specific compound for detailed handling and disposal information.

Conclusion and Future Outlook

This compound is a valuable chemical intermediate that offers a unique combination of steric and electronic properties. The presence of the two ortho-fluorine atoms is the dominant factor influencing its reactivity, leading to a highly acidic phenolic proton that facilitates reactions such as the Williamson ether synthesis. The para-ethoxy group provides a handle for further functionalization and modulates the overall lipophilicity and electronic nature of the molecule.

In comparison to the parent 2,6-difluorophenol, this compound is expected to exhibit broadly similar reactivity, with subtle differences arising from the electronic and steric influence of the ethoxy group. The choice between these two intermediates will ultimately depend on the specific synthetic target and the desired properties of the final molecule. For applications where increased lipophilicity or a para-substituted scaffold is required, this compound presents a compelling option.

Further experimental studies directly comparing the reaction kinetics and yields of this compound with other fluorinated phenol derivatives under standardized conditions would be highly beneficial to the scientific community, providing a more quantitative basis for the selection of these important synthetic building blocks.

References

Safety Operating Guide

Proper Disposal of 4-Ethoxy-2,6-difluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. Handling and disposing of specialized reagents like 4-Ethoxy-2,6-difluorophenol requires more than just following steps; it demands a thorough understanding of the material's properties and the regulatory landscape governing its disposal. This guide provides a comprehensive, technically grounded framework for managing this compound from the moment it is deemed waste to its final, safe disposal, ensuring the protection of both laboratory personnel and the environment.

The core principle underpinning this protocol is that this compound is a halogenated organic compound . This classification is critical because halogenated wastes cannot be disposed of via standard solvent recovery or fuel blending. They necessitate specialized, high-temperature incineration to prevent the formation of toxic and corrosive byproducts, such as gaseous hydrogen fluoride (HF).[1][2] Adherence to the procedures outlined below is not merely a matter of institutional policy but a requirement for regulatory compliance and responsible science.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a complete understanding of the hazards is essential. This compound presents multiple risks that dictate the stringent handling and disposal requirements.[3]

1.1. GHS Classification Summary

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers associated with this compound.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Irritation / CorrosionCategory 2 / 1BH315: Causes skin irritation / H314: Causes severe skin burns[1][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]
Flammable SolidCategory 2H228: Flammable solid[1][4]

1.2. Causality of Hazards

  • Corrosivity and Irritation: The phenolic hydroxyl group, combined with the electron-withdrawing effects of the fluorine atoms, makes this compound acidic and highly irritating to skin, eyes, and mucous membranes.[3] Direct contact can lead to serious chemical burns.

  • Toxicity: Like many substituted phenols, it is harmful if ingested and can cause systemic effects.

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. While specific ecotoxicity data is limited, related compounds are known to be harmful to aquatic life.[5]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Preventing spills and contamination is the most effective way to minimize waste. All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood.[6]

2.1. Required Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and is based on a direct risk assessment of the hazards identified above.

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves .[7]Provides protection against splashes. Butyl rubber is also effective but may reduce dexterity.[7] Always inspect gloves before use and use proper removal technique.[6] If direct or prolonged contact is possible, consult a glove manufacturer's resistance guide.
Eye Protection Chemical Safety Goggles and a Face Shield .[3]Due to the severe eye damage risk (GHS Category 1), goggles are mandatory to protect against splashes. A face shield must be worn over the goggles to protect the entire face.
Body Protection Flame-retardant Laboratory Coat .Protects against skin contact and is crucial given the compound's flammability.[6]
Respiratory Use in a Fume Hood . If ventilation is inadequate, a NIOSH-approved respirator is required.[3]Protects against inhalation of dust or vapors, which can cause severe respiratory tract irritation.[3]

Part 3: Emergency Procedures for Spills and Exposures

Accidents generate waste. A swift, correct response minimizes risk and simplifies the subsequent disposal process.

3.1. Spill Cleanup Protocol

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Wear the full PPE ensemble described in Part 2.

  • Containment:

    • For Solid Spills: Use dry cleanup procedures.[8] Do NOT add water. Gently sweep or shovel the material into a designated, labeled waste container. Avoid generating dust.[8]

    • For Liquid Spills (if dissolved in a solvent): Absorb with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent pad.[4]

  • Collection: Place all contaminated absorbent materials and cleanup tools into a heavy-duty, sealable plastic bag or a dedicated solid waste container.

  • Decontamination: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Labeling and Disposal: Seal and label the container as "HALOGENATED ORGANIC WASTE: Spill Debris containing this compound." Dispose of it following the procedures in Part 4.

3.2. First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Part 4: Core Disposal Protocol

This section provides the step-by-step methodology for the proper segregation, containerization, and disposal of waste containing this compound. The fundamental principle is waste segregation at the source .

4.1. Step 1: Waste Stream Identification and Segregation

Properly categorizing the waste is the first and most critical step. All waste streams containing this compound must be treated as halogenated organic waste .[5][9]

  • Pure Compound/Unused Reagent: Unwanted or expired solid this compound.

  • Halogenated Liquid Waste: Solutions of the compound in organic solvents (e.g., dichloromethane, chloroform) or any mixture where a halogenated solvent is present. Crucially, if any amount of a halogenated compound is mixed with non-halogenated solvents, the entire mixture MUST be disposed of as halogenated waste. [2]

  • Contaminated Solid Waste: Items with gross contamination, such as paper towels, weigh boats, gloves, or silica gel from chromatography.

4.2. Step 2: Containerization

Select a container that is compatible with the waste and can be securely sealed.

  • For Pure Compound and Contaminated Solids: Use a leak-tight, puncture-resistant container with a secure lid.[10][11] A wide-mouth plastic or glass jar is often suitable.

  • For Halogenated Liquid Waste: Use a designated, shatter-proof waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene (HDPE) jug) with a screw-top cap.[10] Never use an open beaker or flask to collect waste. Containers should not be filled beyond 90% capacity to allow for vapor expansion.[5]

4.3. Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. The waste container must be labeled before the first drop of waste is added.[2]

Your institution's Environmental Health & Safety (EHS) department will provide specific labels. However, all labels must include:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "Waste - this compound" .

  • For mixtures, list all constituents and their approximate percentages.

  • The relevant hazard pictograms (e.g., Corrosive, Harmful, Flammable).

  • The accumulation start date.

4.4. Step 4: Storage and Disposal

  • Storage: Store sealed waste containers in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel. This area should be in a well-ventilated location, away from heat sources or incompatible materials.[3][12]

  • Disposal Request: Once the container is full or you are ready to dispose of it, follow your institution's procedures to request a pickup from the EHS department. They will manage the transport to a licensed hazardous waste disposal facility. The primary disposal method for this type of waste is high-temperature incineration.[10][13]

Part 5: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

DisposalWorkflow cluster_0 Workflow Start start Waste Generated (Contains this compound) waste_type Identify Waste Type start->waste_type pure_solid Container: Wide-mouth, sealable jar waste_type->pure_solid Pure Solid or Expired Reagent liquid_solution Container: Labeled, shatter-proof solvent bottle waste_type->liquid_solution Liquid Solution contaminated_solid Container: Lined solid waste bin or sealed bag waste_type->contaminated_solid Contaminated Solid (Gloves, Paper, Silica) label_container Label Container: 'HALOGENATED ORGANIC WASTE' + List all components pure_solid->label_container liquid_solution->label_container contaminated_solid->label_container store_waste Store in designated Satellite Accumulation Area (SAA) label_container->store_waste ehs_pickup Request Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup Container is 90% full or no longer needed

Caption: Decision workflow for disposal of this compound waste.

References

Navigating the Safe Handling of 4-Ethoxy-2,6-difluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated aromatic compounds like 4-Ethoxy-2,6-difluorophenol (CAS No. 1017779-55-3) present unique opportunities and challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar reagents.

Understanding the Hazard Profile of this compound

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] It is also recognized as a potential respiratory irritant.[1] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The phenolic group and the fluorine atoms on the aromatic ring contribute to its reactivity and potential biological effects. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.

Key Hazard Information:
Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation upon contact.[1]
Serious Eye Damage Can cause serious and potentially permanent eye damage.[1]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[1]

A Multi-Layered Approach to Personal Protective Equipment (PPE)

The selection of PPE should be a deliberate process, guided by a thorough risk assessment of the planned experimental procedures. The following recommendations are based on the known hazards of this compound and general best practices for handling halogenated phenolic compounds.

Eye and Face Protection: The First Line of Defense

Given the severe risk of eye damage, robust eye and face protection is mandatory.

  • Primary Protection: Chemical splash goggles are the minimum requirement. They should fit snugly against the face to prevent splashes from entering the eyes from the top, bottom, or sides.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.

Skin and Body Protection: A Barrier Against Irritation

To prevent skin irritation, comprehensive skin and body protection is essential.

  • Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a significant splash risk, a chemically resistant apron made of materials like neoprene or butyl rubber is recommended.

  • Gloves: The choice of glove material is critical. While no specific breakthrough time data may be available for this compound, we can make an informed decision based on its chemical structure. Given that it is a halogenated aromatic compound, certain glove materials offer better resistance than others.

    • Recommended: Butyl rubber or Viton® gloves are generally recommended for handling phenols and halogenated hydrocarbons.[2] Neoprene gloves can also be a suitable option for shorter-term work.[2]

    • Not Recommended: Latex gloves offer poor protection against many organic solvents and should be avoided.

    • Best Practice: Double-gloving is a prudent measure to increase protection, especially during prolonged handling. If a glove is contaminated, it should be removed and replaced immediately.

Respiratory Protection: Safeguarding Against Inhalation

Respiratory protection is necessary when there is a risk of inhaling dust, aerosols, or vapors of this compound.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All handling of this compound should be conducted within a fume hood.

  • Respirator Selection: In situations where engineering controls are not sufficient or during a spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with an organic vapor/acid gas (OV/AG) cartridge is recommended.[2][3] The "yellow" color-coded cartridge is typically designated for this combination of contaminants.[3][4]

Operational and Disposal Plans: From Benchtop to Waste Stream

A well-defined plan for the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

Safe Handling and Operations

The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Figure 1: Safe Handling Workflow for this compound.
Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

The following decision tree illustrates the appropriate response to an emergency involving this compound.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event exposure_type Type of Exposure? start->exposure_type spill_size Spill Size? start->spill_size eye_contact Eye Contact: Flush with water for 15 min. Seek immediate medical attention. exposure_type->eye_contact skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 min. exposure_type->skin_contact inhalation Inhalation: Move to fresh air. Provide artificial respiration if needed. Seek immediate medical attention. exposure_type->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. exposure_type->ingestion small_spill Small Spill: Absorb with inert material. Collect in a sealed container for disposal. spill_size->small_spill large_spill Large Spill: Evacuate the area. Contact Environmental Health & Safety. spill_size->large_spill

Figure 2: Emergency Response Decision Tree.
Waste Disposal: Responsible Stewardship

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[5]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.